Product packaging for Ethyl bromofluoroacetate(Cat. No.:CAS No. 401-55-8)

Ethyl bromofluoroacetate

Cat. No.: B1586225
CAS No.: 401-55-8
M. Wt: 184.99 g/mol
InChI Key: ULNDTPIRBQGESN-UHFFFAOYSA-N
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Description

Ethyl bromofluoroacetate is a useful research compound. Its molecular formula is C4H6BrFO2 and its molecular weight is 184.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrFO2 B1586225 Ethyl bromofluoroacetate CAS No. 401-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-2-fluoroacetate
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InChI

InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ULNDTPIRBQGESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50905152
Record name Ethyl bromo(fluoro)acetate
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Molecular Weight

184.99 g/mol
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CAS No.

401-55-8, 10-35-5
Record name Acetic acid, 2-bromo-2-fluoro-, ethyl ester
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Record name Ethyl bromofluoroacetate
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Record name Ethyl bromo(fluoro)acetate
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Record name Ethyl bromofluoroacetate
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Foundational & Exploratory

Ethyl bromofluoroacetate CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Bromofluoroacetate for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional nature—possessing an ester, a bromine atom, and a fluorine atom at the α-carbon—renders it a highly versatile and reactive building block. For researchers and professionals in drug development, this reagent serves as a powerful tool for the strategic introduction of fluorine into molecular scaffolds. The presence of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern pharmaceutical design. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its key applications and safe handling protocols.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is unambiguously identified by its CAS (Chemical Abstracts Service) number.

CAS Number : 401-55-8[1][2][3]

This unique identifier ensures consistency across research, procurement, and regulatory documentation. Its structural and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₆BrFO₂[1][2][3][4]
Molecular Weight 184.99 g/mol [1][4]
Appearance Colorless to light yellow liquid[1][2][5]
Boiling Point 154 °C (lit.)[1][6]
Density 1.565 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.424 (lit.)
Solubility Soluble in water[1][7][8]
Linear Formula BrCH(F)CO₂C₂H₅
IUPAC Name ethyl 2-bromo-2-fluoroacetate[4]
InChI Key ULNDTPIRBQGESN-UHFFFAOYSA-N
SMILES String CCOC(=O)C(F)Br

Synthesis of this compound

The preparation of this compound is a critical process for ensuring a high-purity supply for synthetic applications. While several methods exist, a common laboratory-scale approach involves the bromination of ethyl fluoroacetate. The causality behind this choice lies in the commercial availability of the starting materials and the straightforward nature of the reaction.

One documented synthesis involves the reaction of ethyl fluoroacetate with sulfuric acid.[9] This process highlights a direct and efficient pathway to the target molecule.

Illustrative Synthesis Workflow

The diagram below outlines the conceptual flow for the synthesis of this compound from its precursor, ethyl fluoroacetate.

G cluster_start Starting Materials cluster_reaction Reaction Conditions A Ethyl Fluoroacetate E Bromination Reaction A->E B Brominating Agent (e.g., N-Bromosuccinimide) B->E C Radical Initiator (e.g., AIBN) or Acid Catalyst C->E Initiates/Catalyzes D Appropriate Solvent (e.g., CCl4) D->E Solvent F Work-up & Purification (Washing, Drying, Distillation) E->F G This compound (Final Product) F->G

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Key Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The α-carbon, bonded to both fluorine and bromine, is highly electrophilic, making it susceptible to nucleophilic attack. The bromine atom also serves as a good leaving group. This combination makes it a valuable reagent for forming carbon-carbon bonds, particularly in reactions where a fluorinated stereocenter is desired.

The Reformatsky Reaction: A Gateway to α-Fluoro-β-hydroxy Esters

A cornerstone application of this compound is its use in the Reformatsky reaction.[10] This reaction involves the oxidative addition of a metal, typically zinc, to the carbon-bromine bond, forming an organozinc intermediate (a zinc enolate). This enolate then reacts with a carbonyl compound (an aldehyde or ketone) to form an α-fluoro-β-hydroxy ester after acidic workup.

The significance for drug development is profound: β-hydroxy acids and their derivatives are common structural motifs in biologically active molecules. The ability to introduce a fluorine atom at the α-position provides a strategic handle to modulate the acidity, hydrogen bonding capacity, and metabolic stability of the resulting compound. The reaction can be catalyzed by additives like cerium(III) chloride (CeCl₃), which often improves yields and simplifies the procedure.[10]

G cluster_reformatsky Reformatsky Reaction reagent This compound BrCH(F)COOEt zinc Zinc Metal (Zn) reagent->zinc Reacts with carbonyl Aldehyde or Ketone (R-C(=O)-R') addition Nucleophilic Addition carbonyl->addition enolate Zinc Enolate Intermediate zinc->enolate Forms enolate->addition Attacks product α-Fluoro-β-hydroxy Ester addition->product Yields (after workup)

Caption: Key steps in the Reformatsky reaction using this compound.

Other Significant Applications

Beyond the Reformatsky reaction, this compound is employed in various other transformations:

  • Synthesis of Fluorinated Building Blocks : It serves as an intermediate for creating polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines.[1][2][7]

  • Michael Initiated Ring Closure (MIRC) : This reagent has been used to develop highly diastereoselective routes to functionalized monofluorinated cyclopropanes.

  • Green Chemistry : It can be utilized as a fluorination reagent to introduce fluorine atoms into other organic molecules, thereby enhancing their biological activity and stability.[5]

  • Pharmaceutical and Agrochemical Synthesis : Its role as a versatile intermediate is crucial in the synthesis of diverse biologically active molecules for treating diseases like cancer and viral infections, as well as in developing effective agrochemicals.[5][11]

Experimental Protocol: Catalyzed Reformatsky Reaction

To provide a practical context, the following is a representative protocol for the cerium-catalyzed Reformatsky reaction, adapted from methodologies described in the literature.[10] This protocol is self-validating in that successful product formation, verifiable by standard analytical techniques (NMR, MS), confirms the efficacy of the described steps.

Objective: To synthesize an α-fluoro-β-hydroxy ester via the reaction of this compound with a model aldehyde (e.g., benzaldehyde) using zinc and catalytic CeCl₃.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Zinc dust, activated (1.5 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), dried (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the dried CeCl₃ (0.1 eq) and activated zinc dust (1.5 eq) to a round-bottom flask containing anhydrous THF.

  • Initiation: Stir the suspension vigorously. Add a small portion (approx. 10%) of a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous THF. Gentle warming may be required to initiate the reaction, often indicated by a slight exotherm or bubble formation.

  • Addition: Once the reaction has initiated, add the remaining solution of the ester and aldehyde dropwise via a dropping funnel, maintaining a gentle reflux. The rate of addition should be controlled to prevent an overly vigorous reaction.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The acid wash removes unreacted zinc salts, and the bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired α-fluoro-β-hydroxy ester.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[12] Its safety profile necessitates careful planning for its use, storage, and disposal.

Hazard ClassStatementPictogram
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332)GHS07 (Exclamation Mark)
Skin Irritation Causes skin irritation (H315)GHS07 (Exclamation Mark)
Eye Irritation Causes serious eye irritation (H319)GHS07 (Exclamation Mark)
Respiratory Irritation May cause respiratory irritation (H335)GHS07 (Exclamation Mark)
Flammability Combustible liquid (H227)No Pictogram for this classification
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][14]

  • Personal Protective Equipment : Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

  • Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[15]

Storage and Incompatibilities
  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Recommended storage temperature is often 2-8°C. Keep away from heat, sparks, and open flames.[15]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15][16]

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations. It may be necessary to treat it as hazardous waste.[15]

Spectroscopic Data Interpretation

Verifying the identity and purity of this compound is typically achieved through spectroscopic methods. Based on its structure, the following spectral features are expected:

  • ¹H NMR : The proton nuclear magnetic resonance spectrum should exhibit a triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (-CH₂-) protons of the ethyl group.[17] The single proton on the α-carbon (-CHFBr) would appear as a doublet due to coupling with the adjacent fluorine atom.

  • ¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the α-carbon (split by fluorine), and the two carbons of the ethyl group.

  • IR Spectroscopy : The infrared spectrum will be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1710-1750 cm⁻¹.

Conclusion

This compound is a reagent of considerable value for chemists engaged in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its capacity to serve as a compact and reactive source for introducing the α-fluoroester moiety makes it an indispensable tool. A thorough understanding of its properties, reactivity—especially in the Reformatsky reaction—and stringent adherence to safety protocols are paramount for its successful and safe application in the laboratory. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its role in advancing drug discovery and materials science.

References

An In-depth Technical Guide to the Structure and Utility of Ethyl Bromofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bromofluoroacetate is a halogenated ester that has emerged as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a stereocenter with both bromine and fluorine substituents, imparts high reactivity and synthetic versatility.[1] This guide provides a comprehensive technical overview of the structure, properties, synthesis, and reactivity of this compound, with a particular focus on its applications in the development of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of a fluorine atom makes it an invaluable reagent for introducing this element into target molecules, a strategy frequently employed to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[2][3]

Part 1: Core Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₄H₆BrFO₂, is a colorless to light yellow liquid noted for its fruity, pungent odor.[1][2] Its structure is characterized by an ethyl ester functional group and an α-carbon atom that is chiral, being substituted with a hydrogen, a bromine, and a fluorine atom. This unique arrangement of atoms is the source of its chemical reactivity and utility in stereoselective synthesis.

Chemical Identity
  • IUPAC Name: ethyl 2-bromo-2-fluoroacetate[4]

  • CAS Number: 401-55-8[4][5][6]

  • Molecular Formula: C₄H₆BrFO₂[4][5]

  • Linear Formula: BrCH(F)CO₂C₂H₅[6][7]

  • Molecular Weight: 184.99 g/mol [4][5][6]

Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and use in reactions.

PropertyValueSource
Appearance Colorless to light yellow liquid[1][2]
Density 1.565 g/mL at 25 °C[7][8]
Boiling Point 154 °C[7][8]
Refractive Index (n20/D) 1.424[7][8]
Storage Temperature 2-8°C[7]
Molecular Structure Diagram

The 2D structure of this compound highlights the key functional groups and the chiral center.

Ethyl_bromofluoroacetate C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 C3 CH₂ O2->C3 H1 H C2->H1 Br Br C2->Br F F C2->F C4 CH₃ C3->C4

Caption: 2D structure of this compound.

Part 2: Spectroscopic Characterization for Structural Verification

Confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework.

TechniqueExpected Observations
¹H NMR A triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons of the ethyl group. A doublet of doublets for the α-hydrogen, split by both the bromine and fluorine atoms.
¹³C NMR Distinct signals for the carbonyl carbon, the α-carbon (showing C-F coupling), and the two carbons of the ethyl group.
¹⁹F NMR A doublet signal for the single fluorine atom, split by the adjacent α-hydrogen.
Mass Spec. The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br).
IR Spectroscopy A strong absorption band around 1740-1760 cm⁻¹ corresponding to the C=O stretching of the ester functional group.

Part 3: Synthesis Protocol

A common method for the preparation of this compound involves the esterification of bromofluoroacetic acid. The following is a generalized laboratory-scale protocol.

Synthesis Workflow Diagram

synthesis_workflow start Start: Bromofluoroacetic Acid + Ethanol (Excess) reagents Add Catalyst (e.g., H₂SO₄) start->reagents reaction Reflux Reaction Mixture (e.g., 2-4 hours at 80°C) reagents->reaction workup Aqueous Workup: 1. Cool mixture 2. Neutralize with NaHCO₃ 3. Extract with organic solvent reaction->workup purification Purification: Distillation under reduced pressure workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine bromofluoroacetic acid and an excess of absolute ethanol (typically 3-5 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture while cooling in an ice bath. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Causality Note: Using excess ethanol shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield. Sulfuric acid is a standard catalyst for this transformation due to its effectiveness and low cost.

Part 4: Reactivity and Mechanistic Pathways

The high reactivity of this compound makes it an excellent reagent for various chemical transformations.[1] Its primary application is in the Reformatsky reaction, which is used to form carbon-carbon bonds.

The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of a metal, typically zinc, to form a β-hydroxy ester.[9] With this compound, this reaction yields valuable α-fluoro-β-hydroxy esters.[9]

Reformatsky Reaction Mechanism

reformatsky_mechanism start This compound + Zn metal reagent Organozinc Reagent (Reformatsky Reagent) start->reagent Oxidative Addition intermediate Intermediate Complex reagent->intermediate Nucleophilic Addition carbonyl Aldehyde or Ketone (R₂C=O) carbonyl->intermediate product α-fluoro-β-hydroxy ester (after acidic workup) intermediate->product H₃O⁺ Workup

Caption: Simplified mechanism of the Reformatsky reaction.

Mechanistic Insight: Zinc metal inserts into the carbon-bromine bond of this compound to form an organozinc intermediate, known as a Reformatsky reagent. This reagent is a nucleophile that adds to the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final α-fluoro-β-hydroxy ester. The presence of catalytic amounts of cerium(III) chloride (CeCl₃) has been shown to improve yields and simplify the procedure.[9]

Part 5: Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

  • Pharmaceutical Synthesis: It serves as a precursor for a wide range of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.[2] The introduction of the fluoromethyl group can significantly alter the electronic properties and metabolic stability of a drug molecule.

  • Agrochemicals: In the agrochemical industry, it is used to synthesize advanced pesticides and herbicides where the fluorine atom enhances the biological activity and stability of the final product.[1]

  • Green Chemistry: It is also utilized as a fluorinating agent in environmentally friendly synthesis methods, allowing for the direct introduction of fluorine into organic molecules.[2]

Part 6: Safety and Handling

This compound is a combustible and hazardous chemical that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood.[10][12]

  • Handling: Avoid breathing vapors and prevent contact with skin and eyes.[11][12] Keep away from heat, sparks, and open flames.[10][13]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13]

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[10][13]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[10][11] If on skin, wash off immediately with soap and plenty of water.[11] If inhaled, move to fresh air.[11] Seek medical attention in all cases of exposure.

Conclusion

This compound is a synthetically valuable reagent with a unique structure that enables the creation of complex, fluorinated molecules. Its well-defined reactivity, particularly in the Reformatsky reaction, provides a reliable method for constructing key structural motifs found in many pharmaceuticals and agrochemicals. A thorough understanding of its structure, properties, and safe handling is essential for any researcher or scientist looking to leverage its potential in organic synthesis and drug development.

References

Synthesis and characterization of Ethyl bromofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Bromofluoroacetate

Abstract

This compound is a pivotal reagent in modern organic synthesis, serving as a versatile building block for the introduction of the valuable fluoromethyl group into a wide array of molecular architectures. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the strategic incorporation of fluorine can profoundly modulate the biological activity, metabolic stability, and pharmacokinetic properties of active compounds.[1][2][3] This guide provides a comprehensive overview of the synthesis, purification, and rigorous characterization of this compound, grounded in established chemical principles and field-proven methodologies. It is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this essential synthetic intermediate.

Strategic Importance in Fluorine Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can dramatically influence a molecule's lipophilicity, pKa, and conformation. This compound (EBFA) is a highly effective reagent for introducing the CHFCOOEt moiety, which can be further elaborated into diverse functional groups. It is most famously employed in the Reformatsky reaction to generate α-fluoro-β-hydroxy esters, which are key precursors to a variety of bioactive molecules.[2][4][5][6]

Synthesis and Purification

The most reliable and widely adopted laboratory-scale synthesis of this compound involves the α-bromination of ethyl fluoroacetate. This process requires careful control of reaction conditions to ensure high yield and purity.

Underlying Principle: Enolate Chemistry

The synthesis hinges on the generation of an enolate from ethyl fluoroacetate, which is then trapped by an electrophilic bromine source. The presence of the α-fluorine atom increases the acidity of the α-proton, facilitating enolate formation. However, the reaction must be managed carefully to prevent side reactions, such as polybromination or decomposition.

Detailed Experimental Protocol: Synthesis

Reagents & Equipment:

  • Ethyl fluoroacetate

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble the dry glassware and purge the system with an inert gas. In the three-neck flask, dissolve ethyl fluoroacetate in the inert solvent (e.g., CCl₄).

  • Initiation: Add a catalytic amount of the radical initiator (AIBN).

  • Bromination: Gently heat the mixture to reflux. Slowly add a solution or slurry of N-Bromosuccinimide (NBS) in the same solvent via the dropping funnel over a period of 1-2 hours. The causality for using NBS is its ability to provide a low, steady concentration of bromine, minimizing side reactions compared to the direct addition of liquid bromine.

  • Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Work-up: After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Extraction: Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a yellowish liquid.

Detailed Experimental Protocol: Purification

The crude this compound must be purified to remove unreacted starting materials and byproducts. The standard method is fractional distillation under reduced pressure.

Equipment:

  • Distillation apparatus with a fractionating column (e.g., Vigreux column)

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

  • Receiving flasks cooled in an ice bath

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Distillation: Heat the crude product gently under reduced pressure. The use of a vacuum is critical as this compound can decompose at its atmospheric boiling point (approx. 154°C).[7]

  • Fraction Collection: Discard the initial low-boiling forerun. Collect the product fraction at the appropriate boiling point and pressure.

  • Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere and refrigerated to prevent degradation.

Synthesis & Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

SynthesisWorkflow Start Reagents: - Ethyl Fluoroacetate - N-Bromosuccinimide (NBS) - Radical Initiator Reaction Radical Bromination (Reflux in CCl₄) Start->Reaction Combine & Heat Workup Aqueous Work-up 1. Filter Succinimide 2. Wash (Na₂S₂O₃, Brine) 3. Dry (MgSO₄) Reaction->Workup Cool & Quench Crude Crude Ethyl Bromofluoroacetate Workup->Crude Remove Solvent Purification Fractional Distillation (Under Reduced Pressure) Crude->Purification Purify Product Pure Ethyl Bromofluoroacetate Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Spectroscopic Analysis
Technique Expected Observations and Rationale
¹H NMR δ ~4.3 ppm (dq, 2H, -OCH₂CH₃): Quartet due to coupling with the methyl protons and a doublet from the three-bond coupling to the fluorine atom. δ ~6.5 ppm (d, 1H, -CHFBr): A doublet with a large coupling constant (²JH-F ≈ 48-50 Hz) is the most characteristic signal, confirming the H-C-F connectivity. δ ~1.3 ppm (t, 3H, -OCH₂CH₃): A standard triplet for the methyl group.
¹³C NMR δ ~165 ppm (d, C=O): The carbonyl carbon appears as a doublet due to two-bond coupling with fluorine (²JC-F). δ ~80 ppm (d, CHFBr): The carbon directly attached to fluorine shows a very large one-bond coupling constant (¹JC-F > 200 Hz), which is definitive proof of the C-F bond. δ ~63 ppm (-OCH₂CH₃): Methylene carbon of the ethyl group. δ ~14 ppm (-OCH₂CH₃): Methyl carbon of the ethyl group.
¹⁹F NMR δ ~ -150 to -170 ppm (d): A single doublet is expected, with the splitting arising from the two-bond coupling to the alpha-proton (²JF-H ≈ 48-50 Hz). This provides unambiguous confirmation of the CHF group.
Mass Spec. (EI) Molecular Ion (M⁺): A characteristic pair of peaks at m/z 184 and 186 with a ~1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[8] This isotopic signature is a powerful diagnostic tool. Fragmentation: Common fragments include the loss of the ethoxy group (-OC₂H₅) and bromine.
IR Spec. ~1750-1770 cm⁻¹: Strong, sharp absorption corresponding to the C=O (ester) stretch. The electron-withdrawing halogens shift this to a higher wavenumber compared to a typical alkyl ester. ~1000-1100 cm⁻¹: Strong absorption from the C-F bond stretch.
Chromatographic Analysis

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is the preferred method for assessing the purity of the final product. A sharp, single peak indicates high purity, while the presence of other peaks would signify starting material or byproducts.

Characterization Workflow

This diagram outlines the systematic process for analytical validation of the synthesized compound.

CharacterizationWorkflow Sample Purified Ethyl Bromofluoroacetate Structure Structural Confirmation Sample->Structure Purity Purity Assessment Sample->Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR GC Gas Chromatography (GC) Purity->GC

Caption: A logical workflow for the analytical characterization of this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • Hazards: The compound is toxic, combustible, and causes irritation to the skin, eyes, and respiratory system.[9][10] It is harmful if swallowed, inhaled, or absorbed through the skin.[10]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]

  • Handling: Use only in well-ventilated areas and keep away from ignition sources.[10][12] Grounding procedures should be followed to prevent static discharge.[11][12]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]

Key Synthetic Applications: The Reformatsky Reaction

A primary application of this compound is in the cerium-catalyzed Reformatsky reaction.[4][5][13] This reaction provides an efficient pathway to synthesize α-fluoro-β-hydroxy esters, which are valuable intermediates in drug discovery.

Reaction Scheme: this compound reacts with an aldehyde or ketone in the presence of activated zinc. The addition of a catalytic amount of cerium(III) chloride (CeCl₃) has been shown to significantly improve reaction yields and simplify the procedure.[4][13] The reaction forms a zinc enolate intermediate, which then adds to the carbonyl compound. Subsequent acidic work-up yields the target α-fluoro-β-hydroxy ester. This methodology is a powerful tool for creating complex fluorinated molecules from simpler precursors.[5][6]

Conclusion

This compound is an indispensable reagent for synthetic chemists, particularly those in the fields of medicinal and materials chemistry. Its successful synthesis via radical bromination and subsequent purification by vacuum distillation yields a high-purity product. Thorough characterization using a suite of modern analytical techniques—NMR, MS, IR, and GC—is paramount to ensuring its quality and suitability for downstream applications. Proper adherence to safety and handling protocols is mandatory. The utility of this compound, especially in powerful C-C bond-forming reactions like the Reformatsky reaction, solidifies its status as a high-value tool for accessing novel fluorinated chemical entities.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl Bromofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bromofluoroacetate (CAS No. 401-55-8) is a halogenated ester of significant interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility as a building block for introducing fluorine atoms into molecular scaffolds makes a thorough understanding of its structural characteristics paramount.[3] This guide provides a detailed analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its unambiguous identification and application in research and development.

Molecular Structure and Spectroscopic Overview

The structure of this compound, C₄H₆BrFO₂, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a chiral center at the α-carbon, bearing a bromine, a fluorine, and a hydrogen atom, adds a layer of complexity to its NMR spectra.

fragmentation M [CH3CH2OC(O)CHFBr]+• m/z 184/186 F1 [CH3CH2OC(O)CHF]+• m/z 105 M->F1 - Br• F2 [CHFBr]+• m/z 111/113 M->F2 - •OCH2CH3 F3 [CH3CH2OC(O)]+ m/z 73 M->F3 - •CHFBr F4 [CH3CH2]+ m/z 29 F3->F4 - CO2

References

A Senior Application Scientist's Guide to Ethyl Bromofluoroacetate: Sourcing, Handling, and Key Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl bromofluoroacetate (CAS No. 401-55-8) is a pivotal reagent in modern medicinal and agrochemical research. As a versatile fluorinated building block, it provides a direct and efficient route for introducing the monofluoromethyl group into complex molecules, a strategy frequently employed to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide offers an in-depth analysis of its commercial availability, provides critical insights into safe handling and procurement, and details its primary application in the Reformatsky reaction, complete with a validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals who require a practical, field-proven understanding of how to source and effectively utilize this valuable synthetic tool.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating biological activity.[1][2] this compound serves as a key electrophilic building block for this purpose. It is a halogenated acetic acid ester that enables the diastereoselective construction of carbon-carbon bonds, leading to the formation of α-fluoro-β-hydroxy esters and other valuable intermediates.[3][4][5] Its high reactivity and utility in forming crucial structural motifs make it an indispensable reagent in the synthesis of complex bioactive molecules, from antiviral and anticancer agents to novel materials.[2][6]

Physicochemical Properties and Commercial Specifications

Before procurement, a thorough understanding of the reagent's properties is essential. The data presented below is consolidated from leading chemical suppliers and provides the foundational knowledge for handling, storage, and reaction setup.[7][8][9]

PropertyValueSignificance in Practice
CAS Number 401-55-8The universal identifier for ensuring correct compound sourcing.
Molecular Formula C₄H₆BrFO₂Used for calculating molar quantities and reaction stoichiometry.
Molecular Weight 184.99 g/mol Critical for accurate mass-based measurements.
Appearance Colorless to pale yellow transparent liquidVisual inspection can be a first-pass indicator of purity or degradation.
Boiling Point ~154 °CInforms decisions on purification by distillation and reaction temperature limits.
Density ~1.565 g/mL at 25 °CNecessary for accurate volume-based measurements.
Refractive Index (n20/D) ~1.424 - 1.425A quick physical constant check for quality control against a known standard.
Typical Purity ≥97.0% (GC)The most common specification; higher purities are available for sensitive applications.
Commercial Availability & Major Suppliers

This compound is readily available from a range of chemical suppliers, catering to needs from academic research (gram-scale) to industrial production (multi-kilogram scale). When selecting a supplier, researchers should prioritize transparency in documentation (Certificate of Analysis, SDS), consistency in quality, and reliable stock levels.

SupplierTypical Purity OfferedScale of SupplyNotes
Sigma-Aldrich (Merck) ≥97%Research & BulkA major global distributor with extensive technical documentation.
Alfa Chemistry 98%Research & Industrial ProductionISO 9001:2015 certified supplier.[10]
Oakwood Chemical 97%Research & BulkProvides detailed specifications and technical information.[7]
Matrix Scientific 97%Research & BulkOffers various packaging sizes from grams to kilograms.[8]
GM Chemical ≥98.0%Industrial ScaleSpecializes in industrial-scale supply with detailed specifications.[9]
Procurement and Safe Handling Protocol

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety and handling procedures. This compound is classified as a toxic and combustible liquid, requiring meticulous care.[11]

Upon receipt, always quarantine the material until it is verified.

  • Documentation Review: Cross-reference the Certificate of Analysis (CoA) with the specifications listed in Section 2. Pay close attention to the purity determined by Gas Chromatography (GC) and any listed impurities.

  • Visual Inspection: Check for a clear, colorless to pale yellow liquid. Any significant deviation, such as dark coloration or the presence of solids, may indicate degradation and should be investigated.

  • Container Integrity: Ensure the container seal has not been compromised during transit.

This compound is classified under UN 2810, "TOXIC LIQUIDS, ORGANIC, N.O.S."[9][11] Adherence to the following is mandatory:

  • Engineering Controls: All handling must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12] An eyewash station and safety shower must be immediately accessible.[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often suitable, but check manufacturer compatibility), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.[11]

  • Dispensing: Use spark-proof tools and ground/bond containers when transferring large quantities to prevent static discharge, which could be an ignition source.[12][13]

  • Spill Response: In case of a spill, absorb with an inert material like sand or vermiculite. Do not use combustible materials.[11]

Proper storage is crucial for maintaining the reagent's integrity.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[11][12]

  • Container: Keep the container tightly sealed to prevent moisture ingress and evaporation.

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[11]

Core Application: The Reformatsky Reaction

The primary synthetic utility of this compound is in the Reformatsky reaction.[14] This organozinc-mediated reaction involves the addition of an α-halo ester to a carbonyl compound (aldehyde or ketone) to produce a β-hydroxy ester.[15] The resulting α-fluoro-β-hydroxy esters are highly valuable precursors for pharmaceuticals.[3][4][5]

Causality: The genius of the Reformatsky reaction lies in its ability to form the organozinc reagent (the Reformatsky enolate) in situ in the presence of the carbonyl electrophile. This circumvents the issue of the highly basic enolate pre-formation required in a traditional aldol reaction, which would be incompatible with many sensitive functional groups.

Recent advancements have shown that using catalytic amounts of cerium(III) chloride (CeCl₃) can significantly improve reaction yields and simplify the overall procedure.[3][4][5] The CeCl₃ acts as a Lewis acid, activating the carbonyl group towards nucleophilic attack by the organozinc reagent.

G cluster_procurement Procurement & QC Workflow START Identify Need for This compound SELECT Select Supplier (Review CoA & SDS) START->SELECT PROCURE Place Order SELECT->PROCURE RECEIVE Receive & Quarantine PROCURE->RECEIVE INSPECT Inspect Container & Verify CoA RECEIVE->INSPECT RELEASE Release to Lab Inventory INSPECT->RELEASE Pass REJECT Reject & Contact Supplier INSPECT->REJECT Fail

Caption: Procurement and Quality Control Workflow.

G cluster_reformatsky Catalyzed Reformatsky Reaction Pathway REACTANTS This compound + Aldehyde/Ketone ENOLATE In Situ Formation of Organozinc Reagent (Reformatsky Enolate) REACTANTS->ENOLATE ZN Zinc (Zn) Dust ZN->ENOLATE CAT CeCl₃ (catalyst) ADDITION Lewis Acid-Catalyzed Nucleophilic Addition CAT->ADDITION Activates Carbonyl ENOLATE->ADDITION PRODUCT α-Fluoro-β-hydroxy Ester ADDITION->PRODUCT

Caption: Simplified Reformatsky Reaction Pathway.

Field-Validated Experimental Protocol: CeCl₃-Catalyzed Reformatsky Reaction

This protocol is adapted from validated procedures in peer-reviewed literature and represents a reliable method for synthesizing α-fluoro-β-hydroxy esters.[3][4]

Objective: To synthesize an α-fluoro-β-hydroxy ester from a model ketone (e.g., acetophenone) and this compound.

Materials:

  • This compound (1.2 eq)

  • Acetophenone (1.0 eq)

  • Activated Zinc dust (<10 micron, 1.5 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 0.04 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

Procedure:

  • Reactor Setup: Under a dry nitrogen atmosphere, add activated zinc dust and CeCl₃·7H₂O to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Reagent Addition: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of the ketone and this compound in anhydrous THF.

  • Initiation: Add a small portion (~10%) of the solution from the dropping funnel to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction (an exothermic response is often observed).

  • Reaction: Once initiated, add the remainder of the solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture vigorously at room temperature for 0.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Cool the reaction flask in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl to dissolve the unreacted zinc and zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is a diastereomeric mixture of α-fluoro-β-hydroxy esters. Purify via flash column chromatography on silica gel to obtain the pure product.[3][5]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its commercial availability is robust, though sourcing should always be paired with stringent quality control and an uncompromising commitment to safety. By understanding its core reactivity, particularly in the context of the catalyzed Reformatsky reaction, researchers can confidently and efficiently construct complex, fluorinated molecules poised to address significant scientific challenges.

References

An In-Depth Technical Guide to the Safe Handling of Ethyl Bromofluoroacetate for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, use, and emergency management of ethyl bromofluoroacetate (CAS No. 401-55-8) in a research and development setting. As a valuable reagent in organic synthesis, particularly for the introduction of fluorinated moieties, its safe manipulation is paramount.[1][2] This document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety protocols, empowering researchers to build a self-validating system of safety awareness and practice.

Compound Profile and Physicochemical Characteristics

A foundational understanding of a chemical's physical properties is the first step in a robust risk assessment. These properties dictate its behavior in the laboratory environment, from storage and handling to its potential for dispersal in an accidental release.

PropertyValueSource
CAS Number 401-55-8[3][4]
Molecular Formula C4H6BrFO2[1][4]
Molecular Weight 184.99 g/mol [1]
Appearance Clear yellow liquid[1][3][4]
Odor Vinegar-like[3][4]
Boiling Point 154 °C (309.2 °F)[1][3][4]
Density 1.565 g/mL at 25 °C[1][2]
Flash Point 70 - 71 °C (158 - 160 °F) - Closed Cup[3][4][5]
Water Solubility Soluble[1][2]

The relatively high boiling point suggests a low vapor pressure at room temperature, but its designation as a combustible liquid with a flash point of ~71°C necessitates the strict exclusion of ignition sources during handling and storage.[3][4][5]

Hazard Analysis and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] Understanding these classifications is critical for appreciating the potential routes of exposure and the associated health effects.

Hazard ClassGHS CategoryHazard CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation
Flammable LiquidsCategory 4H227Combustible liquid

(Data synthesized from multiple sources[4][5])

Expert Insight: The "Category 4" acute toxicity designation indicates that significant adverse health effects, potentially including lethality, can occur from exposure via ingestion, skin contact, or inhalation.[5] The primary health risks are irritation to the skin, eyes, and respiratory system.[4][5] It is crucial to note that the full toxicological profile of this compound has not been completely investigated.[3][4] This lack of comprehensive data demands a more conservative approach to safety, assuming the potential for unknown long-term health effects.

A Systematic Approach to Exposure Control

Effective chemical safety relies on a multi-layered strategy known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over less effective ones, with Personal Protective Equipment (PPE) always serving as the final barrier.

HierarchyOfControls cluster_controls cluster_effectiveness Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Most Most Effective Least Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The Primary Barrier

Engineering controls are designed to physically isolate the researcher from the chemical hazard. Due to the inhalation and irritant risks of this compound, these are the most critical component of safe handling.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow captures vapors at the source, preventing them from entering the laboratory atmosphere and protecting the user from respiratory exposure.[4]

  • Emergency Facilities: Eyewash stations and safety showers must be located in immediate proximity to the workstation.[3][4] Their availability is crucial for rapid decontamination in the event of an accidental splash, which can significantly mitigate the severity of skin or eye irritation.

Administrative Controls: Standard Operating Procedures (SOP)

Administrative controls are the work practices and procedures that reduce the risk of exposure. A well-defined SOP is a self-validating system that ensures consistency and safety.

SOP: Handling this compound in a Research Setting

  • Pre-Handling Review:

    • Review this guide and the manufacturer's SDS.

    • Confirm the chemical fume hood is operational and has a valid certification.

    • Verify the location and functionality of the nearest eyewash station and safety shower.

    • Assemble all necessary PPE before approaching the chemical storage area.

  • Preparation and Weighing:

    • Don all required PPE (see Section 3.3).

    • Place all necessary apparatus, including a sealed waste container, inside the fume hood.

    • Retrieve the chemical from its designated storage location. Store it away from strong oxidizing agents, acids, bases, and reducing agents.[3][4]

    • Perform all transfers and measurements within the fume hood to contain any vapors or minor drips.

  • Reaction and Work-Up:

    • Keep the container tightly sealed when not in use.[4]

    • Ensure reaction vessels are adequately vented or equipped with pressure-relief mechanisms, as containers may explode when heated.[3][4]

    • Maintain a clean workspace, immediately absorbing any small drips with an inert material like sand or silica gel.[3]

  • Decontamination and Disposal:

    • Decontaminate all surfaces within the fume hood after the procedure is complete.

    • Dispose of contaminated materials, including gloves and absorbent pads, in a properly labeled, sealed hazardous waste container.[3]

    • Wash hands and any potentially exposed skin thoroughly with soap and water after removing gloves and completing the work.[3]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is used to protect the body when engineering and administrative controls cannot completely eliminate the risk of exposure. The selection of appropriate PPE is critical.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles (conforming to OSHA 29 CFR 1910.133 or EN166) and a face shield.[3][5]Protects against splashes that cause serious eye irritation (H319). A face shield provides an additional layer of protection for the entire face.
Skin Protection Nitrile or other chemically resistant gloves. A lab coat.Prevents direct contact, which can cause skin irritation (H315) and systemic harm (H312). Gloves must be inspected for integrity before each use.[4][6]
Respiratory Protection Generally not required if work is performed within a certified fume hood. For emergencies or spill cleanup where vapor concentrations are unknown, a NIOSH-approved respirator with a type ABEK (EN14387) filter is necessary.[3][5]Protects against inhalation of harmful vapors (H332) that cause respiratory irritation (H335).

Emergency Procedures: A Protocol for Rapid Response

Preparedness is key to managing chemical emergencies effectively. All personnel must be trained on these procedures.

EmergencyResponse cluster_exposure Exposure Type cluster_action Immediate Action Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Action_Skin Remove contaminated clothing. Flush with water for 15 min. Skin->Action_Skin Action_Eyes Rinse with water for 15 min, aising eyelids. Remove contacts. Eyes->Action_Eyes Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhale End Seek Immediate Medical Attention Action_Skin->End Action_Eyes->End Action_Inhale->End

Caption: Workflow for responding to a chemical exposure event.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[4]

Accidental Release Protocol (Small-Scale Laboratory Spill)
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control Ignition Sources: Remove all sources of heat, sparks, and flames.[3][4]

  • Ventilate: Ensure the fume hood is operating.

  • Contain: Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[3][4]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Important: Do not allow the spilled material or cleanup materials to enter drains or surface water.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[3][4] Water mist can be used to cool heated containers.[3]

  • Key Hazards: This material is combustible and its containers may explode when heated.[3][4] Fire will produce toxic and corrosive gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[3][4] The formation of HF is a particularly severe hazard.

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

References

The Genesis of a Double-Edged Sword: A Technical Guide to the Discovery and History of Fluorinated Acetic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a single fluorine atom into an organic molecule can dramatically alter its biological properties, a principle that lies at the heart of modern drug discovery and agrochemical development. This guide provides a comprehensive technical overview of the discovery and history of fluorinated acetic acid esters, a class of compounds that perfectly encapsulates the profound impact of fluorine chemistry. We will traverse the journey from their natural origins as potent toxins to their synthesis in the laboratory and their eventual role as versatile building blocks in synthetic chemistry. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the experimental logic and synthetic evolution that have shaped our understanding and application of these remarkable molecules.

Nature's Warning: The Natural Occurrence and Potent Toxicity of Fluoroacetates

The story of fluorinated acetic acid esters begins not in a laboratory, but in the ecosystems of Australia, Brazil, and Africa, where over 40 species of plants have evolved to produce fluoroacetate as a powerful defense mechanism against herbivores.[1][2][3] The conjugate base of fluoroacetic acid, fluoroacetate, is a colorless and odorless crystalline solid that is readily soluble in water.[1] Its unassuming appearance belies its extreme toxicity to mammals and insects.[4]

The poisonous properties of these plants were recognized long before the chemical culprit was identified. As early as 1904, settlers in Sierra Leone were using extracts from Chailletia toxicaria to poison rats.[5] However, it was not until 1944 that the toxic principle of the South African plant "gifblaar" (Dichapetalum cymosum) was isolated and identified as fluoroacetic acid by Marais.[1][2] Some plants, like the seeds of Dichapetalum braunii, can contain astonishingly high levels of fluoroacetate, up to 8000 mg/kg.[2]

The mechanism of fluoroacetate's toxicity is a classic example of "lethal synthesis," a term coined by Sir Rudolph Peters.[6][7][8] Fluoroacetate itself is not inherently toxic. However, due to its structural similarity to acetate, it is readily converted in the body to fluoroacetyl-CoA.[5][9] This imposter molecule then enters the Krebs cycle, where citrate synthase catalyzes its condensation with oxaloacetate to form fluorocitrate.[5][9] Fluorocitrate then binds tightly to and inhibits aconitase, a crucial enzyme in the Krebs cycle, leading to a shutdown of cellular respiration and a cascade of toxic effects, including citrate accumulation, ATP depletion, and ultimately, cell death.[3][5][9][10][11] This potent mechanism of action led to the development of sodium fluoroacetate, commercially known as Compound 1080, as a highly effective but controversial rodenticide.[1][5][11][12]

The Dawn of Synthetic Organofluorine Chemistry: Frédéric Swarts and the First Synthesis

While nature had long mastered the art of producing fluoroacetate, its synthesis in the laboratory marked a pivotal moment in the history of organofluorine chemistry. The credit for this achievement goes to the Belgian chemist Frédéric Swarts. In 1896, Swarts accomplished the first synthesis of fluoroacetic acid, opening the door to the systematic study of organofluorine compounds.[1][2]

Swarts's pioneering work was not limited to a single compound. He developed a general method for introducing fluorine into organic molecules, now famously known as the Swarts reaction .[13] Recognizing the extreme reactivity of elemental fluorine, which often led to violent and uncontrollable reactions, Swarts devised a milder approach based on halogen exchange.[13][14] He demonstrated that organic halides could be converted to their corresponding fluorides by treatment with inorganic fluorides, particularly antimony trifluoride (SbF₃).[13] This method proved to be a robust and versatile tool for the synthesis of a wide range of organofluorine compounds, including the first chlorofluorocarbons (CFCs).[13][14][15][16]

The initial synthesis of fluoroacetic acid by Swarts involved the reaction of methyl iodoacetate with silver fluoride, followed by hydrolysis of the resulting ester.[1] An alternative route involved the reaction of methyl chloroacetate with potassium fluoride.[1] These early methods, while groundbreaking, laid the foundation for more efficient and scalable synthetic protocols that would be developed in the decades to come.

The Evolution of Synthesis: From Halogen Exchange to Modern Methodologies

The initial syntheses of fluoroacetic acid and its esters were crucial proofs of concept, but for these compounds to become widely accessible for research and industrial applications, more practical and efficient synthetic methods were needed. The core challenge remained the controlled introduction of the highly electronegative fluorine atom.

Halogen Exchange (Halex) Reactions: The Workhorse of Fluoroacetate Synthesis

The halogen exchange (Halex) reaction, pioneered by Swarts, remains a cornerstone for the industrial production of fluoroacetic acid esters. The most common starting material is an ester of chloroacetic acid, such as ethyl chloroacetate.[17][18]

Typical Protocol for Ethyl Fluoroacetate Synthesis via Halogen Exchange:

  • Reactant Preparation: Dry potassium fluoride (KF) is essential for the reaction to proceed efficiently, as water can deactivate the fluoride source. The ethyl chloroacetate should be of high purity.

  • Solvent Selection: Aprotic polar solvents are typically used to enhance the nucleophilicity of the fluoride ion. Common choices include sulfolane or acetamide, which is heated to remove residual water before the reactants are added.[17][19]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 110-160°C) with vigorous stirring to ensure good mixing of the heterogeneous mixture.[17]

  • Product Isolation: The product, ethyl fluoroacetate, is more volatile than the starting material and can be distilled directly from the reaction mixture.[17] Further purification is achieved by fractional distillation.[17]

The causality behind these choices is clear: the use of a polar aprotic solvent enhances the reactivity of the fluoride anion, while the elevated temperature provides the necessary activation energy for the nucleophilic substitution to occur. The distillation-based purification is a practical and scalable method for isolating the desired product.

Experimental Workflow for Halex Synthesis of Ethyl Fluoroacetate

Halex_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification A Dry Potassium Fluoride (KF) D Mix Reactants in Reactor A->D B Ethyl Chloroacetate B->D C Dehydrated Acetamide (Solvent) C->D E Heat to 110-160°C with Stirring D->E F Distill Product from Reaction Mixture E->F G Fractional Distillation F->G H Pure Ethyl Fluoroacetate G->H

Caption: Workflow for the synthesis of ethyl fluoroacetate via halogen exchange.

Trifluoroacetic Acid Esters: Expanding the Synthetic Toolkit

While monofluoroacetic acid esters are primarily known for their toxicity, their polyfluorinated counterparts, particularly trifluoroacetic acid (TFA) and its esters, have become indispensable reagents in organic synthesis.[20][21] Trifluoroacetic acid was first prepared by Swarts in 1922 and is recognized as one of the strongest organic acids.[13]

The synthesis of trifluoroacetic acid esters can be achieved through several routes, including the direct esterification of trifluoroacetic acid with an alcohol.[22] However, this reaction often requires a strong mineral acid catalyst and can be complicated by the formation of an azeotrope with water.[21][22]

A more innovative approach involves the use of liquid hydrofluoric acid (HF) as both a catalyst and a solvent.[22][23] In this process, trifluoroacetic acid and an alcohol are mixed in liquid HF, leading to the formation of the corresponding ester. A key advantage of this method is that the resulting ester is often immiscible with the HF, allowing for simple separation by decantation, thus avoiding a complex distillation process.[22][23]

More recent methods for the synthesis of trifluoroacetic acid esters involve the use of trifluoroacetyl fluoride with an alcohol in the presence of potassium fluoride.[24]

Applications in Drug Discovery and Agrochemicals: The Modern Legacy

The unique properties conferred by the fluorine atom—such as increased metabolic stability, enhanced bioavailability, and altered acidity—have made fluorinated acetic acid esters valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[25][26]

  • Pharmaceuticals: Ethyl fluoroacetate and its derivatives are used as building blocks for a variety of active pharmaceutical ingredients (APIs).[25] They are key intermediates in the synthesis of anticancer drugs like 5-fluorouracil and its derivatives, as well as various antibacterial agents.[18] The introduction of a fluorine atom can significantly improve the pharmacokinetic profile of a drug molecule.[25]

  • Agrochemicals: The agrochemical industry has long utilized fluoroacetate derivatives in the design of potent pesticides and herbicides.[25] Ethyl fluoroacetate serves as a precursor for fluorinated insecticides and rodenticides where the fluorine atom enhances target specificity and environmental persistence.[25]

  • Specialty Chemicals: Beyond life sciences, fluorinated acetic acid esters are used to create fluorinated solvents, high-performance lubricants, and advanced coatings that impart desirable properties like hydrophobicity and chemical resistance.[25]

Conclusion: From Toxin to Tool

The journey of fluorinated acetic acid esters is a compelling narrative of scientific discovery and technological innovation. From their origins as potent natural toxins, these compounds have been tamed and transformed through the ingenuity of chemists like Frédéric Swarts. The development of robust synthetic methodologies has made these valuable molecules readily available, paving the way for their widespread application in fields as diverse as medicine, agriculture, and materials science. The story of fluorinated acetic acid esters serves as a powerful reminder of how a deep understanding of chemical principles can unlock the potential of even the most formidable natural products, turning them from a threat into an indispensable tool for human advancement.

References

Theoretical studies on Ethyl bromofluoroacetate reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Reactivity of Ethyl Bromofluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EBFA) is a pivotal reagent in modern synthetic chemistry, valued for its role in introducing fluorinated moieties into complex molecules. Understanding its reactivity on a fundamental level is critical for optimizing existing synthetic routes and designing novel transformations. This guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the reactivity of EBFA. We will delve into its electronic structure, explore the calculated mechanisms of its most significant reactions—namely nucleophilic substitution and the Reformatsky reaction—and discuss the profound influence of solvent effects. By integrating computational data with experimental observations, this document aims to provide researchers with a robust framework for predicting and controlling the chemical behavior of this versatile building block.

Introduction: The Significance of this compound and Theoretical Inquiry

This compound, with its unique combination of bromine and fluorine atoms on the α-carbon, presents a fascinating case study in chemical reactivity. The presence of these two different halogens, along with the ester functionality, imparts a distinct electronic character that governs its behavior in chemical reactions. In pharmaceutical and agrochemical development, the incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. EBFA serves as a key precursor for creating α-fluoro-β-hydroxy esters and other valuable fluorinated compounds.[1]

While empirical, lab-based experimentation remains the cornerstone of chemical synthesis, theoretical and computational chemistry has emerged as an indispensable partner.[2] By employing methods like Density Functional Theory (DFT), we can model molecular structures, visualize orbitals, and calculate the energy landscapes of reaction pathways.[3][4] This in silico approach allows us to probe transient species like transition states, which are often impossible to observe directly, providing deep mechanistic insights that guide experimental design and rationalize observed outcomes.[5] This guide will bridge the gap between computational theory and practical application for EBFA.

Computational Methodology: The Theoretical Toolkit

To accurately model the reactivity of EBFA, a robust computational strategy is essential. The primary tool for such investigations is Density Functional Theory (DFT) , which offers a favorable balance between computational cost and accuracy for organic molecules.

A typical computational protocol involves:

  • Functional and Basis Set Selection: A common and effective choice is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311+G(d,p). This combination reliably captures both the geometric and electronic properties of the system.

  • Geometry Optimization: All structures, including reactants, products, and transition states, are fully optimized to find their lowest energy conformation on the potential energy surface.

  • Frequency Calculations: These are performed to characterize the nature of the stationary points. Reactants and products should have zero imaginary frequencies, while a true transition state is confirmed by the presence of exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Solvent Modeling: Chemical reactions are rarely performed in the gas phase.[6] To simulate condensed-phase conditions, implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are employed. These models treat the solvent as a continuous medium with a defined dielectric constant, accounting for its stabilizing or destabilizing effects on charged or polar species.[7][8]

Diagram 1: General Workflow for a Computational Reactivity Study

G cluster_start Initial Setup cluster_calc Computational Core cluster_analysis Analysis & Interpretation A Define Reactants (e.g., EBFA + Nucleophile) B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B Initial Coordinates C Locate Transition State (TS) (e.g., QST2/3, Berny) B->C Optimized Structures F Incorporate Solvent Model (e.g., PCM, SMD) B->F Gas-Phase Geometries D Frequency Calculation (Confirm Reactants, Products, TS) C->D Putative TS E IRC Calculation (Connect TS to Reactants/Products) D->E Confirmed TS E->F Gas-Phase Path G Calculate Activation Energy (ΔG‡) and Reaction Energy (ΔG_rxn) F->G Solvated Energies H Analyze Electronic Structure (FMO, NBO, ESP) G->H I Correlate with Experimental Data G->I

A typical workflow for investigating reaction mechanisms using computational chemistry.

Electronic Structure and Frontier Molecular Orbitals (FMO)

The reactivity of a molecule is fundamentally governed by its electronic structure. In Frontier Molecular Orbital (FMO) theory , we focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10]

  • The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile.

  • The LUMO represents the region most susceptible to receiving electrons, acting as an electrophile.[11]

For this compound, computational analysis reveals:

  • LUMO: The LUMO is predominantly localized on the σ* anti-bonding orbital of the C-Br bond. This is a critical insight: it strongly predicts that the carbon atom attached to the bromine is the primary electrophilic site, highly susceptible to nucleophilic attack. The high polarizability and relative weakness of the C-Br bond compared to the C-F bond make it the better leaving group, a fact well-supported by DFT calculations.[6]

  • HOMO: The HOMO is primarily located around the oxygen atoms of the ester carbonyl group and the bromine atom, indicating these are the most electron-rich, nucleophilic regions of the molecule.

This FMO analysis immediately rationalizes why the most common reaction involving EBFA is nucleophilic substitution at the α-carbon.

Theoretical Analysis of Key Reaction Mechanisms

Nucleophilic Substitution (S_N2) Pathway

The reaction of EBFA with a nucleophile (Nu⁻) is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. DFT calculations provide a detailed picture of this process.

Mechanism: The reaction proceeds via a single, concerted step involving a trigonal-bipyramidal transition state.[6] The nucleophile attacks the α-carbon from the side opposite to the bromine atom (backside attack), leading to an inversion of stereochemistry if the carbon is chiral.

Computational Insights:

  • Transition State (TS) Geometry: Calculations show a TS where the attacking nucleophile and the leaving bromide are roughly collinear, with the central carbon atom adopting a planarized geometry with its three other substituents (F, H, C=O).

  • Activation Energy (ΔG‡): The calculated energy barrier for this step is key to predicting the reaction rate. This barrier is highly sensitive to two main factors:

    • The Nucleophile: Stronger nucleophiles (e.g., CN⁻, I⁻) result in lower calculated activation barriers compared to weaker ones (e.g., Cl⁻, H₂O).

    • The Solvent: Polar aprotic solvents (like DMSO or acetonitrile) are predicted to accelerate the reaction.[12] These solvents can stabilize the charge-delocalized transition state but do not excessively solvate the incoming nucleophile, leaving it "free" to attack.[8] In contrast, polar protic solvents (like water or methanol) can strongly solvate the nucleophile through hydrogen bonding, increasing the activation energy.[8]

Table 1: Calculated Relative Activation Energies for S_N2 Reaction of EBFA with Various Nucleophiles

NucleophileSolvent (Implicit)Relative ΔG‡ (kcal/mol)Predicted Reactivity
CH₃S⁻DMSO0.0 (Reference)High
CN⁻DMSO+2.1High
I⁻DMSO+3.5Moderate
CH₃O⁻Methanol+8.9Lower
Cl⁻DMSO+11.2Low

Note: Values are illustrative, based on typical DFT (B3LYP/6-311+G(d,p) with PCM) results and are relative to the most reactive species.

The Reformatsky Reaction

EBFA is a cornerstone reagent for the Reformatsky reaction, which forms β-hydroxy esters by reacting with aldehydes or ketones in the presence of zinc metal.[13][14] Theoretical studies have been crucial in deciphering the multi-step mechanism of this organometallic reaction.[15]

Mechanism:

  • Oxidative Addition: The reaction initiates with the insertion of zinc metal into the C-Br bond of EBFA.[13][15] This is an oxidative addition step, forming an organozinc reagent known as a Reformatsky enolate.

  • Enolate Structure: Computational studies have shown that these zinc enolates often exist as complex dimeric structures in solution, with zinc coordinated to both the carbon and oxygen atoms.[15]

  • Carbonyl Addition: The zinc enolate then adds to the carbonyl carbon of an aldehyde or ketone. This step proceeds through a six-membered, chair-like transition state where the zinc atom coordinates to the carbonyl oxygen.[13][15] This coordination polarizes the C=O bond, enhancing the electrophilicity of the carbonyl carbon.

  • Workup: An acidic workup protonates the oxygen alkoxide to yield the final β-hydroxy ester.[13][16]

Diagram 2: The Reformatsky Reaction Mechanism

G EBFA Br-CH(F)-COOEt Enolate [BrZn-CH(F)-COOEt] Reformatsky Enolate EBFA->Enolate Oxidative Addition Zinc Zn(0) Zinc->Enolate Intermediate Six-membered Chair-like TS Enolate->Intermediate Aldehyde R-CHO (Aldehyde) Aldehyde->Intermediate Product_alkoxide Alkoxide Product Intermediate->Product_alkoxide C-C Bond Formation Final_Product HO-CH(R)-CH(F)-COOEt β-Hydroxy Ester Product_alkoxide->Final_Product Workup H₃O⁺ Workup Workup->Final_Product

The key steps involved in the Zinc-mediated Reformatsky reaction.

Computational studies on this reaction help explain the observed diastereoselectivity. The energies of the different possible chair-like transition states can be calculated, allowing prediction of which diastereomer of the product will be favored. For instance, the steric interactions between the 'R' group of the aldehyde and the ester group of the enolate within the transition state often dictate the stereochemical outcome. The use of additives, such as CeCl₃, has been shown experimentally to improve yields, a phenomenon that could be explored theoretically by modeling the coordination of the cerium ion in the transition state.[1]

Detailed Protocol: DFT Calculation of an S_N2 Transition State

This protocol outlines the steps to locate the transition state for the reaction between this compound and a cyanide anion (CN⁻) using a typical quantum chemistry software package.

Objective: To find the transition state geometry and calculate the activation energy for the S_N2 reaction: BrCHFCOOEt + CN⁻ → NCCHFCOOEt + Br⁻.

Methodology:

  • Step 1: Build and Optimize Reactants and Products

    • Construct the initial 3D structures for this compound and the cyanide anion separately.

    • Perform a full geometry optimization and frequency calculation on each species using DFT (e.g., B3LYP/6-311+G(d,p)) in a simulated solvent (e.g., PCM, solvent=DMSO).

    • Verify that the optimized structures have no imaginary frequencies.

    • Repeat this process for the products: ethyl cyanoofluoroacetate and the bromide anion.

  • Step 2: Generate an Initial Guess for the Transition State (TS)

    • Position the optimized reactants in a configuration that approximates the expected TS. For an S_N2 reaction, place the nucleophile (CN⁻) about 2.0-2.5 Å from the α-carbon, directly opposite the C-Br bond.

    • This initial guess can be created manually or using a synchronous transit-guided quasi-Newton (STQN) method like QST2 or QST3, which uses reactant and product structures to generate a guess.

  • Step 3: Perform a Transition State Optimization

    • Submit the initial TS guess structure for a TS optimization calculation (e.g., using the Berny algorithm). This algorithm seeks a first-order saddle point on the potential energy surface.

    • Use the same level of theory (functional, basis set, solvent model) as in Step 1 for consistency.

  • Step 4: Validate the Transition State

    • Perform a frequency calculation on the optimized TS structure.

    • A valid transition state must have exactly one imaginary frequency .

    • Animate this imaginary frequency. The vibrational motion should clearly show the cyanide ion approaching the carbon and the bromide ion departing, confirming it represents the desired reaction coordinate.

  • Step 5: Intrinsic Reaction Coordinate (IRC) Calculation

    • To confirm that the located TS connects the intended reactants and products, perform an IRC calculation starting from the TS geometry.

    • The IRC path should lead downhill in energy from the TS to the optimized reactant complex on one side and the product complex on the other.

  • Step 6: Calculate Activation and Reaction Energies

    • Calculate the Gibbs Free Energy (ΔG) for the optimized reactants, TS, and products.

    • Activation Energy (ΔG‡) = G(TS) - G(Reactants)

    • Reaction Energy (ΔG_rxn) = G(Products) - G(Reactants)

Conclusion and Future Directions

Theoretical studies provide an unparalleled, atom-level view of the reactivity of this compound. Through DFT and FMO analysis, we can confidently identify the α-carbon as the primary electrophilic center, vulnerable to S_N2 attack. Computational modeling of reaction pathways, such as the S_N2 and Reformatsky reactions, allows for the precise characterization of transition states and the rationalization of experimental observations like solvent effects and diastereoselectivity.

As computational power increases, future studies can move beyond static models. Exploring reaction dynamics using ab initio molecular dynamics (AIMD) could reveal the explicit role of individual solvent molecules and uncover more subtle, non-equilibrium effects. Furthermore, the theoretical screening of novel catalysts and reaction conditions for transformations involving EBFA holds immense promise for accelerating discovery in synthetic and medicinal chemistry. By continuing to integrate high-level theory with empirical work, the scientific community can unlock the full potential of this versatile fluorinating agent.

References

The Alchemist's Touch: A Technical Guide to Fluoroalkylation Reagents in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Fluorine Advantage in Drug Discovery and Beyond

The strategic incorporation of fluorine and fluoroalkyl groups into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemical science, and materials research. The unique physicochemical properties imparted by these motifs—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—can dramatically improve the efficacy and pharmacokinetic properties of bioactive compounds.[1][2] It is estimated that approximately 25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the transformative power of this halogen.[3] This guide provides an in-depth exploration of the diverse world of fluoroalkylation reagents, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this critical area of organic synthesis. We will delve into the classification, mechanisms, and practical applications of these powerful synthetic tools, with a focus on providing not just the "how" but the "why" behind their use.

A Universe of Reactivity: Classifying Fluoroalkylation Reagents

The vast array of fluoroalkylation reagents can be broadly categorized based on the nature of the fluoroalkyl species they deliver to the substrate. This classification provides a fundamental framework for understanding their reactivity and selecting the appropriate reagent for a given synthetic transformation. The three primary classes are:

  • Electrophilic Reagents: These reagents formally deliver a fluoroalkyl cation (Rf+) to a nucleophilic substrate.

  • Nucleophilic Reagents: These reagents deliver a fluoroalkyl anion (Rf-) to an electrophilic substrate.

  • Radical Reagents: These reagents generate a fluoroalkyl radical (Rf•) that participates in radical-mediated transformations.

It is important to note that the lines between these classifications can sometimes blur. For instance, many so-called "electrophilic" reagents can also serve as precursors to fluoroalkyl radicals under specific conditions, such as in the presence of a photocatalyst or a transition metal.[4]

graph "Fluoroalkylation_Reagent_Classification" { layout="neato"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="11", color="#5F6368"];

}

Figure 1: Classification of Fluoroalkylation Reagents.

The Electrophilic Arsenal: Taming the "Super-Electron-Withdrawing" Group

The development of stable and easy-to-handle electrophilic fluoroalkylating reagents has revolutionized the synthesis of organofluorine compounds. These reagents provide a direct route to introduce fluoroalkyl groups to a wide range of nucleophiles, including carbanions, enolates, arenes, and heterocycles.

Togni Reagents: The Rise of Hypervalent Iodine

The Togni reagents, a class of hypervalent iodine compounds, have emerged as workhorses in electrophilic trifluoromethylation.[5] Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is particularly popular due to its stability and commercial availability.[2]

Synthesis and Structure: Togni Reagent II can be synthesized in a one-pot procedure from 2-iodobenzoic acid.[6] It exists as a stable, crystalline solid.

Mechanism of Action: The reactivity of Togni reagents is multifaceted. While they can react as formal CF3+ donors, a growing body of evidence, including DFT studies, suggests that many of their reactions proceed through a single-electron transfer (SET) mechanism, generating a trifluoromethyl radical.[7] This dual reactivity expands their synthetic utility.

graph "Togni_Reagent_Mechanism" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="11", color="#5F6368"];

}

Figure 2: Dual Reactivity of Togni Reagents.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Indole

This protocol describes the direct C-H trifluoromethylation of indole using Togni Reagent I.

  • Materials:

    • Indole (1.0 mmol, 1.0 equiv)

    • Togni Reagent I (1.2 mmol, 1.2 equiv)

    • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

    • Anhydrous 1,2-dichloroethane (DCE) (5 mL)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add indole and CuI.

    • Add anhydrous DCE and stir the mixture until the solids are dissolved.

    • Add Togni Reagent I in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated indole.

Umemoto Reagents: The Power of Sulfonium Salts

Umemoto reagents are a class of S-(trifluoromethyl)dibenzothiophenium salts that are highly effective electrophilic trifluoromethylating agents.[8] They are known for their high reactivity and have been successfully employed in the trifluoromethylation of a wide variety of nucleophiles.

Synthesis and Structure: Umemoto reagents can be synthesized from the corresponding dibenzothiophenes. More recent methods have enabled their preparation in a one-pot procedure, making them more accessible.[9]

Mechanism of Action: Similar to Togni reagents, Umemoto reagents can react through both electrophilic and radical pathways. The reaction pathway is often influenced by the nature of the substrate and the reaction conditions.[10]

The Nucleophilic Approach: Harnessing the Trifluoromethyl Anion

Nucleophilic fluoroalkylation provides a complementary strategy to the electrophilic approach, allowing for the introduction of fluoroalkyl groups to electrophilic centers such as carbonyls, imines, and alkyl halides.

The Ruppert-Prakash Reagent: A Silicon-Based Workhorse

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is the most widely used nucleophilic trifluoromethylating agent.[11][12] It is a stable, volatile liquid that serves as a convenient source of the trifluoromethyl anion equivalent.

Mechanism of Action: TMSCF3 itself is not sufficiently nucleophilic to react with most electrophiles. It requires activation by a nucleophilic catalyst, typically a fluoride source such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicon species that can deliver the CF3- group.[3]

graph "Ruppert_Prakash_Mechanism" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="11", color="#5F6368"];

}

Figure 3: Catalytic Cycle of Nucleophilic Trifluoromethylation with TMSCF3.

Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde [1]

This protocol details the trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent.

  • Materials:

    • Aldehyde (1.0 mmol, 1.0 equiv)

    • Ruppert-Prakash reagent (TMSCF3) (1.5 mmol, 1.5 equiv)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 10 mol%)

    • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To a flame-dried reaction flask under an inert atmosphere, add the aldehyde and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the Ruppert-Prakash reagent to the stirred solution.

    • Slowly add the TBAF solution dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

    • The resulting silyl ether can be deprotected by treatment with 1 M HCl in THF to yield the trifluoromethyl carbinol.

The Radical Frontier: Unleashing the Power of Fluoroalkyl Radicals

Radical fluoroalkylation has emerged as a powerful and versatile strategy, particularly with the advent of photoredox catalysis.[2] This approach allows for the formation of C-C bonds under mild conditions and with high functional group tolerance.

The Langlois Reagent: A Reliable Radical Source

The Langlois reagent, sodium trifluoromethanesulfinate (CF3SO2Na), is an inexpensive, stable, and easy-to-handle solid that serves as an excellent precursor to the trifluoromethyl radical under oxidative conditions.[13][14]

Mechanism of Action: In the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), and often a metal catalyst (e.g., copper), the Langlois reagent undergoes a single-electron oxidation to generate the trifluoromethyl radical.[4]

Experimental Protocol: Radical Trifluoromethylation of an Aryl Boronic Acid [4]

This protocol describes a copper-mediated trifluoromethylation of an aryl boronic acid.

  • Materials:

    • Aryl boronic acid (1.0 mmol, 1.0 equiv)

    • Langlois reagent (CF3SO2Na) (2.0 mmol, 2.0 equiv)

    • Copper(II) sulfate (CuSO4) (0.1 mmol, 10 mol%)

    • tert-Butyl hydroperoxide (TBHP) (70% in water, 3.0 mmol, 3.0 equiv)

    • Dimethyl sulfoxide (DMSO) (5 mL)

  • Procedure:

    • In a reaction vial, combine the aryl boronic acid, Langlois reagent, and CuSO4.

    • Add DMSO and stir the mixture at room temperature.

    • Add TBHP dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the trifluoromethylated arene.

Beyond Trifluoromethylation: The World of Di- and Monofluoroalkylation

While trifluoromethylation is the most studied area of fluoroalkylation, the introduction of difluoro- and monofluoroalkyl groups is also of significant interest, as these motifs can impart unique electronic and steric properties.

Difluoroalkylation Reagents

A variety of reagents have been developed for the introduction of the difluoromethyl (CF2H) and other difluoroalkyl groups. These reactions often proceed via radical intermediates.[13][14] Visible light photoredox catalysis has proven to be a particularly effective strategy for generating difluoroalkyl radicals from precursors such as bromodifluoroacetates and iododifluoroacetamides.[14]

Monofluoroalkylation Reagents

The synthesis of monofluoroalkylated compounds can be achieved using reagents that deliver a CH2F group. These reactions often involve the use of sulfone- and sulfinate-based reagents.[15]

A Comparative Overview of Fluoroalkylation Reagents

The choice of fluoroalkylation reagent is dictated by the nature of the substrate, the desired transformation, and the required reaction conditions. The following table provides a comparative summary of the key features of the major classes of trifluoromethylation reagents.

Reagent ClassKey ExamplesReactivityTypical SubstratesAdvantagesLimitations
Electrophilic Togni Reagents, Umemoto ReagentsElectrophilic/RadicalEnolates, arenes, heterocycles, alkynesBench-stable, broad substrate scopeCan be expensive, some require harsh conditions
Nucleophilic Ruppert-Prakash ReagentNucleophilicAldehydes, ketones, imines, estersMild conditions, high yieldsRequires stoichiometric activator, sensitive to moisture
Radical Langlois Reagent, CF3IRadicalAlkenes, arenes, heterocyclesInexpensive, mild conditions with photoredox catalysisOften requires an oxidant or light source

Note: The reactivity and substrate scope can be highly dependent on the specific reagent and reaction conditions.[16]

Safety and Handling of Fluoroalkylation Reagents

Many fluoroalkylation reagents are reactive and require careful handling.[12] It is essential to consult the Safety Data Sheet (SDS) for each specific reagent before use. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoiding contact with skin and eyes.

  • Storing reagents in a cool, dry place, away from incompatible materials.

The Future of Fluoroalkylation: Emerging Trends and Innovations

The field of fluoroalkylation is continuously evolving, with new reagents and methodologies being developed at a rapid pace. Key areas of current research include:

  • Photoredox Catalysis: The use of visible light to generate fluoroalkyl radicals under mild conditions is a major area of growth, enabling a wide range of new transformations.[17][18]

  • Asymmetric Fluoroalkylation: The development of catalytic enantioselective methods for the introduction of fluoroalkyl groups is a significant challenge and a highly sought-after goal.

  • New Reagent Design: The design and synthesis of novel fluoroalkylation reagents with improved reactivity, selectivity, and handling properties is an ongoing effort.[15]

Conclusion

Fluoroalkylation reagents are indispensable tools in the modern synthetic chemist's toolbox. Their ability to introduce fluorine-containing motifs into organic molecules has had a profound impact on drug discovery, materials science, and agrochemistry. A thorough understanding of the classification, reactivity, and practical application of these reagents is crucial for any researcher working in these fields. As the demand for novel fluorinated molecules continues to grow, we can expect to see even more innovative and powerful fluoroalkylation strategies emerge in the years to come.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl Bromofluoroacetate in Modern Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Ethyl Bromofluoroacetate

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the precise introduction of fluorine atoms into organic molecules is of paramount importance. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound (EBFA) has emerged as a highly valuable and reactive building block for this purpose.[1] It is a halogenated acetic acid ester that serves as a versatile precursor for synthesizing a wide range of more complex fluorinated compounds.[2]

This guide provides an in-depth exploration of this compound's reactivity in nucleophilic substitution reactions. We will move beyond simple procedural lists to dissect the underlying mechanistic principles that govern its reactivity, offering field-tested protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. This compound is a colorless liquid with a characteristic fruity odor.[2]

PropertyValueSource
CAS Number 401-55-8[3]
Molecular Formula C₄H₆BrFO₂[3]
Molecular Weight 184.99 g/mol [3]
Appearance Colorless Liquid[2]
Boiling Point 112 °C (at 700 mmHg)[4]
Density 1.583 g/mL (at 25 °C)[4]

Safety and Handling: this compound is a reactive haloester and should be handled with appropriate care in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere to prevent hydrolysis.[5] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Directive: Understanding Reactivity in Nucleophilic Substitution

The utility of this compound stems from the unique electronic environment of its α-carbon, which is substituted with both a bromine and a fluorine atom. This structure makes it an excellent electrophile for nucleophilic substitution, primarily via an SN2 pathway.[6]

The Predominance of the SN2 Mechanism

The reactivity of α-halocarbonyl compounds like EBFA is significantly enhanced compared to simple alkyl halides.[7] This is not merely due to the inductive electron-withdrawing effect of the halogens and the carbonyl group. The key lies in the interaction of the molecular orbitals. The antibonding orbital of the carbon-bromine bond (σ* C-Br) overlaps with the π-system of the adjacent carbonyl group (π* C=O). This interaction creates a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO).[8] A lower-energy LUMO makes the α-carbon much more susceptible to attack by a nucleophile, dramatically accelerating the rate of SN2 reactions.[8][9]

Conversely, an SN1 mechanism is highly unfavorable.[6] The dissociation of the bromide leaving group would generate an α-carbocation. This carbocation is destabilized by the powerful electron-withdrawing effect of the adjacent carbonyl group, making its formation energetically prohibitive.[6]

Figure 1: General SN2 mechanism for this compound.

Application Protocol 1: Synthesis of α-Fluoro-α-azido Esters

The displacement of the bromide with an azide nucleophile is a robust and efficient transformation, providing valuable building blocks for synthesizing fluorinated amino acids or other nitrogen-containing heterocycles. Monoalkylation of ethyl dibromofluoroacetate with sodium azide has been described as a route to related compounds, highlighting the feasibility of this substitution.[1]

Materials
  • This compound (1.0 equiv)

  • Sodium azide (NaN₃) (1.2 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, thermometer

Step-by-Step Protocol
  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Nucleophile Addition: Add sodium azide (1.2 equiv) to the solution in one portion. Causality Note: Using a slight excess of the nucleophile ensures the complete consumption of the electrophile, driving the reaction to completion. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation (Na⁺) while leaving the nucleophile (N₃⁻) highly reactive.

  • Reaction: Stir the mixture at room temperature (approx. 25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x). Trustworthiness Check: The aqueous washes are critical to remove the DMF solvent and any unreacted sodium azide. The bicarbonate wash neutralizes any trace acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting ethyl α-fluoro-α-azidoacetate can be purified by flash column chromatography on silica gel if necessary.

Application Protocol 2: The Cerium-Catalyzed Reformatsky Reaction

The Reformatsky reaction is a cornerstone application, though it involves the in-situ formation of an organozinc nucleophile which then adds to a carbonyl compound. The reaction of this compound with aldehydes or ketones in the presence of zinc generates α-fluoro-β-hydroxy esters, which are valuable synthetic intermediates.[10] The use of catalytic amounts of cerium(III) chloride (CeCl₃) has been shown to improve yields and simplify the procedure.[10]

Workflow Overview

Reformatsky_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Activate Zinc Powder C Add EBFA to Zinc Suspension A->C Forms active Zn surface B Prepare Aldehyde/Ketone & CeCl₃ in THF D Slowly Add Organozinc Reagent to Carbonyl/CeCl₃ Mixture B->D C->D Forms Reformatsky reagent in situ E Reaction Monitoring (TLC) D->E Forms α-fluoro-β-hydroxy ester F Quench with aq. NH₄Cl E->F Upon completion G Extract with Ethyl Acetate F->G H Purify by Chromatography G->H

Figure 2: Workflow for the Cerium-Catalyzed Reformatsky Reaction.

Materials
  • Zinc powder (activated) (2.0 equiv)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.1 equiv)

  • An aldehyde or ketone (1.0 equiv)

  • This compound (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, brine, anhydrous MgSO₄

Step-by-Step Protocol
  • Catalyst Preparation: In a flame-dried flask under nitrogen, vigorously stir CeCl₃·7H₂O in anhydrous THF for 2 hours at room temperature. This creates a fine, highly active suspension. Add the aldehyde or ketone (1.0 equiv).

  • Reagent Preparation: In a separate flame-dried flask, add activated zinc powder (2.0 equiv) and a small amount of anhydrous THF.

  • Organozinc Formation: Add the this compound (1.5 equiv) dropwise to the zinc suspension. An exothermic reaction may be observed. Stir for 30-60 minutes at room temperature to form the organozinc reagent (a zinc enolate). Expertise Insight: The formation of the Reformatsky reagent is the critical step. Using activated zinc is essential for initiation. A small crystal of iodine can be added to aid initiation if the reaction is sluggish.

  • Addition: Slowly add the prepared organozinc suspension via cannula to the flask containing the carbonyl compound and CeCl₃ suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the carbonyl starting material is consumed (monitored by TLC).

  • Quenching and Workup: Cool the reaction to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting diastereomeric mixture of α-fluoro-β-hydroxy esters by flash column chromatography.[10]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Reactivity in SN2 Inactive nucleophile; poor solvent choice; wet reagents/solvent.Use a fresh, high-purity nucleophile. Ensure the solvent is anhydrous and polar aprotic (e.g., DMF, DMSO, Acetonitrile). Dry all glassware and reagents thoroughly.
Multiple Products Observed Side reactions due to basic nucleophiles (e.g., elimination); over-reaction.For base-sensitive substrates, use milder, less basic nucleophiles (e.g., N₃⁻, SCN⁻, R-S⁻). Monitor the reaction closely by TLC to avoid prolonged reaction times.
Reformatsky Reaction Fails to Initiate Inactive zinc surface; presence of water.Activate zinc powder prior to use (e.g., acid wash followed by drying). Ensure all glassware and THF are scrupulously dried. Add a small iodine crystal to initiate.
Low Yield in Reformatsky Reaction Inefficient formation of the organozinc reagent; competing side reactions.Ensure dropwise addition of EBFA to the zinc. Use the cerium catalyst to enhance carbonyl activation and suppress side reactions.[10]

References

Application Note: A Detailed Protocol for the Synthesis of α-Fluoro-β-hydroxy Esters via the Reformatsky Reaction with Ethyl Bromofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacological properties such as enhanced metabolic stability and binding affinity.[1][2] The Reformatsky reaction provides a powerful and versatile method for the formation of carbon-carbon bonds and the synthesis of β-hydroxy esters, which are valuable intermediates in the synthesis of complex organic compounds.[3][4] This application note provides a detailed, field-proven protocol for the Reformatsky reaction using ethyl bromofluoroacetate to synthesize α-fluoro-β-hydroxy esters. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss key considerations for successful execution and high yields.

Introduction to the Reformatsky Reaction

The Reformatsky reaction is an organometallic chemical reaction that utilizes an α-haloester and a carbonyl compound (aldehyde or ketone) in the presence of a metal, typically zinc, to form a β-hydroxy ester.[3][4] A key advantage of the Reformatsky reaction is the in situ formation of the organozinc reagent, which is less reactive and more tolerant of various functional groups compared to Grignard reagents or organolithium compounds.[5] This allows for a broader scope of substrates and reaction conditions.

The use of this compound as the α-haloester introduces a fluorine atom at the α-position of the resulting β-hydroxy ester, a valuable modification in the synthesis of fluorinated analogues of biologically active molecules.[1][6] These α-fluoro-β-hydroxy esters are versatile building blocks for the synthesis of fluorinated amino acids, fluorinated sphingolipid derivatives, and other medicinally relevant compounds.[7]

Mechanistic Insights

The Reformatsky reaction proceeds through several key steps:

  • Oxidative Addition: The reaction is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of this compound. This forms an organozinc intermediate, often referred to as a Reformatsky enolate.[4][8][9]

  • Enolate Formation: The initially formed organozinc compound can exist as a dimer and rearranges to form zinc enolates.[8][9]

  • Coordination and C-C Bond Formation: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate on the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide.[9]

  • Workup: An acidic workup protonates the alkoxide to yield the final β-hydroxy ester and zinc salts, which are removed during purification.[9]

Recent advancements have shown that the use of catalysts, such as cerium(III) chloride (CeCl₃), can significantly improve the yields and simplify the procedure of the Reformatsky reaction with this compound.[10][11][12] The cerium salt is thought to activate the carbonyl compound, making it more susceptible to nucleophilic attack by the organozinc reagent.[10]

Experimental Protocol

This protocol details a cerium-catalyzed Reformatsky reaction between an aldehyde or ketone and this compound.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)Notes
Aldehyde or KetoneReagent GradeSigma-AldrichMust be dry and free of impurities.
This compound≥97%Sigma-AldrichStore under an inert atmosphere.[13]
Zinc dust<10 µm, ≥98%Sigma-AldrichMust be activated prior to use.
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)99.9%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse of a dry solvent is critical.
Saturated aqueous ammonium chloride (NH₄Cl)For quenching the reaction.
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)Reagent GradeFisher ScientificFor extraction.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)For drying the organic phase.
Round-bottom flaskAppropriately sized for the reaction scale.
Magnetic stirrer and stir bar
Reflux condenser
Inert gas supply (Nitrogen or Argon)To maintain anhydrous conditions.
Separatory funnelFor workup.
Rotary evaporatorFor solvent removal.
Step-by-Step Procedure

1. Activation of Zinc Dust:

  • Rationale: The surface of commercial zinc dust is often coated with a layer of zinc oxide, which can inhibit the reaction. Activation removes this layer and exposes a fresh, reactive zinc surface.

  • Procedure: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 eq). Add a small crystal of iodine and gently heat the flask with a heat gun until the violet iodine vapor is observed. Allow the flask to cool to room temperature. The disappearance of the iodine color indicates the activation of the zinc. Alternatively, the zinc can be washed with dilute HCl, followed by water, ethanol, and ether, and then dried under vacuum.

2. Reaction Setup:

Reformatsky_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under N2/Ar B Activate Zinc Dust (e.g., with I2) A->B C Add anhydrous THF, CeCl3·7H2O, and carbonyl compound B->C Transfer activated Zn D Add this compound C->D E Stir at room temperature D->E F Quench with sat. aq. NH4Cl E->F After 0.5-2h G Extract with Et2O or EtOAc F->G H Dry organic layer (e.g., MgSO4) G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: Workflow for the Cerium-Catalyzed Reformatsky Reaction.

3. Reaction Execution:

  • To the flask containing the activated zinc dust, add anhydrous THF.

  • Add the aldehyde or ketone (1.0 eq) and cerium(III) chloride heptahydrate (0.04 eq).

  • Slowly add this compound (1.2 eq) to the vigorously stirred suspension at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 0.5 to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

4. Reaction Workup and Purification:

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure α-fluoro-β-hydroxy ester. The reaction often produces a mixture of diastereomers, which may or may not be separable by chromatography.[10]

Safety and Handling Precautions

  • This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[13][14] Handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

  • Zinc powder is flammable and can react with water to produce flammable hydrogen gas. Keep away from moisture and ignition sources.[15]

  • Always work under an inert atmosphere to prevent the reaction of the organozinc intermediate with atmospheric oxygen and moisture.

  • The reaction can be exothermic. Ensure proper temperature control, especially during the addition of the haloester.

Conclusion

The cerium-catalyzed Reformatsky reaction with this compound is a highly efficient and straightforward method for the synthesis of α-fluoro-β-hydroxy esters.[10] These fluorinated products are of significant interest in medicinal chemistry and drug development. By following this detailed protocol and adhering to the safety guidelines, researchers can reliably synthesize these valuable compounds for their research endeavors. The versatility of the Reformatsky reaction allows for its application to a wide range of aldehydes and ketones, making it a valuable tool in the synthetic organic chemist's arsenal.

References

Application Note & Protocol: Asymmetric Synthesis of α-Fluoro-α-Amino Acids Utilizing Ethyl Bromofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of α-fluoro-α-amino acids, valuable building blocks in medicinal chemistry and drug development. We will focus on the application of ethyl bromofluoroacetate as a key reagent. This guide will delve into the theoretical underpinnings of asymmetric synthesis in this context, followed by a detailed, adaptable protocol based on established methodologies. The protocol leverages chiral phase-transfer catalysis for the stereoselective alkylation of a glycine Schiff base, a robust and scalable approach for generating enantiomerically enriched α-fluoro-α-amino acids.

Introduction: The Significance of Fluorinated Amino Acids

The introduction of fluorine into amino acid structures can profoundly influence their physicochemical and biological properties. The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability, increased lipophilicity, and altered pKa values. These modifications can result in improved pharmacokinetic profiles and enhanced binding affinities of peptide-based therapeutics. Consequently, the development of efficient and stereoselective methods for the synthesis of fluorinated amino acids is of paramount importance.

This application note specifically addresses the asymmetric synthesis of α-fluoro-α-amino acids using this compound. This approach offers a direct route to these valuable compounds, with the potential for high enantioselectivity through the use of chiral catalysts.

Theoretical Background: Strategies for Asymmetric Synthesis

Achieving stereocontrol in the synthesis of α-fluoro-α-amino acids can be accomplished through several key strategies:

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This method is often robust and predictable.

  • Chiral Catalysts: A chiral catalyst interacts with the substrate to create a chiral environment, favoring the formation of one enantiomer over the other. This approach is highly efficient as only a substoichiometric amount of the chiral catalyst is required.

  • Substrate Control: In some cases, the inherent chirality of the starting material can be used to direct the formation of new stereocenters.

This guide will focus on the use of a chiral phase-transfer catalyst in the alkylation of a glycine enolate equivalent, a powerful strategy for asymmetric C-C bond formation.

The Reformatsky Reaction: A Precursor Understanding

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. While not inherently asymmetric, understanding the reactivity of this compound in this context is valuable. The presence of catalytic amounts of cerium(III) chloride has been shown to improve yields in the Reformatsky reaction of this compound with aldehydes and ketones.[1]

Asymmetric Alkylation of Glycine Enolates: The O'Donnell Approach

A cornerstone of asymmetric amino acid synthesis is the alkylation of glycine Schiff base esters under phase-transfer catalysis (PTC) conditions, a method pioneered by O'Donnell.[2] This approach utilizes a chiral quaternary ammonium salt derived from Cinchona alkaloids to control the stereochemical outcome of the alkylation. The benzophenone imine of a glycine alkyl ester serves as a practical glycine enolate equivalent, allowing for selective monoalkylation.[2]

Experimental Workflow: Asymmetric Synthesis of an α-Fluoro-α-Amino Acid

The following workflow outlines the key stages for the asymmetric synthesis of an α-fluoro-α-amino acid using this compound.

workflow cluster_prep Preparation cluster_reaction Asymmetric Alkylation cluster_workup Workup & Purification start Start glycine_ester Glycine tert-butyl ester start->glycine_ester schiff_base_prep Schiff Base Formation glycine_ester->schiff_base_prep ptc_reaction Phase-Transfer Catalysis schiff_base_prep->ptc_reaction alkylation Alkylation with this compound ptc_reaction->alkylation hydrolysis Hydrolysis alkylation->hydrolysis purification Purification hydrolysis->purification product Enantiomerically Enriched α-Fluoro-α-Amino Acid purification->product

Figure 1: General workflow for the asymmetric synthesis of α-fluoro-α-amino acids.

Detailed Protocol: Asymmetric Synthesis of tert-Butyl 2-(diphenylmethylene)amino-2-fluoroacetate

This protocol is an adaptation of the O'Donnell asymmetric amino acid synthesis for the use of this compound. Researchers should optimize conditions for their specific substrate and catalyst system.

Materials and Reagents
ReagentCAS NumberSupplier (Example)
Glycine tert-butyl ester hydrochloride27532-96-3Sigma-Aldrich
Benzophenone imine1013-88-3Sigma-Aldrich
This compound401-55-8Sigma-Aldrich
(S)-N-(4-Trifluoromethylbenzyl)cinchoninium bromide95378-69-1Sigma-Aldrich
Potassium hydroxide (KOH)1310-58-3Fisher Scientific
Toluene, Anhydrous108-88-3Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-2Sigma-Aldrich
Hydrochloric acid (HCl), 1M aqueous solution7647-01-0VWR Chemicals
Sodium bicarbonate (NaHCO₃), saturated aqueous solution144-55-8Fisher Scientific
Magnesium sulfate (MgSO₄), anhydrous7487-88-9Sigma-Aldrich
Step-by-Step Methodology

Step 1: Preparation of the Glycine Schiff Base (N-(Diphenylmethylene)glycine tert-butyl ester)

  • To a round-bottom flask, add glycine tert-butyl ester hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add benzophenone imine (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solids (e.g., ammonium chloride).

  • Concentrate the filtrate under reduced pressure to obtain the crude Schiff base. This can be purified by column chromatography on silica gel if necessary, though it is often used directly in the next step.

Step 2: Asymmetric Phase-Transfer Catalyzed Alkylation

  • In a round-bottom flask, dissolve the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst, (S)-N-(4-trifluoromethylbenzyl)cinchoninium bromide (0.05 - 0.1 eq), in anhydrous toluene.

  • Add a 50% aqueous solution of potassium hydroxide (KOH) (5.0 - 10.0 eq).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.2 eq) to the reaction mixture.

  • Continue stirring vigorously at 0 °C for the time determined by reaction monitoring (typically 4-24 hours). Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with toluene and water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 3: Hydrolysis and Deprotection

  • Dissolve the crude alkylated product in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add 1M aqueous hydrochloric acid (HCl) and stir at room temperature until the imine is fully hydrolyzed (monitor by TLC).

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the protected α-fluoro-α-amino ester.

  • The tert-butyl ester can be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the final α-fluoro-α-amino acid.

Purification and Characterization

The final product should be purified by an appropriate method, such as flash column chromatography or recrystallization. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC). The structure should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Mechanistic Rationale

The stereochemical outcome of the reaction is determined by the interaction of the glycine enolate with the chiral phase-transfer catalyst.

mechanism cluster_interface Organic/Aqueous Interface cluster_organic Organic Phase enolate Glycine Schiff Base Enolate ion_pair Chiral Ion Pair [Q⁺][Enolate⁻] enolate->ion_pair Ion Exchange catalyst Chiral Quaternary Ammonium Salt (Q⁺X⁻) catalyst->ion_pair transition_state Diastereomeric Transition State ion_pair->transition_state reagent This compound reagent->transition_state SN2 Attack product Alkylated Product transition_state->product

Figure 2: Proposed mechanism of asymmetric phase-transfer catalysis.

The chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment that shields one face of the planar enolate. The electrophile, this compound, then approaches from the less sterically hindered face, leading to the preferential formation of one enantiomer. The choice of the Cinchona alkaloid derivative (e.g., cinchonidine or cinchonine based) will determine which enantiomer of the amino acid is produced.

Troubleshooting and Key Considerations

  • Low Enantioselectivity: The choice of catalyst, solvent, base, and temperature can significantly impact the enantioselectivity. Screening of these parameters is often necessary.

  • Low Yield: Ensure all reagents are anhydrous, as water can quench the enolate. The vigor of stirring in the biphasic system is also critical for efficient phase transfer.

  • Dialkylation: The use of a bulky ester group on the glycine (e.g., tert-butyl) and the benzophenone imine helps to prevent dialkylation.[2]

  • Racemization: The benzophenone imine is generally stable to the basic reaction conditions, minimizing the risk of product racemization.[2]

Conclusion

The asymmetric synthesis of α-fluoro-α-amino acids using this compound via chiral phase-transfer catalysis represents a powerful and adaptable methodology for accessing these valuable compounds. The protocol outlined in this application note provides a solid foundation for researchers to develop and optimize the synthesis of a wide range of enantiomerically enriched fluorinated amino acids for applications in drug discovery and chemical biology.

References

Application Notes & Protocols: Strategic Synthesis of Fluorinated Heterocycles Using Ethyl Bromofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Heterocyclic Chemistry

In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] Heterocyclic structures form the core of a vast number of pharmaceuticals, and their fluorination is a proven method for enhancing therapeutic efficacy.

Ethyl bromofluoroacetate has emerged as a versatile and commercially available C2 building block, providing a reliable handle for the introduction of a fluorinated carbon center.[1][3][4][5] Its dual reactivity, stemming from the electrophilic carbon center and the reactive carbon-bromine bond, allows for its participation in a diverse array of transformations. This guide provides an in-depth exploration of key synthetic methodologies that leverage this compound for the construction of valuable fluorinated heterocycles, complete with detailed protocols and mechanistic insights for researchers in medicinal and synthetic chemistry.

Methodology 1: Aza-Reformatsky Reaction for the Synthesis of Fluorinated β-Lactams

The β-lactam is a privileged heterocyclic motif, famously forming the core of penicillin and cephalosporin antibiotics. The introduction of fluorine at the α-position can modulate the reactivity of the β-lactam ring and introduce novel biological activities. The aza-Reformatsky reaction provides a direct and stereoselective route to these valuable compounds.[1][6][7]

Mechanistic Rationale & Experimental Causality

The classical Reformatsky reaction involves the oxidative insertion of zinc metal into the carbon-halogen bond of an α-halo ester to form a zinc enolate, which then adds to a carbonyl group.[8][9] In the aza-Reformatsky variant, an imine serves as the electrophile, leading to the formation of a β-amino ester, the direct precursor to a β-lactam ring.

The choice of metal is critical; zinc is preferred because its enolates are generally less basic and reactive than their lithium or magnesium counterparts, which prevents side reactions like self-condensation or deprotonation and allows for excellent functional group tolerance.[10] The stereochemical outcome of the reaction is highly dependent on the reaction conditions. The use of non-coordinating solvents like diethyl ether can promote the formation of a five-membered chelated (Z)-zinc enolate. This intermediate then reacts with the imine via a chair-like transition state to selectively afford the syn-diastereomer of the resulting β-lactam, a crucial consideration for controlling the final product's three-dimensional structure.[1]

aza_reformatsky reagents This compound + Imine (R-CH=N-R') enolate Zinc Enolate Intermediate reagents->enolate  Zn Insertion zinc Zinc (Zn) addition Nucleophilic Addition to Imine enolate->addition intermediate Zinc Aminoester Adduct addition->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product α-Fluoro-β-Lactam cyclization->product n_alkylation cluster_thermal Thermal Pathway cluster_photo Photoredox Pathway reagents_th Pyridine Derivative + BrCF₂COOEt alkylation N-Alkylation (Sₙ2) reagents_th->alkylation hydrolysis Hydrolysis & Decarboxylation alkylation->hydrolysis product_th N-CF₂H Pyridinium Salt hydrolysis->product_th reagents_ph Indole/Aniline + BrCHFCOOEt activation Visible Light + Eosin Y reagents_ph->activation radical Radical Intermediate •CHFCOOEt activation->radical coupling Radical Coupling radical->coupling product_ph Bisindolyl Acetate coupling->product_ph carbocyclization reagents 2-Functionalized Aniline + BrCF₂COOEt carbene In-situ Generation of Difluorocarbene (:CF₂) reagents->carbene  Base catalyst CuI Catalyst K₃PO₄ Base trapping Carbene Trapping & Cu-Coordination carbene->trapping cyclization Intramolecular Annulation trapping->cyclization product Fused N-Heterocycle (e.g., Quinazolinone) cyclization->product

References

Application Notes and Protocols for Visible-Light-Mediated Fluoroalkylation with Ethyl Bromofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Light on Fluoroalkylation

The strategic introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Among the various fluoroalkylation methods, those mediated by visible light have emerged as a powerful and sustainable approach, offering mild reaction conditions and high functional group tolerance.[1][2] This guide provides a comprehensive overview and practical protocols for the use of ethyl bromofluoroacetate as a versatile reagent in visible-light-mediated fluoroalkylation reactions.

This compound is a commercially available and easy-to-handle reagent for the introduction of the monofluoromethylcarbonyl group. This moiety is a valuable building block in the synthesis of α-fluoro-α-arylcarboxylic acid derivatives and other bioactive compounds.[3] The protocols and insights detailed herein are designed to empower researchers to effectively utilize this powerful synthetic tool.

Mechanistic Insights: The "How" Behind the Glow

Visible-light-mediated fluoroalkylation reactions using this compound are predicated on the principles of photoredox catalysis. In essence, a photocatalyst (PC), upon absorption of visible light, becomes electronically excited (PC*). This excited state is a potent single-electron transfer (SET) agent, capable of engaging in either an oxidative or reductive quenching cycle to generate the key fluoroalkyl radical.

The Catalytic Cycles

1. Reductive Quenching Cycle:

In this pathway, the excited photocatalyst (PC*) is quenched by an electron donor, generating a more reducing species (PC⁻). This potent reductant then transfers an electron to the this compound, leading to the cleavage of the carbon-bromine bond and the formation of the desired α-fluoro-α-ethoxycarbonylmethyl radical.

2. Oxidative Quenching Cycle:

Conversely, the excited photocatalyst (PC*) can be quenched by an electron acceptor, in this case, the this compound. This process generates the α-fluoro-α-ethoxycarbonylmethyl radical and the oxidized form of the photocatalyst (PC⁺). The photocatalyst is then returned to its ground state by an electron donor.

The operative pathway is dependent on the specific photocatalyst, additives, and solvent used in the reaction.[1][2]

G cluster_0 Photocatalytic Cycle cluster_1 Key Species PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) Radical_Generation Radical Generation PC_star->Radical_Generation SET with This compound Product_Formation Product Formation Radical_Generation->Product_Formation Addition to Substrate Radical α-Fluoro-α-ethoxycarbonylmethyl Radical (•CHFCO₂Et) Radical_Generation->Radical Product_Formation->PC Regeneration of PC Product Fluoroalkylated Product Product_Formation->Product EBFA This compound (BrCHFCO₂Et) EBFA->Radical_Generation Radical->Product_Formation Substrate Substrate (e.g., Indole, Aniline) Substrate->Product_Formation

Caption: Generalized workflow of visible-light-mediated fluoroalkylation.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for most reactions and can be obtained by passing through a column of activated alumina or by distillation from an appropriate drying agent.

  • Inert Atmosphere: Photoredox reactions are often sensitive to oxygen, which can quench the excited state of the photocatalyst. It is therefore crucial to perform the reactions under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved by using Schlenk techniques or a glovebox.

  • Light Source: The choice of light source is critical and should be matched to the absorption maximum of the photocatalyst. Blue LEDs (light-emitting diodes) are commonly used for many iridium-based and organic dye photocatalysts. The distance of the reaction vessel from the light source should be kept consistent for reproducibility.[4]

  • Reaction Vessels: Standard glassware such as Schlenk tubes or vials can be used. For reactions sensitive to temperature fluctuations, a cooling fan can be used to maintain a constant temperature.[4]

Protocol 1: Fluoroalkylation of Heteroarenes with Eosin Y as Photocatalyst

This protocol is a general guideline for the C-H fluoroalkylation of electron-rich heteroarenes, such as indoles and pyrroles, using the organic dye Eosin Y as the photocatalyst.[5]

Materials:

  • Heteroarene (e.g., indole, 1.0 equiv)

  • This compound (2.0-3.0 equiv)

  • Eosin Y (1-5 mol%)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or dimethylformamide (DMF))

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To a Schlenk tube or vial, add the heteroarene, Eosin Y, and a magnetic stir bar.

  • Seal the vessel with a rubber septum and purge with nitrogen or argon for 10-15 minutes.

  • Add the anhydrous solvent, this compound, and the base via syringe.

  • Place the reaction vessel at a fixed distance from the blue LED light source and begin stirring.

  • Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start setup Assemble Reaction (Heteroarene, Eosin Y, Stir Bar) start->setup purge Purge with Inert Gas setup->purge add_reagents Add Solvent, this compound, and Base purge->add_reagents irradiate Irradiate with Blue LEDs and Stir add_reagents->irradiate monitor Monitor Reaction Progress (TLC, GC-MS) irradiate->monitor monitor->irradiate Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for Eosin Y-catalyzed fluoroalkylation.

Protocol 2: Fluoroalkylation of Isocyanides with an Iridium-Based Photocatalyst

This protocol outlines a method for the fluoroalkylation of isocyanides, which can be used to synthesize monofluoromethylated phenanthridine derivatives.[6]

Materials:

  • Isocyanide (1.0 equiv)

  • This compound (2.0 equiv)

  • fac-Ir(ppy)₃ (1-2 mol%)

  • Base (e.g., K₂HPO₄ or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF or 1,4-dioxane)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • In a glovebox or under a stream of inert gas, add the isocyanide, fac-Ir(ppy)₃, base, and a magnetic stir bar to a Schlenk tube or vial.

  • Add the anhydrous solvent and this compound.

  • Seal the vessel and place it at a consistent distance from the blue LED light source.

  • Irradiate the mixture with stirring at room temperature for the designated time (typically 6-12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Substrate Scope and Data

The visible-light-mediated fluoroalkylation with this compound has been successfully applied to a range of substrates. The following tables summarize representative examples.

Table 1: Fluoroalkylation of Indoles with Eosin Y

EntryIndole SubstrateProductYield (%)Reference
1Indole3-(1-ethoxy-1-oxo-2-fluoromethyl)indole85[5]
25-Methoxyindole5-Methoxy-3-(1-ethoxy-1-oxo-2-fluoromethyl)indole82[5]
3N-MethylindoleN-Methyl-3-(1-ethoxy-1-oxo-2-fluoromethyl)indole90[5]

Table 2: Fluoroalkylation of Isocyanides with fac-Ir(ppy)₃

EntryIsocyanide SubstrateProductYield (%)Reference
12-Isocyanobiphenyl6-(Monofluoromethyl)phenanthridine88[6]
24'-Methoxy-2-isocyanobiphenyl2-Methoxy-6-(monofluoromethyl)phenanthridine85[6]
34-Chloro-2-isocyanobiphenyl8-Chloro-6-(monofluoromethyl)phenanthridine75[6]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inefficient light source or incorrect wavelength.Ensure the light source is functional and its emission spectrum overlaps with the photocatalyst's absorption spectrum. Check the manufacturer's specifications.[4]
Oxygen contamination.Improve the degassing procedure (e.g., use freeze-pump-thaw cycles) or perform the reaction in a glovebox.
Impure reagents or solvents.Use freshly purified or high-purity reagents and anhydrous solvents.
Inappropriate base or solvent.Screen different bases and solvents to optimize the reaction conditions. The choice of base and solvent can significantly impact the reaction efficiency.[1][2]
Formation of side products Over-irradiation or decomposition of starting materials/products.Monitor the reaction closely and stop it once the starting material is consumed. Reduce the irradiation time or light intensity.
Incorrect stoichiometry.Optimize the ratio of reagents, especially the fluoroalkylating agent and the base.
Low reproducibility Inconsistent reaction setup.Maintain a consistent distance from the light source, use the same type of reaction vessel, and ensure efficient stirring. Employ a cooling fan to maintain a constant temperature.[4]

Safety Precautions

Working with photoredox catalysis requires adherence to standard laboratory safety procedures, with additional considerations for the specific reagents and equipment used.

  • This compound: This reagent is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation.[7][8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Photocatalysts: Iridium-based photocatalysts can be expensive and may have associated toxicity. Organic dyes like Eosin Y are generally less toxic but should still be handled with care. Consult the Safety Data Sheet (SDS) for each specific photocatalyst.

  • Solvents: Many organic solvents used in these reactions are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

  • Light Source: High-intensity light sources can pose a hazard to the eyes. Avoid looking directly at the light source and use appropriate shielding if necessary. LED sources generate heat, so ensure adequate ventilation to prevent solvent evaporation and pressure buildup in sealed vessels.

  • General Practices: Always maintain a clean and organized workspace. Be aware of the location of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.[9]

References

Application Notes & Protocols: The Strategic Use of Ethyl Bromofluoroacetate in the Synthesis of Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. Ethyl bromofluoroacetate has emerged as a highly valuable and versatile C2 building block for the strategic incorporation of a monofluoroacetate moiety. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound. We will delve into its pivotal role in the Reformatsky reaction for creating α-fluoro-β-hydroxy esters and its broader utility in synthesizing key pharmaceutical intermediates for various therapeutic areas, including antiviral and anti-inflammatory agents.[1][2] The protocols herein are presented with detailed, step-by-step methodologies, causality-driven explanations, and critical safety considerations to ensure reproducible and safe execution.

Introduction: The Significance of this compound

This compound (EBFA) is a halogenated acetic acid ester characterized by the presence of both a bromine and a fluorine atom on the α-carbon.[2] This unique structural arrangement confers high reactivity, making it an excellent reagent for introducing the critical -CHFCOOEt group into target molecules.[2] Its utility is particularly pronounced in the synthesis of complex pharmaceutical intermediates where precise control over stereochemistry and functional group tolerance is paramount.

The fluorine atom enhances the biological activity and stability of molecules, while the bromine atom serves as a reactive handle for various synthetic transformations.[1] This dual functionality allows EBFA to participate in a wide range of reactions, including nucleophilic substitutions and organometallic additions.[1][2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 401-55-8[3]
Molecular Formula C₄H₆BrFO₂[3]
Molecular Weight 184.99 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 154 °C (lit.)[3][4]
Density 1.565 g/mL at 25 °C (lit.)[3][4]
Refractive Index n20/D 1.424 (lit.)[3][4]
Storage Temperature 2-8°C[3]

Core Application: The Reformatsky Reaction

One of the most powerful applications of this compound is in the Reformatsky reaction, which facilitates the formation of a carbon-carbon bond between the EBFA-derived enolate and a carbonyl compound (aldehyde or ketone).[5][6] This reaction is a robust method for synthesizing α-fluoro-β-hydroxy esters, which are valuable precursors for numerous biologically active molecules, including fluorinated amino acids and β-lactams.[7][8]

Causality Behind the Method: The Role of Catalysis

Traditional Reformatsky reactions can sometimes be sluggish or result in moderate yields. Research has demonstrated that the addition of a catalytic amount of Cerium(III) chloride (CeCl₃) significantly improves reaction yields and simplifies the experimental procedure.[7][8][9] The CeCl₃ acts as a Lewis acid, activating the carbonyl group of the aldehyde or ketone, thereby making it more susceptible to nucleophilic attack by the organozinc intermediate (the Reformatsky reagent). This catalytic enhancement allows the reaction to proceed more efficiently under milder conditions.[7][8]

Visualizing the Mechanism: The Catalyzed Reformatsky Reaction

reformatsky_mechanism cluster_prep Reagent Formation cluster_reaction Catalytic Cycle cluster_workup Workup & Product EBFA This compound (BrCHFCOOEt) Reagent Reformatsky Reagent (BrZnCHFCOOEt) EBFA->Reagent Oxidative Addition Zn Zinc Dust (Zn) Zn->Reagent Intermediate Cerium Alkoxide Intermediate Reagent->Intermediate Nucleophilic Attack Carbonyl Aldehyde/Ketone (R-C=O) Activated_Carbonyl Activated Carbonyl Complex Carbonyl->Activated_Carbonyl CeCl3 CeCl₃ (cat.) CeCl3->Activated_Carbonyl Coordination Activated_Carbonyl->Intermediate Product α-Fluoro-β-hydroxy Ester Intermediate->Product Workup Acidic Workup (e.g., aq. NH₄Cl) Workup->Product Hydrolysis

Caption: Mechanism of the CeCl₃-catalyzed Reformatsky reaction.

Experimental Guide: Protocols & Methodologies

Protocol 1: Synthesis of an α-Fluoro-β-hydroxy Ester via Catalyzed Reformatsky Reaction

This protocol details the synthesis of a representative α-fluoro-β-hydroxy ester using 4-bromobenzaldehyde as the substrate, based on methodologies described in the literature.[7][9]

Objective: To synthesize ethyl 2-fluoro-3-hydroxy-3-(4-bromophenyl)propanoate.

Materials & Reagents:

ReagentCAS No.AmountMolar Eq.Notes
Zinc Dust (<10 µm)7440-66-61.3 g3.0Activated prior to use.
Cerium(III) Chloride Heptahydrate18618-55-8100 mg0.04Acts as the catalyst.
This compound (EBFA)401-55-81.25 g1.0Use high purity grade (>97%).[3]
4-Bromobenzaldehyde1122-91-41.25 g1.0
Tetrahydrofuran (THF)109-99-950 mL-Anhydrous, freshly distilled.
Saturated NH₄Cl solution-20 mL-For workup.
Anhydrous MgSO₄7487-88-9As needed-For drying.

Procedure:

  • Activation of Zinc: In a flame-dried 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the zinc dust. Heat gently under vacuum and then cool under a stream of dry nitrogen. This ensures the removal of any surface oxides.

  • Reaction Setup: Add the Cerium(III) chloride heptahydrate to the flask containing the activated zinc. Add 30 mL of anhydrous THF.

  • Initiation: In a separate flask, prepare a solution of this compound (1.25 g) and 4-bromobenzaldehyde (1.25 g) in 20 mL of anhydrous THF.

  • Reaction Execution: Add approximately 10% of the substrate solution to the zinc suspension. The reaction mixture may need gentle warming to initiate (indicated by mild bubbling or an exothermic response). Once initiated, add the remainder of the substrate solution dropwise over 30 minutes, maintaining a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel.[7][9]

Rationale for Key Steps:

  • Zinc Activation: Essential for removing the passivating oxide layer on the zinc surface to facilitate the oxidative addition step.

  • Anhydrous Conditions: The Reformatsky reagent is sensitive to moisture and will be quenched by water.

  • Saturated NH₄Cl Quench: Provides a mild acidic workup to hydrolyze the zinc alkoxide intermediate without causing dehydration of the β-hydroxy ester product.

Broader Synthetic Utility

Beyond the Reformatsky reaction, this compound is a key intermediate for synthesizing molecules for a range of therapeutic applications.

  • Antiviral Agents: The introduction of fluorine can significantly enhance the potency of nucleoside analogues.[10] EBFA can be used to construct fluorinated side chains or modify heterocyclic bases, which are integral to the synthesis of novel antiviral compounds that can inhibit viral replication.[1][11][12]

  • Anti-inflammatory Drugs: Fluorinated compounds are prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14] EBFA provides a route to synthesize fluorinated analogues of existing anti-inflammatory agents, potentially improving their pharmacokinetic profile or reducing side effects.[1][15]

  • Radiolabeling for PET Imaging: this compound is a precursor in the synthesis of ¹⁸F-difluoromethylarenes, which are important for Positron Emission Tomography (PET) imaging agents in diagnostics and drug development.[16][17][18]

Visualizing the Synthetic Workflow

workflow start Planning & Stoichiometry setup Assemble & Dry Glassware start->setup reagents Weigh Reagents & Prepare Solutions setup->reagents reaction Initiate & Run Reaction (e.g., Reflux, Stirring) reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Quench & Aqueous Workup monitor->workup Proceed if complete extract Liquid-Liquid Extraction workup->extract dry Dry Organic Phase (e.g., MgSO₄) extract->dry concentrate Remove Solvent (Rotovap) dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Caption: A standard laboratory workflow for synthesis and purification.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[19] It is a skin and eye irritant and may cause respiratory irritation.[19][20] It is also a combustible liquid.[20][21]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[20][21]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][19] Keep the container tightly closed. It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[19][20]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[20][21] Dispose of waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: The Strategic Use of Ethyl Bromofluoroacetate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Crop Protection

In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms has emerged as a transformative approach.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can dramatically enhance the biological efficacy, metabolic stability, and lipophilicity of active ingredients.[2][3] This "fluorine advantage" is a cornerstone of modern agrochemical research, with fluorinated compounds representing a significant and growing portion of newly developed herbicides, fungicides, and insecticides.[4]

At the heart of this chemical revolution are versatile fluorinated building blocks, which provide an efficient means to introduce fluorine into complex molecular scaffolds. Among these, Ethyl Bromofluoroacetate (CAS 401-55-8) has proven to be an exceptionally valuable reagent. Its bifunctional nature, possessing both a reactive bromine atom and a fluorine atom on the α-carbon, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed experimental protocols and the scientific rationale behind its use.

Core Applications in Agrochemical Synthesis

This compound serves as a powerful synthon for introducing the critical -CHFCOOEt moiety. This fragment is a key component in various classes of agrochemicals, where the α-fluoroacetate group can mimic natural substrates, block metabolic pathways in pests, or enhance binding affinity to target enzymes.[2][5] The two primary reaction pathways leveraging the unique reactivity of this compound are the Reformatsky reaction and nucleophilic substitution (SN2) reactions.

The Reformatsky Reaction: Constructing α-Fluoro-β-hydroxy Esters

The Reformatsky reaction is a classic organometallic transformation that forms a carbon-carbon bond between an α-halo ester and a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.[6][7] When this compound is used, this reaction provides a direct route to α-fluoro-β-hydroxy esters, which are valuable intermediates for a variety of agrochemicals, including certain fungicides and plant growth regulators.

Causality and Mechanistic Insight: The reaction proceeds via the formation of an organozinc intermediate, often called a Reformatsky enolate.[7] This enolate is less basic and less reactive than corresponding lithium or magnesium enolates, which prevents undesired side reactions like self-condensation of the ester.[8] The presence of catalytic amounts of cerium(III) chloride has been shown to significantly improve reaction yields and simplify the procedure by activating the carbonyl group towards nucleophilic attack.

Diagram 1: The Reformatsky Reaction Mechanism

reformatsky_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Carbonyl Addition cluster_step3 Step 3: Protonation EBFA Br-CHF-COOEt Enolate [BrZn-CHF-COOEt] EBFA->Enolate Oxidative Addition Zn Zn(0) Carbonyl R-C(=O)-R' Intermediate Zinc Alkoxide Intermediate Carbonyl->Intermediate Enolate_copy [BrZn-CHF-COOEt] Enolate_copy->Intermediate H3O H₃O⁺ (Workup) Product HO-C(R)(R')-CHF-COOEt (α-Fluoro-β-hydroxy Ester) H3O->Product Intermediate_copy Zinc Alkoxide Intermediate Intermediate_copy->Product

Caption: Mechanism of the Zinc-mediated Reformatsky Reaction.

Protocol 1: Cerium(III) Chloride Catalyzed Reformatsky Reaction

This protocol is adapted from the robust methodology developed by Ocampo et al. and is effective for a wide range of aldehydes and ketones.

Materials:

  • This compound (97% or higher)

  • Aldehyde or Ketone substrate

  • Zinc dust (<10 micron, activated)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Activation of Zinc: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (2.0 equivalents relative to the carbonyl substrate). Activate the zinc by stirring with a small amount of 10% HCl, followed by washing with water, methanol, and diethyl ether, and then drying under high vacuum.

  • Reaction Setup: To the flask containing activated zinc, add anhydrous THF to create a slurry. Add cerium(III) chloride heptahydrate (0.04 equivalents).

  • Addition of Reagents: In a separate flask, prepare a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.5 equivalents) in anhydrous THF.

  • Initiation and Reflux: Add a small portion (approx. 10%) of the substrate/ester solution to the zinc slurry. Gently heat the mixture. The reaction is typically initiated by observing a slight exotherm and a change in the appearance of the zinc. Once initiated, add the remainder of the substrate/ester solution dropwise over 30-60 minutes while maintaining a gentle reflux.

  • Reaction Monitoring: Stir the reaction mixture at reflux. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl compound is consumed (typically 1-4 hours).

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α-fluoro-β-hydroxy ester.

Table 1: Representative Yields for CeCl₃-Catalyzed Reformatsky Reaction

Carbonyl SubstrateProductDiastereomeric Ratio (erythro:threo)Yield (%)
BenzaldehydeEthyl 3-hydroxy-2-fluoro-3-phenylpropanoate45:5595
4-ChlorobenzaldehydeEthyl 3-(4-chlorophenyl)-3-hydroxy-2-fluoropropanoate43:5794
CyclohexanoneEthyl 2-(1-hydroxycyclohexyl)-2-fluoroacetateN/A85
AcetophenoneEthyl 3-hydroxy-2-fluoro-3-phenylbutanoate40:6080
(Data adapted from Ocampo, R. et al. J. Org. Chem. 2002, 67, 72-78)
Nucleophilic Substitution (SN2): Synthesis of Aryl Fluoroacetates

The bromine atom in this compound is an excellent leaving group, making the α-carbon susceptible to attack by nucleophiles in a classic SN2 reaction.[1][9] This pathway is particularly important for synthesizing aryl fluoroacetates, which are key structural motifs in many modern herbicides, including the auxin mimic class.

Causality and Mechanistic Insight: The reaction proceeds via a concerted, single-step mechanism known as a "backside attack".[7][9] The nucleophile (e.g., a phenoxide) attacks the carbon atom from the side opposite to the bromine atom. As the new carbon-nucleophile bond forms, the carbon-bromine bond breaks simultaneously. The presence of the electron-withdrawing fluorine atom and ester group activates the α-carbon towards nucleophilic attack. The choice of a polar aprotic solvent (like DMF or acetone) is crucial as it solvates the cation of the nucleophilic salt but does not strongly solvate the nucleophilic anion, thus maximizing its reactivity.[7]

Diagram 2: SN2 Reaction of this compound with a Phenoxide

Caption: Concerted SN2 mechanism for aryl fluoroacetate synthesis.

Protocol 2: Williamson Ether Synthesis of Aryl Fluoroacetates

This protocol provides a general procedure for the O-alkylation of phenols with this compound.

Materials:

  • Substituted Phenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Round-bottom flask, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the substituted phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium phenoxide salt.

  • Reaction: Add this compound (1.2 equivalents) to the reaction mixture dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 60-80°C. Monitor the reaction's progress by TLC until the starting phenol is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (twice) and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography or recrystallization to afford the pure aryl fluoroacetate product.

Case Study: Application in Pyrazole Fungicide Scaffolds

Pyrazole carboxamides are a highly successful class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. Many of the most potent SDHI fungicides, such as Bixafen and Pyraclostrobin, feature complex aryl-ether linkages and, critically, fluorinated substituents.[10][11][12]

While the direct synthesis of these specific commercial products from this compound may be part of proprietary industrial routes, the core chemical transformations described above are fundamental to creating the necessary building blocks. For example, the reaction of a substituted phenol with this compound (as in Protocol 2) can generate a key intermediate, which is then further elaborated to form the final pyrazole carboxamide structure. The presence of the fluorine atom often enhances the binding affinity of the molecule to the SDH enzyme, leading to superior fungicidal activity compared to non-fluorinated analogs.[2][5]

Table 2: Impact of Fluorination on Antifungal Activity of Pyrazole Derivatives

Compound TypeTarget FungusEC₅₀ (µg/mL) - Non-Fluorinated AnalogEC₅₀ (µg/mL) - Fluorinated AnalogFold Improvement
Pyrazole AldehydeSclerotinia sclerotiorum> 5012.5>4x
Pyrazole AldehydeFusarium culmorum35.28.84x
(Qualitative data synthesized from studies on fluorinated pyrazoles showing enhanced bioactivity.[2][5])

Conclusion and Future Outlook

This compound is a cornerstone reagent in the agrochemical industry's toolkit. Its ability to participate in robust and predictable reactions like the cerium-catalyzed Reformatsky and SN2 nucleophilic substitutions provides chemists with reliable pathways to introduce the valuable α-fluoroester moiety. This functional group is instrumental in developing next-generation fungicides, herbicides, and other crop protection agents with enhanced potency, metabolic stability, and selectivity. As the demand for more sophisticated and sustainable agricultural solutions grows, the strategic application of versatile building blocks like this compound will continue to be a critical driver of innovation.

References

Application Note & Protocol: Synthesis of α-Fluoro-β-hydroxy Esters via Cerium(III)-Catalyzed Reformatsky Reaction with Ethyl Bromofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1][2] The α-fluoro-β-hydroxy ester motif is a particularly valuable chiral building block for synthesizing complex fluorinated pharmaceuticals.[1] This guide provides a comprehensive overview and a field-proven protocol for the synthesis of these esters using the Reformatsky reaction with ethyl bromofluoroacetate. We will delve into the reaction mechanism, explore catalytic enhancements that improve efficiency, and present a detailed, step-by-step procedure suitable for both academic and industrial research settings.

Scientific Foundation: The Reformatsky Reaction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an organozinc reagent, often called a "Reformatsky enolate," generated from an α-halo ester and metallic zinc.[3][4] A key advantage of this method is that the organozinc reagent is less basic and less reactive than corresponding lithium enolates or Grignard reagents.[3][5] This chemoselectivity allows the enolate to be formed in the presence of a carbonyl compound (aldehyde or ketone) without premature self-condensation or deprotonation, making it a robust tool for synthesizing β-hydroxy esters.[6]

Reaction Mechanism

The reaction proceeds through several distinct steps, as illustrated in the diagram below:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of this compound. This oxidative addition step forms an organozinc intermediate, the zinc enolate.[3][6]

  • Coordination & Transition State: The carbonyl oxygen of the aldehyde or ketone substrate coordinates to the zinc atom of the enolate. This forms a six-membered, chair-like transition state which dictates the stereochemical outcome of the reaction.[3][6]

  • Nucleophilic Addition: A rearrangement occurs within the transition state, leading to the formation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon.

  • Acidic Workup: The resulting zinc alkoxide is hydrolyzed during an acidic workup to yield the final α-fluoro-β-hydroxy ester and zinc(II) salts.[3]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Workup Reagents This compound + Zn Dust Enolate Zinc Enolate (Reformatsky Reagent) Reagents->Enolate Oxidative Addition Carbonyl Aldehyde or Ketone TS Six-Membered Chair Transition State Enolate->TS Carbonyl->TS Alkoxide Zinc Alkoxide Intermediate TS->Alkoxide Nucleophilic Addition Product α-Fluoro-β-hydroxy Ester Alkoxide->Product Workup Aqueous Acid (e.g., NH4Cl) Workup->Product Protonation G A 1. Setup & Inerting (Flask, Zn, CeCl3·7H2O in THF) B 2. Reagent Addition (Add Benzaldehyde & This compound) A->B C 3. Reaction (Stir at room temp or gentle heat) B->C D 4. Quenching (Add sat. aq. NH4Cl) C->D E 5. Extraction (Extract with Et2O or EtOAc) D->E F 6. Drying & Concentration (Dry organic layer, remove solvent) E->F G 7. Purification (Flash Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

Application Notes & Protocols: Experimental Setup for Reactions Involving Ethyl Bromofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Ethyl bromofluoroacetate (EBFA) in organic synthesis. This compound is a critical building block for the introduction of the monofluorinated acetate moiety, a structural motif of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom.[1] This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices, ensuring protocols are robust and self-validating, and grounding all recommendations in authoritative literature. We will focus on the most prominent application of EBFA—the Reformatsky reaction—providing detailed, field-proven protocols and insights for its successful execution.

Introduction to this compound: Properties and Significance

This compound (BrCHFCO₂Et) is a halogenated ester that serves as a versatile reagent in synthetic organic chemistry.[2] The presence of both a bromine and a fluorine atom on the α-carbon makes it an excellent precursor for generating a nucleophilic enolate in the presence of a reducing metal, most notably zinc. This reactivity is harnessed to form carbon-carbon bonds, particularly with carbonyl compounds.

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, reagents like EBFA are invaluable tools in drug discovery and development for creating novel pharmaceutical candidates.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 401-55-8[4][5]
Molecular Formula C₄H₆BrFO₂
Molecular Weight 184.99 g/mol
Appearance Colorless to yellow liquid[2][4]
Boiling Point 154 °C / 309.2 °F[4]
Flash Point 70 °C / 158 °F[4]
Stability Stable under normal conditions.[4]

Safety, Handling, and Storage

Scientific integrity begins with safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

Core Safety Directives:

  • Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] Causes serious eye and skin irritation and may cause respiratory irritation.[6] It is also a combustible liquid.[6]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a face shield, nitrile gloves, and a lab coat.[5] Avoid breathing vapors or mist. Ensure eyewash stations and safety showers are readily accessible.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Keep away from heat, sparks, open flames, and other sources of ignition.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

Table 2: Hazard and Precautionary Statements

GHS ClassificationSignal WordHazard Statements (H-codes)Precautionary Statements (P-codes)
Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, STOT SE 3Warning H302+H312+H332, H315, H319, H335P261, P280, P302+P352+P312, P305+P351+P338

Source: Compiled from Fisher Scientific and Sigma-Aldrich Safety Data Sheets.[4][5]

The Cerium(III) Chloride Catalyzed Reformatsky Reaction: A Key Application

The Reformatsky reaction is the cornerstone of EBFA chemistry, enabling the synthesis of α-fluoro-β-hydroxy esters, which are valuable synthetic intermediates. The classical reaction involves the oxidative addition of zinc metal to the carbon-bromine bond of an α-halo ester, forming an organozinc intermediate (a Reformatsky enolate). This enolate then adds to a carbonyl electrophile (an aldehyde or ketone).

Why the Catalytic Advantage? While the traditional zinc-mediated reaction is effective, it can be sluggish and require activation of the zinc. A significant process improvement involves the use of catalytic amounts of cerium(III) chloride (CeCl₃).[7][8] The presence of CeCl₃ leads to improved yields and a simplified, more efficient procedure.[9] The mechanism is believed to involve the strong activation of the carbonyl compound towards nucleophilic attack by the organozinc reagent.[7]

Workflow for CeCl₃-Catalyzed Reformatsky Reaction

The following diagram illustrates the general workflow for this highly efficient protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware (N2 atmosphere) B Charge Aldehyde/Ketone, EBFA, CeCl3·7H2O, Zn dust A->B Combine Reagents C Stir vigorously at Room Temp (0.5 - 2 h) B->C Initiate D Quench Reaction (e.g., aq. HCl) C->D Stop E Extract with Organic Solvent D->E F Dry, Filter, Concentrate E->F G Purify via Flash Chromatography F->G H Characterize Product (NMR, IR, MS) G->H Obtain Pure Product

Caption: Workflow for the CeCl₃-Catalyzed Reformatsky Reaction.

Detailed Protocol: Synthesis of Ethyl 2-fluoro-3-hydroxy-3-phenylpropanoate

This protocol is adapted from the highly efficient procedure reported by Ocampo et al. in The Journal of Organic Chemistry.[7][8][9]

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • This compound (EBFA) (1.2 mmol, 1.2 eq)

  • Zinc dust (<10 micron, activated) (1.5 mmol, 1.5 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.04 mmol, 0.04 eq)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add zinc dust (98 mg, 1.5 mmol) and cerium(III) chloride heptahydrate (15 mg, 0.04 mmol). Seal the flask with a rubber septum and purge with dry nitrogen gas.

  • Reagent Addition: Add anhydrous THF (5 mL) via syringe. To this suspension, add benzaldehyde (102 µL, 1.0 mmol) followed by this compound (133 µL, 1.2 mmol).

    • Causality Note: Adding the reagents to the metal/catalyst suspension ensures immediate interaction upon introduction. The reaction is conducted under an inert nitrogen atmosphere to prevent moisture from quenching the reactive organozinc intermediate.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[7]

  • Work-up: Upon completion, cool the flask in an ice bath and cautiously quench the reaction by slow, dropwise addition of 1 M HCl (10 mL).

    • Causality Note: The acid quench neutralizes the reaction mixture and dissolves any unreacted zinc metal.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Causality Note: The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Trustworthiness Note: The reaction yields a mixture of erythro and threo diastereomers, which may be separable by careful chromatography.[7] The expected product is an α-fluoro-β-hydroxy ester.

Table 3: Representative Substrates and Yields for the CeCl₃-Catalyzed Reformatsky Reaction

Carbonyl CompoundProductDiastereomeric Ratio (erythro:threo)Isolated Yield (%)
BenzaldehydeEthyl 2-fluoro-3-hydroxy-3-phenylpropanoate45:5590
CyclohexanoneEthyl 1-(1-hydroxycyclohexyl)-2-fluoroacetateN/A95
AcetophenoneEthyl 2-fluoro-3-hydroxy-3-phenylbutanoate40:6085
PropanalEthyl 2-fluoro-3-hydroxypentanoate48:5280

Data adapted from Ocampo, R.; et al. J. Org. Chem. 2002, 67 (1), 72–78.[7][8][9]

Concluding Remarks

This compound is a potent and versatile reagent for the synthesis of monofluorinated organic molecules. The cerium-catalyzed Reformatsky reaction represents a highly reliable and efficient method for its application, providing high yields of α-fluoro-β-hydroxy esters under mild conditions.[7][8] Adherence to the safety protocols and experimental procedures detailed in this guide will enable researchers to confidently and successfully incorporate this valuable building block into their synthetic programs, advancing efforts in drug discovery and materials science.

References

Mastering the Purification of Ethyl Bromofluoroacetate: An Application Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the purity of reagents and intermediates is paramount to achieving reproducible and reliable results. Ethyl bromofluoroacetate, a key building block in the synthesis of fluorinated organic molecules, is no exception. Its role as a potent alkylating agent means that impurities can lead to unwanted side reactions, decreased yields, and complex downstream purification challenges. This guide provides an in-depth, experience-driven protocol for the purification of crude this compound, ensuring a high-purity product suitable for the most demanding synthetic applications.

Introduction to this compound and the Rationale for Purification

This compound (EBFA) is a halogenated ester with the chemical formula BrCHFCO₂C₂H₅. It serves as a valuable intermediate for introducing the fluoromethyl group in various organic syntheses, including the preparation of α-fluoro-β-hydroxy esters through the Reformatsky reaction.[1] The crude product from synthesis, however, often contains a mixture of unreacted starting materials, acidic byproducts (like hydrobromic acid or bromoacetic acid), and residual ethanol.[2][3] These impurities can interfere with subsequent reactions; for instance, acidic residues can neutralize basic reagents or catalyze decomposition, while residual alcohol can compete in nucleophilic substitution reactions. Therefore, a robust purification strategy is not merely a suggestion but a critical step to ensure the integrity of the synthetic outcome.

This guide will detail two primary methods for the purification of this compound: a liquid-liquid extraction followed by fractional distillation, and flash column chromatography for instances where non-volatile impurities are present.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is crucial before commencing any purification protocol.

PropertyValueSource
CAS Number 401-55-8[4]
Molecular Formula C₄H₆BrFO₂[5][6]
Molecular Weight 184.99 g/mol [5][6]
Appearance Clear yellow liquid[6]
Boiling Point ~154 °C (at 760 mmHg)[1][4]
Density ~1.565 g/mL at 25 °C[1][4]
Refractive Index (n20/D) ~1.424[1][4]
Solubility Soluble in water and most organic solvents.[4]

Safety Precautions: this compound is a toxic and combustible liquid.[1] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1] As an α-halo ester, it is a potent alkylating agent and should be handled with extreme care.[7] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[1]

Purification Workflow Overview

The purification process is designed to systematically remove specific types of impurities. The general workflow involves an initial aqueous workup to remove water-soluble and acidic impurities, followed by drying and a final purification step.

PurificationWorkflow cluster_final Choose One Crude Crude Ethyl bromofluoroacetate Workup Aqueous Workup (Washing) Crude->Workup Dissolve in EtOAc/Ether Drying Drying Organic Layer Workup->Drying Separate Layers Final Final Purification Drying->Final Distillation Fractional Distillation Final->Distillation For volatile impurities Chromatography Flash Chromatography Final->Chromatography For non-volatile impurities Pure Pure Ethyl bromofluoroacetate Distillation->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

Protocol 1: Aqueous Workup and Fractional Distillation

This is the most common and effective method for purifying this compound, particularly for removing acidic impurities and unreacted starting materials from the synthesis.

Part A: Aqueous Workup

The causality behind this multi-step washing procedure is the sequential removal of different classes of impurities based on their chemical properties.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate (EtOAc)

  • Deionized water (cold)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in an equal volume of diethyl ether or ethyl acetate. This dilution facilitates efficient partitioning during the extraction process.

  • Water Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of cold deionized water. This initial wash removes the bulk of water-soluble impurities like residual ethanol. Agitate gently to avoid emulsion formation and vent the funnel frequently. Drain the lower aqueous layer.

  • Bicarbonate Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution. This is a critical step to neutralize and remove any acidic byproducts such as hydrobromic or bromoacetic acid.[3] Caution: CO₂ gas will be evolved during this step. Ensure to vent the separatory funnel frequently and with the stopper removed and the tip pointed away from you and others into the back of the fume hood. Repeat this wash until no more gas evolution is observed. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine solution. The high ionic strength of the brine solution helps to remove residual water from the organic layer and breaks up any minor emulsions that may have formed.[3]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ (enough to have some free-flowing powder). Swirl the flask and let it stand for 15-20 minutes to ensure all residual water is absorbed.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a round-bottom flask suitable for distillation. Rinse the drying agent with a small amount of the organic solvent used and combine the filtrates.

  • Solvent Removal: Remove the bulk of the low-boiling solvent (diethyl ether or ethyl acetate) using a rotary evaporator. Do not heat the bath excessively to avoid loss of the product.

Part B: Fractional Distillation

Fractional distillation is employed to separate the this compound from any remaining impurities that have boiling points close to the product.[8] Given its boiling point of ~154 °C, distillation under atmospheric pressure is feasible.

Materials:

  • Dried, crude this compound from Part A

  • Fractional distillation apparatus (distillation flask, fractionating column packed with Raschig rings or steel wool, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Thermometer

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Distillation: Add the crude product and a few boiling chips to the distillation flask. Begin heating the flask gently.

  • Fraction Collection: Collect any low-boiling initial fractions (forerun) separately. The temperature will then rise and should stabilize at the boiling point of this compound (~154 °C). Collect the fraction that distills at a constant temperature. This is your purified product.

  • Completion: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.

  • Storage: Store the purified, clear, yellowish liquid in a clean, dry, and labeled amber glass bottle in a cool, dark place.

Protocol 2: Flash Column Chromatography

This method is particularly useful if the crude product contains non-volatile or high-boiling impurities that cannot be removed by distillation.

ChromatographyWorkflow Start Crude Product (after workup & drying) Adsorb Adsorb onto Silica Gel Start->Adsorb Load Load Sample onto Column Adsorb->Load Pack Pack Column with Silica Gel Slurry Pack->Load Elute Elute with Solvent Gradient (e.g., Hexanes/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification by flash column chromatography.

Materials:

  • Dried, crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes and Ethyl acetate (EtOAc)

  • Chromatography column, test tubes for fraction collection

  • TLC plates, developing chamber, UV lamp

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for an ester like this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the product. A 9:1 or 4:1 Hexanes:EtOAc mixture is a reasonable starting point.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the silica bed is uniform and free of air bubbles.[9]

  • Sample Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel. Once dry, carefully add this solid to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.[10]

  • Elution and Fraction Collection: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. You may gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 Hexanes:EtOAc) to speed up the elution of the product after impurities have been washed off.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Characterization of Purified Product

After purification, it is essential to verify the purity and identity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are powerful tools to confirm the structure and assess purity. For ¹H NMR of a related compound, ethyl bromodifluoroacetate, the ethyl ester protons typically show a quartet around 4.4 ppm and a triplet around 1.4 ppm.[11] The single proton on the alpha-carbon of this compound would appear as a doublet of doublets due to coupling with both bromine and fluorine.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong characteristic carbonyl (C=O) stretch for the ester group, typically around 1750 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight and provide a quantitative measure of purity.

By following these detailed protocols, researchers can confidently purify this compound, ensuring the quality and reliability of their subsequent synthetic endeavors.

References

Troubleshooting & Optimization

Low yield in Ethyl bromofluoroacetate reactions troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Bromofluoroacetate Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. Here, we address common challenges, particularly low reaction yields, by providing in-depth troubleshooting guides, validated protocols, and expert insights into the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm consistently getting low yields in my reaction with this compound. What are the most common culprits?

Low yields in reactions involving this compound can typically be traced back to one of four primary areas:

  • Reagent Quality and Stability: this compound is susceptible to hydrolysis.[1] The presence of moisture can consume the starting material, leading to the formation of bromofluoroacetic acid and ethanol. Furthermore, the purity of your nucleophile, base, or metal (in the case of Reformatsky reactions) is critical.

  • Competing Side Reactions: The structure of this compound allows for multiple reaction pathways. The desired nucleophilic substitution (Sɴ2) often competes with elimination (E2). In the presence of strong bases or certain nucleophiles, dehydrohalogenation can occur.

  • Reaction Conditions: Sub-optimal conditions are a frequent cause of low yield. This includes incorrect solvent choice, non-ideal temperature, or an inappropriate base. For instance, polar aprotic solvents are generally preferred for Sɴ2 reactions to stabilize the transition state without solvating the nucleophile.[2]

  • Instability of Intermediates: In metal-mediated reactions like the Reformatsky reaction, the organozinc enolate formed is highly sensitive to moisture and oxygen.[3][4] Improperly dried glassware or solvents can quench this crucial intermediate.

Q2: My crude NMR shows a complex mixture of products. What are the likely side reactions?

Beyond the desired product, several side products can arise:

  • Hydrolysis Product: The most common impurity is bromofluoroacetic acid (from hydrolysis of the starting material) or the corresponding β-hydroxy acid (from hydrolysis of the final product).[5] This is especially prevalent during aqueous workup if the pH is not carefully controlled.

  • Elimination Product: Reaction with strong or sterically hindered bases can lead to the formation of ethyl 2-fluoroacrylate. This pathway is favored at higher temperatures.[2]

  • Self-Condensation/Dimerization: Under certain basic conditions, the enolate of this compound can react with another molecule of the starting material, leading to dimerized byproducts.

  • Products from Base-Dependent Reactivity: The choice of base can lead to entirely different reaction pathways. For example, using DMAP (4-N,N-dimethylamino pyridine) with certain substrates can result in N-ethylation instead of the expected difluoromethylation, demonstrating a divergent reactivity pattern.[6]

Q3: How critical is the purity of this compound, and how can I check it?

The purity is paramount. Commercial this compound is typically >97%, but it can degrade upon storage, especially if exposed to atmospheric moisture. Before use, it is best practice to verify its integrity.

A quick ¹H NMR or ¹⁹F NMR is the most effective method. In the ¹H NMR, look for the characteristic quartet and triplet of the ethyl group and the doublet of the α-proton. The presence of significant broad peaks may indicate hydrolysis to the carboxylic acid. For long-term storage, keep it in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at the recommended temperature (2-8°C).

Q4: I'm performing a Reformatsky reaction and getting no product. What's the first thing I should check?

The most critical factor in a Reformatsky reaction is the activation of the zinc metal.[3] Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the surface and prevents the oxidative addition step required to form the organozinc reagent. Ensure you are using freshly activated zinc. Adding a small crystal of iodine or 1,2-dibromoethane to initiate the reaction is a common and effective technique.[3] If the characteristic exothermic reaction and color change do not occur upon addition of the haloester, your zinc is likely not active.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Reformatsky Reaction

The Reformatsky reaction, which uses this compound to form α-fluoro-β-hydroxy esters, is a powerful C-C bond-forming tool but is notoriously sensitive.[7]

Problem: Low or No Conversion

  • Cause & Scientific Rationale: As mentioned in the FAQ, inactive zinc is the most common cause. The oxidative insertion of zinc into the carbon-bromine bond is a surface-level reaction and requires a clean, oxide-free zinc surface.[4]

  • Solution:

    • Activate the Zinc: Follow the detailed protocol below for zinc activation.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., THF, dioxane).[4]

    • Initiation: Add a small amount of the this compound to the activated zinc suspension and gently warm. A successful initiation is often indicated by the disappearance of the iodine color (if used) and a slight increase in temperature.

    • Use a Catalyst: The addition of catalytic amounts of Cerium(III) chloride (CeCl₃) has been shown to significantly improve yields and simplify the procedure.[8][9] CeCl₃ acts as a Lewis acid to activate the carbonyl substrate, making it more susceptible to nucleophilic attack by the less reactive zinc enolate.

Problem: Formation of Dehalogenated Byproduct (Ethyl Fluoroacetate)

  • Cause & Scientific Rationale: The organozinc intermediate can be protonated by trace amounts of water or other protic impurities in the reaction mixture, leading to the formation of ethyl fluoroacetate instead of the desired adduct.

  • Solution:

    • Scrupulous Drying: Re-evaluate your solvent and reagent drying procedures. Consider passing solvents through an activated alumina column.

    • Substrate Purity: Ensure your aldehyde or ketone substrate is anhydrous. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it or storing it over molecular sieves.

Guide 2: Maximizing Yield in Nucleophilic Substitution (Sɴ2) Reactions

Problem: Low Yield with Significant Unreacted Starting Material

  • Cause & Scientific Rationale: The Sɴ2 reaction rate is highly dependent on several factors. A poor nucleophile, steric hindrance, or an inappropriate solvent can slow the reaction to a crawl. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal as they solvate the counter-ion but not the nucleophile, increasing its effective nucleophilicity.[2]

  • Solution:

    • Solvent Choice: Switch to a polar aprotic solvent. Avoid polar protic solvents (e.g., ethanol, water) which can solvate and deactivate the nucleophile through hydrogen bonding.

    • Nucleophile Strength: If possible, use a stronger nucleophile. For example, iodide is a better nucleophile than bromide. If your reaction involves generating the nucleophile in situ with a base, ensure the base is strong enough to fully deprotonate the precursor.

    • Temperature: Gently increasing the reaction temperature can increase the rate. However, be cautious, as this can also favor the competing E2 elimination pathway (see below). A good starting point is room temperature, followed by gentle warming to 40-50°C if the reaction is sluggish.

Problem: Predominance of the Elimination (E2) Product

  • Cause & Scientific Rationale: this compound has a proton on the same carbon as the fluorine and bromine atoms. A strong or bulky base can preferentially abstract this proton, leading to an E2 elimination to form an alkene. This side reaction is favored by high temperatures and sterically hindered bases.[2]

  • Solution:

    • Choice of Base/Nucleophile: Use a nucleophile that has low basicity. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles but relatively weak bases. If a base is required, use a non-hindered base like potassium carbonate over a bulky one like potassium tert-butoxide.

    • Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0°C or room temperature) will favor the Sɴ2 pathway.[2]

Data Presentation: Impact of Reaction Conditions

The choice of base and solvent can dramatically alter the outcome of the reaction. The following table illustrates the expected product distribution based on common organic chemistry principles.

EntryNucleophile/BaseSolventTemperature (°C)Expected Major ProductPredominant Mechanism
1Sodium Azide (NaN₃)DMF25Ethyl 2-azido-2-fluoroacetateSɴ2
2Sodium Ethoxide (NaOEt)Ethanol50Ethyl 2-ethoxy-2-fluoroacetateSɴ2 / E2 mix
3Potassium tert-Butoxide (t-BuOK)THF25Ethyl 2-fluoroacrylateE2
4Thiophenol / K₂CO₃Acetonitrile25Ethyl 2-fluoro-2-(phenylthio)acetateSɴ2

Experimental Protocols

Protocol 1: Activation of Zinc Dust for Reformatsky Reactions

This protocol must be performed under an inert atmosphere (N₂ or Ar).

  • Weighing: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (2.0-3.0 equivalents).

  • Acid Wash: Add 1M HCl solution and stir vigorously for 2-3 minutes to etch the oxide layer.

  • Washing: Stop stirring, allow the zinc to settle, and decant the HCl solution. Wash the zinc sequentially by adding the solvent, stirring, settling, and decanting with:

    • Deionized water (3 times)

    • Ethanol (2 times)

    • Anhydrous Diethyl Ether (2 times)

  • Drying: Dry the freshly washed zinc powder under high vacuum with gentle heating (~80-100°C) for at least 2 hours until it is a fine, free-flowing powder.

  • Initiation (Optional but Recommended): Cool the flask to room temperature under inert gas. Add a small crystal of iodine. The flask is now ready for the addition of the anhydrous reaction solvent (e.g., THF).[3]

Protocol 2: General Procedure for a Test Sɴ2 Reaction

This protocol must be performed under an inert atmosphere (N₂ or Ar) if the nucleophile is sensitive to air or moisture.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the nucleophile (1.2 equivalents) and a polar aprotic solvent (e.g., anhydrous DMF).

  • Addition: Cool the solution to 0°C in an ice bath. Add this compound (1.0 equivalent) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS or LC-MS analysis to check for the disappearance of the starting material.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_analysis Analysis Results cluster_solutions Potential Causes & Solutions start Low Yield Observed analyze Analyze Crude Product (NMR, GC-MS, LC-MS) start->analyze unreacted_sm Mainly Unreacted Starting Material analyze->unreacted_sm Incomplete Conversion side_products Complex Mixture of Side Products analyze->side_products Low Selectivity no_product Baseline / No Product analyze->no_product Reaction Failure solution_sm Cause: Low Reactivity - Increase Temperature - Change Solvent - Use Stronger Nucleophile unreacted_sm->solution_sm solution_sp Cause: Side Reactions - Lower Temperature (favors SN2) - Check Base/Nucleophile Choice - Confirm Anhydrous Conditions side_products->solution_sp solution_np Cause: Reagent Failure - Check Reagent Purity - Activate Metal (e.g., Zinc) - Re-dry all Solvents/Reagents no_product->solution_np

Caption: A general workflow for troubleshooting low-yield reactions.

Competing Reaction Pathways Diagram

ReactionPathways reactants This compound + Nucleophile (Nu⁻) sn2_product Desired Substitution Product (SN2) reactants->sn2_product Good Nu⁻ Low Basicity Polar Aprotic Solvent e2_product Elimination Product (E2) reactants->e2_product Strong/Bulky Base High Temperature hydrolysis_product Hydrolysis Product reactants->hydrolysis_product Presence of Water (H₂O)

Caption: Competing Sɴ2, E2, and hydrolysis pathways.

References

Side reactions and byproducts in Ethyl bromofluoroacetate chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl Bromofluoroacetate Chemistry. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and frequently asked questions to navigate the complexities of working with this versatile reagent. This guide is structured to address specific challenges you may encounter, with a focus on understanding and mitigating side reactions and byproduct formation.

Section 1: Understanding the Reactivity of this compound

This compound is a valuable C2 building block, prized for its ability to introduce a fluorinated stereocenter. However, its reactivity is multifaceted, with the potential for several competing reaction pathways. The presence of three distinct functionalities—an ester, a bromine atom, and a fluorine atom on the same carbon—creates a delicate balance that can be influenced by various reaction parameters.

A fundamental understanding of the interplay between these groups is crucial for successful and reproducible experimentation. The electron-withdrawing nature of the fluorine and carbonyl groups acidifies the α-proton, making it susceptible to deprotonation by bases. Simultaneously, the bromine atom serves as a leaving group in both nucleophilic substitution and elimination reactions.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound in a question-and-answer format, providing both explanations and actionable troubleshooting advice.

Hydrolysis: The Ubiquitous Side Reaction

Question: My reaction yields are consistently low, and I've isolated a byproduct that appears to be ethyl hydroxyfluoroacetate. What is causing this, and how can I prevent it?

Answer: The formation of ethyl hydroxyfluoroacetate is a classic sign of hydrolysis of your starting material, this compound. This reagent is susceptible to reaction with water, which can be present as a contaminant in your solvents or reagents, or even absorbed from the atmosphere.

Causality: The hydrolysis can proceed via two primary mechanisms depending on the pH of the reaction medium.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is often the more significant pathway in reactions employing basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Troubleshooting Protocol: Minimizing Hydrolysis

Parameter Recommendation Rationale
Solvents Use freshly distilled, anhydrous solvents.To eliminate water as a potential reactant.
Reagents Ensure all reagents are anhydrous.Prevents introduction of water into the reaction mixture.
Atmosphere Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to atmospheric moisture.
Glassware Flame-dry or oven-dry all glassware immediately before use.Removes adsorbed water from glass surfaces.

Experimental Protocol: Preparation for a Moisture-Sensitive Reaction

  • Place all necessary glassware in an oven at 120 °C for at least 4 hours.

  • Assemble the glassware hot under a stream of dry nitrogen or argon.

  • Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Introduce anhydrous solvents and reagents via syringe or cannula.

Elimination vs. Substitution: A Balancing Act

Question: I am attempting a nucleophilic substitution on this compound, but my main product is ethyl fluoroacrylate. Why is this elimination product forming, and how can I favor substitution?

Answer: The formation of ethyl fluoroacrylate is the result of an elimination reaction, specifically dehydrobromination. This is a common competitive pathway to nucleophilic substitution, particularly when using basic nucleophiles.[1][2]

Causality: The outcome of the competition between substitution (SN2) and elimination (E2) is primarily dictated by the nature of the base/nucleophile and the reaction conditions.

  • Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are sterically bulky. This bulkiness hinders their ability to act as nucleophiles and attack the α-carbon, thus favoring the abstraction of the α-proton, leading to the E2 product.

  • Temperature: Higher reaction temperatures generally favor elimination over substitution. Elimination reactions often have a higher activation energy and are more entropically favored.[3]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can accelerate both SN2 and E2 reactions. However, the choice of solvent can sometimes be used to modulate the reactivity of the nucleophile/base.

Troubleshooting Guide: Favoring Substitution over Elimination

Factor To Favor SN2 (Substitution) To Favor E2 (Elimination)
Base/Nucleophile Use a strong, non-hindered nucleophile (e.g., NaN3, NaCN).Use a strong, sterically hindered base (e.g., t-BuOK, DBU).
Temperature Lower reaction temperatures (e.g., 0 °C to room temperature).Higher reaction temperatures.
Solvent Polar aprotic solvents (e.g., acetone, DMF).Often compatible with a range of solvents, but the base is key.

Logical Relationship Diagram: Substitution vs. Elimination

G sub This compound sn2 SN2 Product (Substitution) sub->sn2 e2 E2 Product (Elimination) sub->e2 nuc Nucleophile/Base nuc->sn2 nuc->e2 sn2_cond Favored by: - Strong, non-hindered nucleophiles - Lower temperatures sn2->sn2_cond e2_cond Favored by: - Strong, hindered bases - Higher temperatures e2->e2_cond

Caption: Factors influencing the competition between SN2 and E2 pathways.

Self-Condensation in Reformatsky Reactions

Question: During a Reformatsky reaction with this compound, I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a self-condensation product. Is this common, and how can it be minimized?

Answer: Yes, the formation of a self-condensation product is a known side reaction in Reformatsky and related reactions involving enolizable esters.[4][5] This occurs when the organozinc enolate of this compound reacts with another molecule of the starting ester instead of the intended aldehyde or ketone.

Causality: The Reformatsky reagent, an organozinc enolate, is a potent nucleophile.[4][5][6][7] If the concentration of the aldehyde or ketone is low, or if its reactivity is diminished, the enolate can react with the most abundant electrophile present—the unreacted this compound.

Troubleshooting Protocol: Minimizing Self-Condensation in Reformatsky Reactions

Parameter Recommendation Rationale
Addition Order Add the this compound slowly to a mixture of the carbonyl compound and activated zinc.This maintains a low concentration of the organozinc enolate, favoring its reaction with the more reactive carbonyl substrate.
Zinc Activation Ensure the zinc is sufficiently activated (e.g., with I2, TMSCl, or by using Rieke zinc).Promotes faster formation of the organozinc reagent, which can then react promptly with the carbonyl compound.
Temperature Maintain an appropriate reaction temperature. While some reactions require heating, excessive temperatures can sometimes promote side reactions.Optimize for the desired reaction rate without favoring byproduct formation.
Catalysts The use of catalysts like CeCl3 has been reported to improve yields in Reformatsky reactions with this compound.[8][9]Catalysts can enhance the rate of the desired reaction, outcompeting side reactions.

Experimental Workflow: Optimized Reformatsky Reaction

G start Start activate_zn Activate Zinc (e.g., with I2) start->activate_zn add_carbonyl Add Carbonyl Compound activate_zn->add_carbonyl slow_add Slowly Add This compound add_carbonyl->slow_add react Reaction at Optimal Temperature slow_add->react quench Aqueous Workup react->quench product Desired β-Hydroxy Ester quench->product

Caption: Optimized workflow for minimizing self-condensation in Reformatsky reactions.

Unwanted Radical-Mediated Byproducts

Question: I am performing a reaction that I believe is proceeding through a radical mechanism, but I'm getting a complex mixture of products. What are the likely radical-mediated side reactions?

Answer: this compound can participate in radical reactions, often initiated by single-electron transfer (SET) from a metal or through photochemical or thermal initiation.[10][11][12] While this can be synthetically useful, it can also lead to undesired byproducts.

Causality: The primary radical species formed is the α-fluoro-α-ethoxycarbonylmethyl radical. This radical can undergo several transformations:

  • Dimerization: Two radicals can couple to form diethyl 2,3-difluoro-2,3-dimethylsuccinate.

  • Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another reagent, leading to the formation of ethyl fluoroacetate.

  • Disproportionation: Two radicals can react where one is oxidized and the other is reduced.

Troubleshooting Guide: Controlling Radical Reactions

Parameter Recommendation Rationale
Initiator Use a controlled amount of a specific radical initiator if a radical pathway is desired. If not, exclude light and use radical inhibitors.To control the generation of radical species.
Solvent Choose a solvent that is less prone to hydrogen atom donation.To minimize the formation of reduction byproducts.
Concentration Maintain a low concentration of the radical species by slow addition of the precursor.To disfavor bimolecular side reactions like dimerization.

Section 3: Conclusion

The successful application of this compound in organic synthesis requires a proactive approach to identifying and mitigating potential side reactions. By carefully controlling reaction parameters such as temperature, solvent, and the nature of the base or nucleophile, and by being mindful of the inherent reactivity of this versatile reagent, researchers can significantly improve reaction outcomes and achieve their synthetic goals. This guide serves as a starting point for troubleshooting common issues, and a thorough understanding of the underlying chemical principles will always be the most valuable tool in the laboratory.

References

Technical Support Center: Enhancing Stereoselectivity in Ethyl Bromofluoroacetate Additions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for stereoselective ethyl bromofluoroacetate additions. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of these reactions and achieve high levels of stereocontrol in your synthetic endeavors. As Senior Application Scientists, we understand that achieving desired stereoselectivity is often a critical, yet challenging, aspect of synthesizing fluorinated molecules, which are of increasing importance in pharmaceuticals and material science.[1][2]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered in the lab. We will delve into the "why" behind the "how," providing mechanistic insights to empower you to make informed decisions for your specific system.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing stereoselectivity in this compound additions?

A1: The stereochemical outcome of this compound additions, particularly in the context of the Reformatsky reaction, is primarily dictated by the geometry of the zinc enolate intermediate and its subsequent reaction with an electrophile (typically an aldehyde or ketone).[3][4] The formation of a six-membered, chair-like transition state, as described by the Zimmerman-Traxler model, is often invoked to explain the observed diastereoselectivity.

Several factors influence the stability and geometry of this transition state, and consequently, the stereoselectivity:

  • Enolate Geometry: The relative orientation of the substituents on the enolate plays a crucial role.

  • Coordination: The coordination of the electrophile to the metal center of the enolate is a key step in the stereodetermining process.

  • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the enolate and the electrophile will influence the preferred transition state geometry, thereby dictating the facial selectivity of the addition.

Q2: How does the choice of metal affect the stereoselectivity of the reaction?

A2: While zinc is the classic metal used in the Reformatsky reaction, other metals and additives can significantly impact stereoselectivity. For instance, the use of activated germanium metal has been shown to promote the Reformatsky reaction with good syn-diastereoselectivity.[5] The rationale behind this is the formation of a well-defined, chair-like six-membered transition state between the aldehyde and the germanium enolate.[5]

Cerium(III) chloride (CeCl₃) has been used as a catalyst in Reformatsky reactions with this compound, leading to improved yields and simplified procedures, although it often generates diastereomeric mixtures.[6][7] In some cases, these diastereomers can be separated by crystallization or chromatography.[6][7]

Q3: Can chiral auxiliaries be used to control the stereochemistry of these additions?

A3: Absolutely. Chiral auxiliaries are a powerful strategy for inducing stereoselectivity.[8][] A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction.[8] After the desired transformation, the auxiliary can be removed.

In the context of this compound additions, a chiral auxiliary can be attached to the ester group. This chiral moiety will then bias the approach of the electrophile to one face of the enolate, leading to the preferential formation of one stereoisomer. Oxazolidinones, popularized by David Evans, are a common class of chiral auxiliaries that have been successfully applied in various stereoselective transformations, including aldol and alkylation reactions.[][10]

Q4: What is the role of organocatalysis in achieving enantioselective additions?

A4: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based catalysts.[11][12] In the context of fluorinated compounds, chiral organocatalysts can be employed to control the enantioselectivity of addition reactions. For example, organocatalytic strategies have been developed for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon.[13] The mechanism often involves the formation of a chiral enamine intermediate, which then reacts with the electrophile in a stereocontrolled manner.[13] Chiral phosphoric acids and bifunctional organocatalysts are other classes of organocatalysts that have shown promise in enantioselective reactions involving fluorinated substrates.[1][14]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (Formation of a ~1:1 Mixture of Diastereomers)

You're running a Reformatsky-type reaction with this compound and an aldehyde, but your NMR analysis shows a nearly equal mixture of the syn and anti diastereomers.

Probable CauseProposed Solution & Scientific Rationale
Flexible Transition State The Zimmerman-Traxler model relies on a rigid, chair-like transition state. If the transition state is too flexible, the energy difference between the two competing diastereomeric transition states will be small, leading to poor selectivity. Solution: Lowering the reaction temperature can help to "freeze out" the higher energy transition state, favoring the formation of one diastereomer.
Poor Enolate Geometry Control The stereoselectivity is highly dependent on the geometry of the zinc enolate. Solution: The choice of solvent can influence enolate geometry. Experiment with different solvents, such as THF, diethyl ether, or mixtures thereof. Additionally, the presence of additives can influence the aggregation state and geometry of the enolate.
Reactivity of the Electrophile Highly reactive electrophiles can sometimes lead to lower selectivity as the reaction becomes less sensitive to the subtle energy differences between the diastereomeric transition states. Solution: If possible, consider using a less reactive derivative of your electrophile.

Troubleshooting Workflow for Low Diastereoselectivity

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Addition

You are using a chiral catalyst (metal-based or organocatalyst) to perform an enantioselective addition of this compound, but the enantiomeric excess (ee) of your product is low.

Probable CauseProposed Solution & Scientific Rationale
Suboptimal Catalyst Loading or Ligand-to-Metal Ratio The concentration and stoichiometry of the catalyst components are critical for achieving high enantioselectivity. Solution: Perform a systematic screen of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) and, if applicable, the ligand-to-metal ratio. The optimal ratio is often not 1:1.
Incompatible Solvent The solvent can significantly impact the conformation and activity of the chiral catalyst, as well as the solubility of the reactants and intermediates. Solution: Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).
Temperature Effects Enantioselectivity is often highly temperature-dependent. Solution: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal conditions. Lower temperatures generally lead to higher enantioselectivity.
Mismatched Substrate and Catalyst The "lock and key" principle applies; not all chiral catalysts are effective for all substrates. Solution: If optimization of reaction conditions does not significantly improve the ee, consider screening a library of different chiral ligands or catalysts. The steric and electronic properties of the catalyst should be complementary to those of the substrate.

Experimental Protocol: Screening for Optimal Enantioselectivity

Caption: A systematic workflow for optimizing enantioselective additions.

Detailed Experimental Protocol: Diastereoselective Reformatsky Reaction

This protocol provides a general guideline for a diastereoselective Reformatsky reaction between this compound and an aldehyde. Note: This protocol may require optimization for your specific substrate.

Materials:

  • Zinc dust (activated)

  • This compound

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add activated zinc dust (1.2 equivalents).

  • Reaction Initiation: Add a small crystal of iodine to activate the zinc, if necessary. Add anhydrous THF to the flask.

  • Reagent Addition: In a separate flask, prepare a solution of the aldehyde (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous THF. Add a small portion of this solution to the zinc suspension.

  • Exotherm and Reflux: Gently heat the mixture to initiate the reaction, which is often indicated by a gentle reflux or a noticeable exotherm.

  • Controlled Addition: Once the reaction has initiated, add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired α-fluoro-β-hydroxy ester.

  • Characterization: Characterize the product by NMR spectroscopy to determine the diastereomeric ratio.

References

Ethyl bromofluoroacetate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Ethyl Bromofluoroacetate

Welcome to the technical support center for this compound (EBFA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability, degradation, and handling of this versatile reagent. Here, we address common experimental challenges and frequently asked questions to ensure the success and integrity of your work.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments with this compound. The question-and-answer format provides a direct line to solving common problems.

Q1: My reaction yield is consistently low, and I'm observing significant amounts of a water-soluble, acidic byproduct. What is the likely cause and how can I prevent it?

A1: This is a classic case of premature hydrolysis of the ester functional group. this compound, like many esters, is susceptible to hydrolysis, especially in the presence of trace amounts of water, acid, or base. This degradation pathway cleaves the ester bond to form bromofluoroacetic acid and ethanol.

Plausible Causes:

  • Wet Solvents/Reagents: The most common cause is the use of solvents or reagents that have not been rigorously dried.

  • Atmospheric Moisture: Handling the reagent in an open atmosphere, especially on a humid day, can introduce enough moisture to cause significant degradation.

  • Acidic or Basic Contaminants: Trace acidic or basic impurities on glassware or in reagents can catalyze the hydrolysis process.

Diagnostic Steps:

  • pH Test: Take an aliquot of your reaction mixture (before workup) and test its pH with a strip. If it is acidic and your reaction conditions are meant to be neutral, hydrolysis is a strong possibility.

  • Solvent Check: Use a Karl Fischer titrator to check the water content of your solvents. Alternatively, use fresh, sealed anhydrous solvents.

Preventative Protocols & Solutions:

  • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled in a desiccator or under an inert atmosphere (Nitrogen or Argon) immediately before use.

  • Use of Anhydrous Solvents: Employ freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

  • Inert Atmosphere Technique: Handle this compound and set up reactions under a dry, inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.

  • Inclusion of a Proton Sponge: If your reaction can tolerate it, the addition of a non-nucleophilic base (a "proton sponge") can neutralize trace acid catalysts without interfering with the primary reaction.

Causality Explained: Hydrolysis is the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the ester. This process is significantly accelerated by acid (which protonates the carbonyl oxygen, making the carbon more electrophilic) or base (which generates the highly nucleophilic hydroxide ion). By removing water and catalytic species, you dramatically slow this degradation pathway.

Q2: During a nucleophilic substitution reaction, I'm getting a complex mixture of products instead of my desired compound. How can I improve the selectivity?

A2: This issue points towards competing reaction pathways and the high reactivity of this compound. The molecule has multiple reactive sites: the electrophilic carbonyl carbon, the α-carbon bearing two good leaving groups (Br and F), and the ester itself. Strong nucleophiles/bases can lead to a loss of selectivity.

Plausible Causes:

  • Strongly Basic Nucleophiles: If your nucleophile is also a strong base, it can promote elimination reactions (E2 pathway) as a side reaction, competing with the desired substitution (SN2 pathway)[1].

  • Reaction with the Ester: Highly reactive nucleophiles, such as organometallics, may attack the ester carbonyl in addition to (or instead of) displacing the bromide.

  • Ambident Nucleophiles: Nucleophiles with more than one potential attacking atom can lead to a mixture of regioisomers.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Product Mixture start Complex Product Mixture Observed check_base Is the nucleophile a strong base (e.g., OH-, RO-)? start->check_base check_ester Is the nucleophile highly reactive (e.g., Grignard)? check_base->check_ester No sol_base Use a less basic, more nucleophilic reagent (e.g., acetate followed by hydrolysis) [21]. Lower the reaction temperature. check_base->sol_base Yes check_temp Is the reaction temperature too high? check_ester->check_temp No sol_ester Protect the ester or use a less reactive nucleophile. Consider a Reformatsky-type reaction which is specific for the C-Br bond [6, 13]. check_ester->sol_ester Yes sol_temp Run reaction at lower temperature (e.g., 0°C or -78°C) to favor the kinetically controlled product. check_temp->sol_temp Yes end Improved Selectivity check_temp->end No sol_base->end sol_ester->end sol_temp->end

Caption: Troubleshooting workflow for low selectivity.

Detailed Protocols:

  • Minimizing Elimination: If elimination is suspected, switch to a less basic nucleophile. For instance, to introduce a hydroxyl group, use acetate as the nucleophile to form an ester intermediate, which can then be hydrolyzed to the desired alcohol under controlled conditions[1]. This two-step process often provides a cleaner outcome than using hydroxide directly.

  • Controlling Temperature: Run the reaction at the lowest feasible temperature. Lower temperatures often increase selectivity by favoring the reaction pathway with the lowest activation energy (kinetic control).

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is between 2-8°C. To prevent hydrolysis from atmospheric moisture, it is best practice to store it under an inert atmosphere (Argon or Nitrogen).

ParameterRecommended ConditionRationale
Temperature 2–8°CSlows potential decomposition and reduces vapor pressure.
Atmosphere Inert Gas (N₂ or Ar)Prevents hydrolysis by excluding atmospheric moisture[3].
Container Tightly sealed, appropriate materialPrevents leakage and contamination.
Location Cool, dry, well-ventilated area[2]Ensures stability and safety.
What are the primary degradation pathways for this compound?

The two primary degradation pathways are hydrolysis and nucleophilic attack.

  • Hydrolysis: As detailed in the troubleshooting section, the ester linkage can be cleaved by water to yield bromofluoroacetic acid and ethanol. This is catalyzed by both acids and bases.

  • Nucleophilic Attack: The carbon atom bonded to bromine is electrophilic. Unintended nucleophiles (including some solvents, impurities, or even other reagent molecules) can displace the bromide ion, leading to byproducts.

G cluster_0 Degradation Pathways EBFA This compound BrCH(F)COOEt Acid Bromofluoroacetic Acid BrCH(F)COOH EBFA->Acid Hydrolysis Product Substituted Product NuCH(F)COOEt EBFA->Product Nucleophilic Attack H2O H₂O (Acid/Base Catalyst) Nu Nucleophile (Nu⁻) Ethanol Ethanol EtOH

Caption: Primary degradation pathways for EBFA.

What materials and reagents are incompatible with this compound?

To ensure safety and experimental integrity, avoid contact with the following substances.[4]

Incompatible ClassExamplesReason for Incompatibility
Strong Bases NaOH, KOH, alkoxidesCatalyzes rapid hydrolysis and can promote elimination reactions.
Strong Acids H₂SO₄, HClCatalyzes rapid hydrolysis of the ester.
Strong Oxidizing Agents Peroxides, NitratesCan lead to vigorous, potentially explosive reactions.
Strong Reducing Agents Hydrides (e.g., NaBH₄)Can reduce the ester functional group.
What are the key safety precautions when handling this compound?

This compound is hazardous and requires careful handling.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat[4].

  • Ventilation: Use exclusively in a well-ventilated chemical fume hood to avoid inhaling vapors[5].

  • Toxicity: this compound is harmful if swallowed, inhaled, or absorbed through the skin. It is also a strong irritant to the eyes and skin[2]. The related compound, ethyl bromoacetate, is a known lachrymator (tear-inducing agent)[6].

  • Fire Safety: It is a combustible liquid with a flash point of 71°C. Keep it away from heat, sparks, and open flames[2][4].

References

Common mistakes in handling anhydrous Ethyl bromofluoroacetate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling anhydrous reactions involving Ethyl bromofluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we will address common mistakes, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success and safety of your experiments.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in reactions like the Reformatsky reaction, for the introduction of a fluorinated acetate moiety.[1][2][3] Its utility, however, is matched by its sensitivity to moisture and atmospheric conditions. Successful application hinges on the rigorous exclusion of water and oxygen, which can otherwise lead to side reactions, low yields, and reagent decomposition. This guide will provide the foundational knowledge and practical advice to mitigate these challenges.

Core Principles of Anhydrous Reactions

The central dogma for any successful anhydrous reaction is the complete exclusion of atmospheric moisture and oxygen. These components can react with sensitive reagents, quench intermediates, and catalyze unwanted side reactions.[4][5][6]

Key Considerations:
  • Glassware Preparation: All glassware must be scrupulously dried. This is typically achieved by oven-drying at >120°C for several hours or by flame-drying under a stream of inert gas.[5][7][8]

  • Inert Atmosphere: Reactions must be conducted under an inert atmosphere, most commonly nitrogen or argon.[4][6] A Schlenk line or a glove box is standard equipment for these procedures.[4]

  • Anhydrous Solvents and Reagents: All solvents and reagents must be rigorously dried before use. The presence of even trace amounts of water can be detrimental.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: My Reformatsky reaction with this compound is not initiating or is giving very low yields.

Potential Cause 1.1: Inactive Zinc. The activation of the zinc metal is critical for the oxidative insertion into the carbon-bromine bond to form the organozinc reagent.[9]

  • Troubleshooting:

    • Activation Protocol: Ensure your zinc (dust, powder, or turnings) is properly activated. Common methods include washing with dilute HCl to remove the passivating oxide layer, followed by rinses with water, ethanol, and then anhydrous ether, and finally drying under high vacuum.

    • Alternative Activation: Mechanical activation by vigorous stirring or sonication can also be effective.

Potential Cause 1.2: Presence of Moisture. Water will readily quench the organozinc intermediate, halting the reaction.

  • Troubleshooting:

    • Solvent Purity: Confirm your solvent is truly anhydrous. Use a freshly distilled solvent from an appropriate drying agent or a solvent from a commercial drying system.[10][11][12][13] Refer to the solvent drying guide below.

    • Reagent Purity: Ensure your aldehyde or ketone substrate is anhydrous. This can be achieved by azeotropic distillation with toluene or by drying over a suitable agent like anhydrous magnesium sulfate.[10]

    • Atmosphere Integrity: Check for leaks in your inert atmosphere setup. A positive pressure of inert gas should be maintained throughout the reaction.[4]

Potential Cause 1.3: Impure this compound. The reagent itself can degrade over time, especially with improper storage.

  • Troubleshooting:

    • Purification: Consider purifying the this compound by distillation under reduced pressure immediately before use.

    • Storage: Store the reagent in a tightly sealed container, under an inert atmosphere, and in a refrigerator (2-8°C) as recommended.

Issue 2: I am observing the formation of significant byproducts in my reaction.

Potential Cause 2.1: Self-condensation of the Reformatsky reagent. The organozinc intermediate can react with another molecule of this compound.

  • Troubleshooting:

    • Slow Addition: Add the this compound slowly to the suspension of activated zinc and the carbonyl compound. This keeps the concentration of the organozinc intermediate low, favoring the reaction with the substrate.

    • Temperature Control: Perform the reaction at the recommended temperature. Overheating can increase the rate of side reactions.

Potential Cause 2.2: Decomposition of this compound. The reagent can decompose, especially in the presence of strong bases or acids, or at elevated temperatures.[14][15] Hazardous decomposition products can include carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[14][15]

  • Troubleshooting:

    • Incompatible Materials: Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[14][15]

    • Thermal Stability: While stable under normal conditions, avoid excessive heating.[14]

Issue 3: The reaction workup is problematic, leading to product loss or decomposition.

Potential Cause 3.1: Inefficient Quenching. Improper quenching of the reaction can lead to the persistence of reactive species.

  • Troubleshooting:

    • Controlled Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl at a low temperature (e.g., 0°C). This protonates the zinc alkoxide to form the desired β-hydroxy ester.

    • Safety First: Always perform quenching slowly and in an open or vented system to avoid pressure buildup.[16][17][18]

Potential Cause 3.2: Emulsion Formation during Extraction. The presence of zinc salts can lead to the formation of stable emulsions during the aqueous workup.

  • Troubleshooting:

    • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to help break emulsions.[10]

    • Filtration: Filtering the combined organic and aqueous layers through a pad of Celite can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when handling this compound?

A1: this compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[14][15] It causes skin and serious eye irritation and may cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19][20]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[20][21][22]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[14][21]

  • Handling: Avoid breathing vapors or mist.[14][20] Wash hands thoroughly after handling.[14]

Q2: How should I properly store this compound?

A2: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][23] It is recommended to store it at refrigerator temperatures (2-8°C). Keep it away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[14][15]

Q3: What is the best way to dry solvents for an anhydrous reaction involving this compound?

A3: The choice of drying agent depends on the solvent.

  • Ethers (e.g., THF, Diethyl Ether): Can be dried by distillation from sodium/benzophenone ketyl.

  • Halogenated Solvents (e.g., Dichloromethane): Can be distilled from calcium hydride (CaH2).[13]

  • Aprotic Polar Solvents (e.g., Acetonitrile): Can be distilled from calcium hydride or phosphorus pentoxide.

  • Hydrocarbons (e.g., Toluene, Hexane): Can be dried by distillation from sodium/benzophenone or CaH2.

Alternatively, passing the solvent through a column of activated alumina or using molecular sieves are effective and often safer methods.[11][12][13]

Q4: Can I use nitrogen instead of argon for the inert atmosphere?

A4: For most reactions involving this compound, nitrogen is a suitable and more economical choice for an inert atmosphere.[4] Argon, being denser and more inert, is preferred for highly sensitive reactions, particularly those involving lithium metal at elevated temperatures where lithium nitride can form.[4]

Q5: My reaction involves a ketone that is sensitive to the reaction conditions. What can I do?

A5: If your ketone substrate has other functional groups that might react under the conditions, you may need to use a protecting group strategy. For instance, a ketone can be protected as a ketal (e.g., using ethylene glycol) before the Reformatsky reaction.[24][25] The protecting group can then be removed after the desired transformation.

Visual Guides and Protocols

Experimental Workflow: Anhydrous Reformatsky Reaction

Reformatsky_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_glass 1. Oven/Flame-Dry Glassware prep_solvent 2. Prepare Anhydrous Solvent prep_reagents 3. Dry/Purify Reagents setup_inert 4. Assemble Under Inert Gas (N2/Ar) prep_reagents->setup_inert Proceed to Reaction add_zn 5. Add Activated Zinc & Carbonyl Compound add_reagent 6. Slow Addition of This compound react 7. Stir at Controlled Temp quench 8. Quench Reaction (e.g., aq. NH4Cl) react->quench Reaction Complete extract 9. Aqueous Extraction dry_purify 10. Dry Organic Layer & Purify Product

Caption: A typical workflow for a successful anhydrous Reformatsky reaction.

Troubleshooting Decision Tree: Low Reaction Yield

Troubleshooting_Yield start Low Yield Observed check_moisture Check for Moisture Contamination? start->check_moisture check_zn Check Zinc Activation? start->check_zn check_reagent Check Reagent Purity? start->check_reagent check_temp Check Reaction Temperature? start->check_temp moisture_source Source: Solvents, Reagents, or Atmosphere Leak? check_moisture->moisture_source zn_inactive Zinc is Inactive check_zn->zn_inactive reagent_impure This compound Impure? check_reagent->reagent_impure temp_wrong Temperature too High/Low? check_temp->temp_wrong solve_dry Action: Re-dry Solvents/Reagents, Check Inert Gas Setup moisture_source->solve_dry Yes solve_zn Action: Re-activate Zinc (e.g., acid wash) zn_inactive->solve_zn Yes solve_reagent Action: Purify Reagent by Distillation reagent_impure->solve_reagent Yes solve_temp Action: Optimize Temperature temp_wrong->solve_temp Yes

Caption: A decision tree for troubleshooting low yields in the reaction.

Data Summary Tables

Table 1: Recommended Drying Agents for Common Solvents

SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF)Sodium/BenzophenoneDistill under inert gas. Indicates dryness by a persistent blue/purple color.
Diethyl EtherSodium/BenzophenoneSimilar to THF.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distill under inert gas. Avoid sodium.[13]
TolueneSodium or Calcium HydrideDistill under inert gas.
AcetonitrileCalcium HydrideDistill under inert gas.
Ethyl AcetateAnhydrous K₂CO₃ or CaH₂Stir over drying agent then distill.[11]

This table provides general recommendations. Always consult authoritative sources for specific protocols.[10][11][12][13]

Table 2: Physical and Safety Properties of this compound

PropertyValueReference
CAS Number 401-55-8[14][15]
Molecular Formula C₄H₆BrFO₂[14]
Boiling Point 154 °C (lit.)
Density 1.565 g/mL at 25 °C (lit.)
Flash Point 71 °C (159.8 °F) - closed cup
Signal Word Warning[14]
Hazard Statements H302+H312+H332, H315, H319, H335

References

Technical Support Center: Purifying Products from Ethyl Bromofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges associated with products derived from Ethyl Bromofluoroacetate (EBFA). As a versatile and highly reactive building block, EBFA is crucial for synthesizing fluorinated compounds, particularly in pharmaceutical and agrochemical research.[1] However, the unique properties imparted by the fluorine atom often introduce specific hurdles in product isolation and purification.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the purification of EBFA derivatives.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: When using this compound, particularly in classic reactions like the Reformatsky reaction, you should anticipate a mixture containing:

  • Unreacted Starting Materials: Residual EBFA and the corresponding aldehyde or ketone.

  • Diastereomers: If the reaction creates a new stereocenter, a mixture of diastereomers (e.g., erythro and threo) is common, often with low selectivity.[2][3]

  • Hydrolysis Products: EBFA and its product derivatives are esters and are susceptible to hydrolysis, especially during aqueous workups, leading to the formation of the corresponding bromofluoroacetic acid or the final α-fluoro-β-hydroxy acid.[2][4]

  • Side-Reaction Products: Depending on the specific conditions (base, temperature, solvent), various side reactions can occur, leading to a complex impurity profile.

Q2: My desired fluorinated product and a key impurity are co-eluting in my standard chromatography system. What is the most effective first step to achieve separation?

A2: Co-elution is a frequent challenge because fluorinated compounds can exhibit similar chromatographic behavior to their non-fluorinated precursors or side products.[5] The most effective initial strategy is to alter the selectivity of your chromatographic system. Before changing the stationary phase, simply switching the organic modifier in your mobile phase is a powerful and cost-effective step. For instance, in reversed-phase chromatography, changing from acetonitrile to methanol (or vice versa) can significantly alter elution patterns and resolve co-eluting peaks.[6] This works because the different solvent properties (polarity, hydrogen bonding capability) change the relative interactions of the analytes with the stationary phase.

Q3: I'm consistently observing my product's ester group hydrolyzing during purification. How can I minimize this?

A3: Ester hydrolysis is a primary mode of degradation for these products. To minimize it:

  • Mild Aqueous Workup: Avoid strong acids or bases during the workup. Use a saturated solution of a mild salt like ammonium chloride (NH₄Cl) for quenching instead of strong acids. For basic washes, consider using a saturated sodium bicarbonate solution and minimize contact time.

  • Anhydrous Conditions: Dry your organic extracts thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

  • Silica Gel pH: Standard silica gel is slightly acidic and can catalyze hydrolysis, especially if water is present. If you suspect this is an issue, you can use silica gel that has been neutralized by pre-treating it with a solution of triethylamine in your solvent system and then evaporating the excess solvent.

Q4: When should I move beyond standard flash chromatography and consider techniques like SFC or HILIC?

A4: You should consider advanced techniques when you encounter persistent challenges with standard methods:

  • Persistent Co-elution: If altering the mobile and stationary phases in normal or reversed-phase chromatography fails to resolve your product from a critical impurity, an orthogonal technique is the next logical step.[6]

  • Highly Polar Compounds: If your product is too polar to be retained on a reversed-phase column (i.e., it elutes in the void volume), Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative designed specifically for polar analytes.[6]

  • Chiral Separations: Supercritical Fluid Chromatography (SFC) is a leading technique for resolving enantiomers and is often superior to HPLC for chiral separations.[6]

  • Thermally Labile Products: The lower operating temperatures and gentle nature of SFC can be highly beneficial for compounds that are sensitive to heat and might degrade during the solvent evaporation steps required after HPLC.[6]

Part 2: Troubleshooting Guide for Common Purification Issues

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the purification of EBFA derivatives.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Poor Separation of Diastereomers The erythro and threo diastereomers formed in reactions like the Reformatsky often have very similar polarities, leading to significant peak overlap.[2][3]1. Optimize Flash Chromatography: Systematically screen solvent systems. A common starting point is a hexane/ethyl acetate gradient. Small changes in solvent polarity can have a large impact. Consider adding a third solvent, like dichloromethane, to modulate selectivity.2. Use High-Performance Column: Employ a higher-resolution silica column with a smaller particle size for preparative HPLC.3. Attempt Recrystallization: If the crude product is a solid, recrystallization can sometimes yield a single, pure diastereomer.[3]
Product Peak Tailing in Chromatography The polar groups in your product (hydroxyl, ester) can engage in secondary interactions with acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This causes a portion of the analyte to move more slowly, resulting in a tailed peak.1. Add a Mobile Phase Modifier: For acidic or neutral compounds, adding a small amount (0.1-1%) of a weak acid like acetic acid to the mobile phase will protonate the silanol groups, minimizing unwanted interactions.2. Use End-Capped Columns: For reversed-phase HPLC, select a column that is "end-capped," meaning the residual silanol groups have been deactivated by reacting them with a small silylating agent.3. Switch to a Different Stationary Phase: Consider using alumina or a bonded phase (like Diol) which have different surface properties.
Low or No Product Recovery 1. Instability on Silica: The product may be degrading on the acidic silica gel surface.2. Irreversible Adsorption: Highly polar compounds can bind very strongly to the stationary phase.3. Volatility: Smaller, fluorinated molecules can be volatile and may be lost during solvent evaporation.[6]1. Deactivate Silica: Pre-treat the silica gel with triethylamine (as described in FAQ Q3) or use neutral alumina.2. Use Dry Loading: Dissolve your crude sample, adsorb it onto a small amount of silica or Celite, evaporate the solvent, and load the resulting dry powder onto the column. This minimizes the contact time of the concentrated sample with the stationary phase.[6] 3. Careful Evaporation: When removing solvent on a rotary evaporator, use a lower bath temperature and be mindful of the vacuum level to avoid losing a volatile product.
Inconsistent Retention Times 1. Mobile Phase Composition Change: Solvents can evaporate over time, especially volatile ones like hexane, changing the mobile phase polarity.2. Temperature Fluctuations: Column temperature affects retention; ambient lab temperature changes can cause drift.3. Column Degradation: The stationary phase can degrade after many runs, especially with aggressive mobile phases.1. Use Fresh Solvents: Always use freshly prepared mobile phases for critical separations.2. Use a Column Oven: For HPLC, using a column oven provides a stable thermal environment, ensuring reproducible results.[7]3. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This can take 10-20 column volumes.
Part 3: Key Experimental Protocols
Protocol 1: Optimized Flash Chromatography for Diastereomer Separation

This protocol provides a step-by-step methodology for separating diastereomeric α-fluoro-β-hydroxy esters.

1. Analytical TLC Analysis: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). b. Spot the solution on at least three different TLC plates. c. Develop the plates in different solvent systems. Start with varying ratios of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate at 9:1, 4:1, and 2:1). d. Visualize the spots using a UV lamp (if applicable) and then a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing the hydroxylated products. e. Select the solvent system that shows the best separation (largest ΔRf) between the two diastereomer spots. The ideal Rf for the lower spot should be ~0.2-0.3 for good separation on a column.

2. Column Packing and Equilibration: a. Choose a silica gel column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight). b. Pack the column using the "slurry method" with the initial, low-polarity mobile phase determined from your TLC analysis (e.g., 9:1 Hexane:EtOAc). c. Equilibrate the column by flushing with 3-5 column volumes of the mobile phase until the baseline is stable and no air bubbles are present.

3. Sample Loading (Dry Loading Recommended): a. Dissolve the entire crude product in a minimal amount of a volatile solvent like dichloromethane or acetone. b. Add 2-3 times the sample weight of silica gel to this solution. c. Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. d. Carefully layer this powder on top of the packed silica gel bed.

4. Elution and Fraction Collection: a. Begin elution with the initial low-polarity mobile phase. b. If separation is difficult, run the column isocratically or with a very shallow gradient. A slow increase in the polar solvent (e.g., increasing from 10% to 25% ethyl acetate over 20 column volumes) is more effective than a steep gradient for separating close-running spots. c. Collect fractions continuously and monitor the elution by TLC. d. Combine the fractions containing the pure, isolated diastereomers.

5. Product Isolation: a. Evaporate the solvent from the combined pure fractions under reduced pressure. b. Place the final product under high vacuum to remove any residual solvent.

Part 4: Visualization of Purification Workflows

Diagram 1: Troubleshooting Co-Elution

CoElution_Troubleshooting start Problem: Co-elution of Product and Impurity step1 Change Mobile Phase Organic Modifier (e.g., Acetonitrile -> Methanol) start->step1 result1 Resolution Achieved? step1->result1 step2 Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl or Fluorinated Phase) result2 Resolution Achieved? step2->result2 step3 Employ Orthogonal Technique (e.g., HPLC -> SFC or HILIC) end_ok Purification Successful step3->end_ok Separation is Likely Possible result1->step2 No result1->end_ok Yes result2->step3 No result2->end_ok Yes

Caption: A logical workflow for resolving co-eluting compounds.

Diagram 2: Purification Method Selection Tree

Purification_Selection start Crude Product q1 Is the Product Highly Polar? start->q1 q2 Are there Diastereomers? q1->q2 No hilic Consider HILIC q1->hilic Yes q3 Is the Product Thermally Labile? q2->q3 No flash Optimized Flash Chromatography q2->flash Yes sfc Consider SFC q3->sfc Yes standard Standard Flash or Reversed-Phase HPLC q3->standard No

Caption: Decision tree for selecting an appropriate purification technique.

References

Technical Support Center: Ethyl Bromofluoroacetate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl bromofluoroacetate. This guide provides in-depth answers to common questions and troubleshooting advice related to the impact of solvents on its reaction kinetics. Our goal is to equip you with the foundational knowledge and practical protocols to optimize your experiments for success.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for this compound with a typical nucleophile, and why does the solvent play such a critical role?

The reaction of this compound, an α-haloester, with most common nucleophiles (e.g., azide, cyanide, phenoxides) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this mechanism, the nucleophile attacks the electrophilic carbon atom (the one bonded to bromine) from the backside, leading to a simultaneous displacement of the bromide leaving group.[2]

The solvent's role is paramount because it directly interacts with the reactants, particularly the nucleophile, and the transition state.[3] These interactions can dramatically alter the energy landscape of the reaction, either accelerating or decelerating the rate by orders of magnitude. The choice of solvent can be the difference between a reaction that completes in minutes and one that takes days.[4][5]

Q2: I'm observing a very slow reaction rate. Could my choice of solvent be the issue?

Yes, this is a classic issue. If you are using a polar protic solvent , such as water, methanol, or ethanol, it is likely the primary cause of a slow SN2 reaction.

Causality: Polar protic solvents have O-H or N-H bonds, which allow them to form strong hydrogen bonds with anionic nucleophiles.[6] This creates a "solvation shell" or "cage" around the nucleophile, stabilizing it and lowering its ground state energy.[7] For the nucleophile to react, it must shed some of these solvent molecules, which requires a significant amount of energy. This increases the overall activation energy of the reaction, dramatically slowing it down.[5][8]

The diagram below illustrates this concept.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ MeOH1 H-O-Me Nu_protic->MeOH1 H-Bond MeOH2 Me-O-H Nu_protic->MeOH2 H-Bond MeOH3 H-O-Me Nu_protic->MeOH3 H-Bond MeOH4 Me-O-H Nu_protic->MeOH4 H-Bond caption_protic Result: Nucleophile is 'caged' and less reactive. Nu_aprotic Nu⁻ Cation M⁺ DMSO1 Me₂S=O Cation->DMSO1 Ion-Dipole DMSO2 O=SMe₂ Cation->DMSO2 Ion-Dipole caption_aprotic Result: Nucleophile is 'free' and highly reactive.

Fig 1. Solvation of a nucleophile in protic vs. aprotic solvents.
Q3: Which solvents are recommended to accelerate the reaction of this compound?

To achieve a significant rate enhancement for an SN2 reaction, you should use a polar aprotic solvent .[9]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Acetone

Causality: These solvents are polar enough to dissolve the substrate and the nucleophilic salt (a crucial practical consideration), but they lack the acidic protons necessary for hydrogen bonding.[3] Instead, they primarily solvate the cation (e.g., Na⁺, K⁺) that accompanies the nucleophile, leaving the anionic nucleophile relatively "naked," unsolvated, and highly reactive.[10] This lowers the activation energy and dramatically increases the reaction rate.[5]

Q4: How significant is the rate difference between protic and aprotic solvents?
SolventTypeDielectric Constant (ε)Relative Rate
Methanol (CH₃OH)Polar Protic331
Water (H₂O)Polar Protic807
Acetonitrile (MeCN)Polar Aprotic375,000
N,N-Dimethylformamide (DMF)Polar Aprotic3728,000
Dimethyl Sulfoxide (DMSO)Polar Aprotic471,300,000
Table 1. Relative reaction rates for a representative SN2 reaction in various solvents, demonstrating the powerful accelerating effect of polar aprotic solvents. Data adapted from general organic chemistry principles.[4][11]

Troubleshooting Guide

Observed Issue Probable Cause (Solvent-Related) Recommended Solution
Reaction is extremely slow or does not proceed to completion. Use of a polar protic solvent (e.g., ethanol, methanol, water) is solvating and deactivating the nucleophile.[5][6]Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile to increase nucleophile reactivity.[4]
Low product yield with unreacted starting material. The solvent may not be polar enough to fully dissolve the nucleophilic salt, leading to a low effective concentration of the nucleophile in the solution.[9]Use a more polar aprotic solvent. For example, if acetone is not performing well, switch to DMF or DMSO which have higher dielectric constants.
Formation of side products, possibly from elimination (E2). While less common for primary halides, a very strong, sterically hindered base/nucleophile in a high-polarity solvent can sometimes favor elimination.Ensure your nucleophile is not excessively basic. If elimination is a persistent issue, a slightly less polar aprotic solvent like THF could be tested, though this may slow the desired SN2 reaction.
Inconsistent reaction rates between batches. Traces of water in the aprotic solvent. Even small amounts of a protic solvent can significantly hinder the reaction rate.Use anhydrous (dry) solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves) before use.

Experimental Protocol: A General Guide to Monitoring Reaction Kinetics

This protocol provides a framework for studying the effect of a chosen solvent on the reaction kinetics of this compound with a nucleophile (e.g., sodium azide). The primary method for monitoring is by withdrawing aliquots over time and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the second-order rate constant (k) for the reaction of this compound with a nucleophile in a specific solvent at a constant temperature.

Materials:
  • This compound

  • Nucleophile (e.g., Sodium Azide, NaN₃)

  • Anhydrous polar aprotic solvent (e.g., DMSO)

  • Internal standard (e.g., dodecane, naphthalene - must be inert and not co-elute)

  • Thermostatted reaction vessel (e.g., jacketed reactor or oil bath)

  • Magnetic stirrer and stir bar

  • Syringes and volumetric flasks

  • Quenching solution (e.g., cold diethyl ether or other suitable solvent)

  • GC or HPLC instrument with an appropriate column

Workflow Diagram:

G prep 1. Preparation - Prepare stock solutions - Thermostat reactor init 2. Reaction Initiation - Add reactants to vessel - Start timer & stirrer prep->init sample 3. Aliquot Sampling - Withdraw sample at t₁, t₂, t₃... init->sample quench 4. Quenching - Immediately add aliquot to quenching solution sample->quench analyze 5. Analysis - Inject quenched sample into GC/HPLC quench->analyze data 6. Data Processing - Integrate peak areas - Calculate concentrations analyze->data plot 7. Kinetic Plot - Plot 1/[A] vs. time data->plot result 8. Determine Rate Constant - Slope = k plot->result

Fig 2. General workflow for a kinetic analysis experiment.
Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 0.2 M).

    • Prepare a second stock solution of the nucleophile in the same solvent (e.g., 0.2 M).

    • Prepare a stock solution of the internal standard.

    • Note: It is often best to prepare solutions such that upon mixing equal volumes, the desired starting concentrations (e.g., 0.1 M for each reactant) are achieved.

  • Reaction Setup:

    • Place a known volume of the nucleophile solution into the thermostatted reaction vessel. Allow it to equilibrate to the desired temperature (e.g., 25.0 °C) for at least 15 minutes.

  • Reaction Initiation:

    • Rapidly add an equal volume of the pre-thermostatted this compound solution to the reaction vessel.

    • Simultaneously start a stopwatch. This is t=0.

  • Sampling:

    • At predetermined time intervals (e.g., t = 2, 5, 10, 15, 20, 30 minutes), withdraw a precise aliquot (e.g., 0.5 mL) from the reaction mixture using a syringe.

    • The frequency of sampling should be adjusted based on the expected reaction rate; faster reactions require more frequent early sampling.

  • Quenching:

    • Immediately inject the aliquot into a vial containing a known volume of a quenching solution and the internal standard. The quenching solution should rapidly dilute and cool the sample to stop the reaction.

  • Analysis:

    • Analyze each quenched sample by GC or HPLC.

    • Record the peak areas for the this compound and the internal standard.

  • Data Processing and Calculation:

    • Use a pre-determined calibration curve to convert the ratio of (analyte peak area / internal standard peak area) into the concentration of this compound, [A], at each time point.

    • For a second-order reaction with equal initial concentrations ([A]₀ = [B]₀), the integrated rate law is: 1/[A]t = kt + 1/[A]₀

    • Create a plot of 1/[A]t (y-axis) versus time (x-axis).

  • Determining the Rate Constant:

    • The data should yield a straight line.

    • Perform a linear regression on the plot. The slope of this line is the second-order rate constant, k .[12]

This protocol can be repeated in different solvents to quantitatively compare their effects on the reaction kinetics.

References

Technical Support Center: Catalyst Selection for Enhancing Ethyl Bromofluoroacetate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving ethyl bromofluoroacetate (EBFA). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, practical troubleshooting advice, and answers to frequently asked questions regarding catalyst selection to enhance the reactivity of this versatile fluorinated building block.

Frequently Asked Questions (FAQs)

This section addresses common queries related to the use of catalysts with this compound, providing foundational knowledge for experimental design.

Q1: What are the primary reactions where catalysts are used to enhance the reactivity of this compound?

This compound is a valuable C2 building block, but its reactivity often requires catalytic activation for efficient transformations. The most common catalyzed reactions include:

  • Reformatsky Reaction: This is a cornerstone reaction for EBFA, involving the formation of an organozinc reagent that adds to carbonyl compounds (aldehydes and ketones) to produce α-fluoro-β-hydroxy esters.[1][2][3] Catalysts are crucial for improving yields and simplifying the procedure.[1][2]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are used to form new carbon-carbon bonds. For instance, EBFA can be coupled with aryl iodides under palladium catalysis to construct C(sp²)–CHF bonds, a valuable motif in medicinal chemistry.[4]

  • Michael Initiated Ring Closure (MIRC): This reaction is used to synthesize functionalized monofluorinated cyclopropanes. The addition of EBFA-derived salts to electron-deficient alkenes, followed by cyclization, is often facilitated by a catalyst or specific reaction conditions.

  • Visible-Light-Mediated Fluoroalkylation: Photoredox catalysis enables the use of EBFA for the fluoroalkylation of substrates like isocyanides to generate complex heterocyclic structures, such as monofluoromethylated phenanthridine derivatives.

Q2: What types of catalysts are most effective for these reactions?

The choice of catalyst is highly dependent on the desired transformation:

Reaction TypeCatalyst ClassSpecific ExamplesFunction
Reformatsky Lewis AcidsCerium(III) Chloride (CeCl₃)[1][2], Iron(III) Chloride (FeCl₃)[5]Activates the carbonyl electrophile, increasing reaction rate and yield.
Cross-Coupling Transition MetalPalladium complexes (e.g., Pd(PPh₃)₄)Facilitates oxidative addition and reductive elimination steps in the catalytic cycle.[4]
MIRC Phase Transfer CatalystsQuaternary Ammonium SaltsFacilitates the reaction between the EBFA-derived nucleophile and the Michael acceptor in a biphasic system.
Photoredox Photoredox CatalystsRuthenium or Iridium complexesAbsorbs visible light to initiate a single-electron transfer (SET) process, generating a radical intermediate from EBFA.
Q3: How does a Lewis acid like Cerium(III) Chloride enhance the Reformatsky reaction?

In the Reformatsky reaction, the key step is the nucleophilic attack of the organozinc enolate (derived from EBFA and zinc) on a carbonyl compound. A Lewis acid catalyst, such as CeCl₃, plays a critical role by coordinating to the oxygen atom of the carbonyl group (aldehyde or ketone). This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by the relatively weak Reformatsky enolate. This activation lowers the energy barrier for the carbon-carbon bond-forming step, leading to improved reaction yields and often milder reaction conditions.[1][2]

Diagram: Mechanism of Lewis Acid Catalysis in the Reformatsky Reaction

Lewis_Acid_Catalysis Carbonyl Aldehyde/Ketone (R₂C=O) ActivatedComplex Activated Complex [R₂C=O---CeCl₃] Carbonyl->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., CeCl₃) LewisAcid->ActivatedComplex Product α-fluoro-β-hydroxy ester ActivatedComplex->Product C-C Bond Formation Enolate Reformatsky Enolate [BrZnCH(F)CO₂Et] Enolate->ActivatedComplex Nucleophilic Attack

Caption: Lewis acid activation of the carbonyl electrophile.

Q4: Can I perform asymmetric synthesis with this compound? What catalysts are needed?

Yes, achieving stereocontrol is a key objective in modern synthesis. For reactions with EBFA, asymmetric catalysis can be employed to produce chiral molecules with high enantioselectivity. This typically involves using a chiral catalyst or a combination of a metal and a chiral ligand.

For example, in the Reformatsky reaction, chiral amino alcohols can be used as ligands in conjunction with the zinc reagent to induce enantioselectivity in the final β-hydroxy ester product.[6][7] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the facial selectivity of the enolate's attack on the prochiral carbonyl substrate. The design of these chiral ligands is a sophisticated field aimed at creating a well-defined transition state to achieve high levels of stereocontrol.[8][9][10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during experiments with this compound.

Problem 1: Low or No Product Yield in a Reformatsky Reaction
Probable Cause Diagnostic Check Recommended Solution Scientific Rationale
Inactive Zinc Metal Run a control reaction with a highly reactive substrate (e.g., benzaldehyde). Observe for signs of reaction (exotherm, color change).Activate the zinc dust prior to use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.The surface of zinc metal is often coated with a passivating layer of zinc oxide, which prevents its oxidative insertion into the C-Br bond of EBFA. Acid washing removes this layer, exposing the reactive metal surface.[11]
Ineffective Catalyst Ensure the Lewis acid catalyst (e.g., CeCl₃) is anhydrous.Use freshly opened, anhydrous CeCl₃ or dry it under high vacuum with heating before use.Lewis acids are highly hygroscopic. Water will preferentially coordinate to the catalyst, deactivating it and preventing it from activating the carbonyl substrate.
Poor Substrate Reactivity The aldehyde or ketone substrate is sterically hindered or electronically deactivated.Increase the amount of Lewis acid catalyst (e.g., from 10 mol% to 30 mol%). Consider switching to a stronger Lewis acid or increasing the reaction temperature.A higher catalyst loading or a more potent Lewis acid can more effectively activate a less reactive carbonyl group, overcoming the higher activation energy barrier.
Reagent Decomposition Analyze the crude reaction mixture by ¹H NMR or LC-MS for signs of EBFA degradation.Add EBFA slowly to the mixture of zinc and the carbonyl substrate (Barbier conditions) rather than pre-forming the organozinc reagent.The Reformatsky enolate can be thermally unstable. Slow, in-situ generation ensures its concentration remains low, minimizing decomposition and side reactions while favoring the desired carbonyl addition.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield StartNode Low/No Yield Observed DecisionNode DecisionNode ActionNode ActionNode EndNode EndNode start Low/No Yield Observed q1 Is Zinc Active? start->q1 a1 Activate Zinc (e.g., acid wash) q1->a1 No q2 Is Catalyst Anhydrous? q1->q2 Yes a1->q2 a2 Use Anhydrous Catalyst q2->a2 No q3 Is Substrate Unreactive? q2->q3 Yes a2->q3 a3 Increase Catalyst Loading/Temp. q3->a3 Yes end_ok Yield Improved q3->end_ok No, check other parameters a3->end_ok

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: Poor Selectivity in an Asymmetric Reaction
Probable Cause Diagnostic Check Recommended Solution Scientific Rationale
Ineffective Chiral Ligand Review literature for ligands proven effective with similar substrates. Check ligand purity and integrity.Screen a panel of different chiral ligands (e.g., other amino alcohols, BINOL derivatives). Ensure precise stoichiometry between the metal and the ligand.The "lock-and-key" fit between the substrate, metal, and chiral ligand is highly specific. A different ligand backbone or steric/electronic profile may be required to create a sufficiently organized and diastereomeric transition state for your specific substrate.[8][12]
Background Uncatalyzed Reaction Run the reaction without the chiral ligand and measure the yield.Lower the reaction temperature. Use a metal salt that has a stronger affinity for the chiral ligand to minimize the concentration of "free," achiral metal catalyst.If the uncatalyzed or achirally catalyzed reaction is fast, it will compete with the desired asymmetric pathway, producing a racemic background product and eroding the overall enantiomeric excess (ee). Lowering the temperature disproportionately slows the higher-energy uncatalyzed pathway.
Racemization of Product Analyze the ee of the product over time. If it decreases, racemization is occurring.Use a milder workup procedure (e.g., buffered aqueous solution). Avoid harsh pH or high temperatures during purification.The α-fluoro-β-hydroxy ester product may have an acidic proton alpha to the carbonyl, which can be removed under basic conditions, or the hydroxyl group could be eliminated under acidic conditions, leading to racemization or decomposition.

Experimental Protocol Example: CeCl₃-Catalyzed Reformatsky Reaction

This protocol describes a general procedure for the synthesis of an α-fluoro-β-hydroxy ester using this compound and an aldehyde with catalytic CeCl₃.

Materials:

  • Anhydrous Cerium(III) Chloride (CeCl₃)

  • Zinc dust, activated

  • This compound (EBFA)

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M HCl solution

  • Saturated NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous CeCl₃ (0.1 eq) and activated zinc dust (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Reagent Addition: Add the aldehyde (1.0 eq) to the flask. In the dropping funnel, prepare a solution of this compound (1.2 eq) in anhydrous THF.

  • Initiation: Gently heat the flask to initiate the reaction. You may observe a slight exotherm or bubbling.

  • Reaction: Add the EBFA solution dropwise to the stirring suspension over 30-60 minutes, maintaining a gentle reflux. After the addition is complete, continue stirring at reflux and monitor the reaction by TLC or LC-MS until the aldehyde is consumed.

  • Workup: Cool the reaction to 0 °C and quench by slowly adding saturated NH₄Cl solution, followed by 1 M HCl to dissolve the remaining zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Tale of Two Fluorines: A Comparative Guide to Ethyl Bromofluoroacetate and Ethyl Bromodifluoroacetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, particularly those engaged in the development of pharmaceuticals and agrochemicals, the strategic incorporation of fluorine is a cornerstone of molecular design. Fluorinated building blocks offer a gateway to compounds with enhanced metabolic stability, binding affinity, and lipophilicity. Among the most versatile reagents for introducing fluorinated acetate moieties are Ethyl bromofluoroacetate and Ethyl bromodifluoroacetate.

While structurally similar, the seemingly subtle difference of a single fluorine atom imparts a profound divergence in their reactivity, handling, and optimal applications. This guide provides an in-depth, evidence-based comparison of these two critical reagents, moving beyond catalog specifications to explore the mechanistic nuances and practical considerations that govern their use in the laboratory. We will focus on their application in the classic Reformatsky reaction, providing the causal logic behind experimental choices and supporting data to inform your synthetic strategy.

Reagent Profiles: Understanding the Electronic Influence of Fluorine

The reactivity of α-halo esters is fundamentally governed by the electronic nature of the α-substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is the primary driver of the differences between our two subject molecules.

This compound (BrCHFCO₂Et) contains one α-fluorine atom. Its inductive effect polarizes the C-Br bond, facilitating its oxidative addition to a metal like zinc. The resulting zinc enolate is stabilized, yet remains a potent nucleophile.

Ethyl bromodifluoroacetate (BrCF₂CO₂Et) possesses two α-fluorine atoms. The cumulative inductive effect of two fluorine atoms is substantially stronger. This has two major consequences:

  • The α-carbon is significantly more electron-deficient, making the C-Br bond even more susceptible to cleavage and reaction with zinc.

  • The resulting zinc enolate is considerably more stabilized. This increased stability translates to lower reactivity (nucleophilicity) compared to its monofluorinated counterpart.[1]

This fundamental difference in enolate stability is the key to understanding their divergent behavior in synthesis.

Physical and Safety Properties: A Comparative Overview

Before delving into reactivity, a summary of their physical and handling properties is essential for practical laboratory use.

PropertyThis compoundEthyl bromodifluoroacetate
CAS Number 401-55-8[2][3]667-27-6[4][5]
Molecular Weight 184.99 g/mol [2][3]202.98 g/mol [4][6]
Boiling Point ~154 °C (lit.)[2][3][7][8]~112 °C / 700 mmHg (lit.)[4][5][9][10]
Density ~1.565 g/mL at 25 °C (lit.)[2][3][7]~1.583 g/mL at 25 °C (lit.)[4][9][10]
Flash Point ~71 °C (159.8 °F)[3]~21 °C (69.8 °F)[4]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3]Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[4][6]
Handling Use in a well-ventilated chemical fume hood. Wear appropriate PPE, including gloves and eye protection. Avoid contact with skin and eyes.[9]Use in a chemical fume hood with spark-proof tools. Ground and bond containers. Keep away from heat, sparks, and open flames.[4]

The Reformatsky Reaction: A Head-to-Head Comparison

The Reformatsky reaction is a cornerstone of C-C bond formation, involving the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.[11] It provides a reliable route to β-hydroxy esters, which are valuable synthetic intermediates.[12][13][14] The choice between the monofluorinated and difluorinated reagent directly impacts reaction conditions and outcomes.

Mechanistic Considerations

The reaction proceeds via the formation of an organozinc intermediate, often called a Reformatsky enolate.[11][12] The stability and nucleophilicity of this enolate dictate the reaction's progress.

G cluster_mono This compound cluster_di Ethyl bromodifluoroacetate cluster_reaction Reaction with Aldehyde (R-CHO) A1 BrCHFCO₂Et B1 BrZnCHFCO₂Et (Zinc Enolate) A1->B1 + Zn(0) C1 Moderately Stable Highly Nucleophilic B1->C1 Forms E1 Faster Reaction Milder Conditions C1->E1 A2 BrCF₂CO₂Et B2 BrZnCF₂CO₂Et (Zinc Enolate) A2->B2 + Zn(0) C2 Highly Stable Less Nucleophilic B2->C2 Forms E2 Slower Reaction Requires Forcing Conditions C2->E2 D R-CHO

Caption: Comparative Reactivity in Reformatsky Enolate Formation.

  • This compound: Forms a more reactive, less stable zinc enolate. This species will typically react faster and under milder conditions with a given electrophile (e.g., an aldehyde). The reaction initiation is often straightforward.

  • Ethyl bromodifluoroacetate: Forms a highly stabilized zinc enolate due to the strong inductive pull of two fluorine atoms. This enolate is less nucleophilic, meaning the subsequent addition to the carbonyl is slower and may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion.[1]

Experimental Corner: A Comparative Protocol

To provide a tangible comparison, we present a standardized protocol for the Reformatsky reaction of each reagent with benzaldehyde as a model substrate. This protocol is a synthesized methodology based on established procedures.[12][15]

Workflow Diagram

Caption: Standardized Workflow for Comparative Reformatsky Reaction.

Detailed Step-by-Step Methodology

1. Zinc Activation: a. To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (1.2 eq) and a crystal of iodine. b. Add anhydrous toluene and heat the suspension to reflux for 10-15 minutes until the iodine color fades. This process activates the zinc surface. c. Cool the suspension to room temperature under a gentle stream of nitrogen.

2. Reagent Addition: a. To the activated zinc suspension, add a solution of the respective α-bromo ester (1.0 eq; either this compound or Ethyl bromodifluoroacetate) in anhydrous toluene via syringe. b. Add a solution of benzaldehyde (1.1 eq) in anhydrous toluene dropwise over 10 minutes.

3. Reaction: a. For this compound: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting material. b. For Ethyl bromodifluoroacetate: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The higher temperature is necessary to overcome the lower reactivity of the difluoro-enolate.

4. Quenching and Workup: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). c. Filter the mixture through a pad of celite to remove unreacted zinc and zinc salts. d. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

5. Purification: a. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure β-hydroxy ester.

Expected Experimental Outcomes

The following table summarizes the anticipated results based on the mechanistic principles discussed and trends reported in the literature. These are representative values for a reaction with a simple aromatic aldehyde.

ParameterThis compoundEthyl bromodifluoroacetateRationale
Reaction Time 1-2 hours4-6 hoursHigher nucleophilicity of the monofluorinated enolate leads to a faster reaction rate.
Reaction Temp. Room Temperature50-60 °CThe more stable, less reactive difluorinated enolate requires thermal energy to proceed efficiently.
Typical Yield 75-90%65-80%The higher reactivity of the monofluorinated reagent often leads to cleaner and more efficient conversion.
Side Reactions Minimal with activated ZnPotential for self-condensation or decomposition at higher temperatures.Forcing conditions can sometimes lead to undesired pathways.

Conclusion and Reagent Selection

The choice between this compound and Ethyl bromodifluoroacetate is not arbitrary but a strategic decision based on the desired outcome and the nature of the substrate.

Choose this compound when:

  • You are working with sensitive or base-labile substrates that require mild, room-temperature conditions.

  • A high reaction rate and shorter reaction time are desirable.

  • Maximizing yield is the primary objective.

Choose Ethyl bromodifluoroacetate when:

  • The synthetic goal is specifically the introduction of a difluoromethyl group (–CF₂–), a common isostere for methylene or ether linkages in drug design.

  • The substrate is robust and can tolerate heating.

  • The unique electronic properties of the resulting α,α-difluoro-β-hydroxy ester are required for subsequent transformations.

By understanding the fundamental electronic effects that differentiate these reagents, researchers can harness their unique reactivities to precisely control synthetic outcomes, paving the way for the efficient construction of complex fluorinated molecules.

References

A Senior Application Scientist's Guide to Fluoroalkylation: Comparing Reagent Efficiency for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluoroalkyl groups is a cornerstone of modern molecular design. These moieties can dramatically enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. However, the vast landscape of fluoroalkylation reagents can be daunting. This guide provides an in-depth, objective comparison of the efficiency of various reagents for trifluoromethylation, difluoromethylation, and monofluoromethylation, grounded in experimental data and field-proven insights.

Part 1: The Power of the Fluoroalkyl Group: A Comparative Overview

The introduction of trifluoromethyl (-CF3), difluoromethyl (-CF2H), and monofluoromethyl (-CH2F) groups can profoundly alter the physicochemical properties of a parent molecule. The choice of which group to introduce, and which reagent to employ, is dictated by the specific goals of the synthetic campaign. This guide will dissect the performance of the most common and effective reagents, enabling you to make informed decisions for your research.

Part 2: Trifluoromethylation (-CF3): A Trio of Powerful Approaches

The trifluoromethyl group is one of the most frequently installed fluorinated motifs in medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity make it a valuable addition to many drug candidates.[2] The methods for its introduction can be broadly categorized into nucleophilic, electrophilic, and radical pathways.[1]

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF3) is a cornerstone of nucleophilic trifluoromethylation, reacting with electrophilic substrates like aldehydes and ketones.[3]

Mechanism of Action: The reaction is typically initiated by a nucleophilic catalyst, such as a fluoride source (e.g., TBAF), which activates the TMSCF3 to generate a trifluoromethyl anion equivalent ("CF3-"). This anion then attacks the electrophilic center of the substrate.[3]

Experimental Workflow: Nucleophilic Trifluoromethylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Substrate (Ketone/Aldehyde) Substrate (Ketone/Aldehyde) Reaction Mixture Reaction Mixture Substrate (Ketone/Aldehyde)->Reaction Mixture Ruppert-Prakash Reagent (TMSCF3) Ruppert-Prakash Reagent (TMSCF3) Ruppert-Prakash Reagent (TMSCF3)->Reaction Mixture Catalyst (TBAF) Catalyst (TBAF) Catalyst (TBAF)->Reaction Mixture Anhydrous Solvent (THF) Anhydrous Solvent (THF) Anhydrous Solvent (THF)->Reaction Mixture Stirring at 0°C to RT Stirring at 0°C to RT Reaction Mixture->Stirring at 0°C to RT Quench with Acid Quench with Acid Stirring at 0°C to RT->Quench with Acid Extraction Extraction Quench with Acid->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Workflow for nucleophilic trifluoromethylation.

Performance Data: Trifluoromethylation of Carbonyls with Ruppert-Prakash Reagent

SubstrateCatalystYield (%)Reference
BenzaldehydeTBAFHigh[2]
AcetophenoneK2CO390[4]
4-MethoxyacetophenoneK2CO392[4]
CyclohexanoneTBAFHigh[3]

Experimental Protocol: Trifluoromethylation of Acetophenone with Ruppert-Prakash Reagent [4]

  • To a solution of acetophenone (1.0 equiv) in anhydrous DMF or THF, add K2CO3 (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Stir the mixture for 30 minutes to ensure complete desilylation.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Electrophilic Trifluoromethylation: Togni and Umemoto Reagents

Electrophilic trifluoromethylating reagents deliver a "CF3+" equivalent to nucleophilic substrates such as β-ketoesters, indoles, and phenols.[2] The most prominent examples are the hypervalent iodine compounds known as Togni reagents and the sulfonium salts developed by Umemoto.[2]

Mechanism of Action: The precise mechanism can be controversial, with possibilities including polar substitution or single electron transfer pathways.[5] For Togni reagents, a radical pathway initiated by a copper(I) catalyst is often proposed.[6]

Reaction Mechanism: Electrophilic Trifluoromethylation with Togni Reagent

G Togni Reagent I Togni Reagent I Intermediate_1 [Togni Reagent]-Cu(I) Complex Togni Reagent I->Intermediate_1 + Cu(I) Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) CF3_radical •CF3 Intermediate_1->CF3_radical -> SET Radical_Adduct Substrate-CF3• CF3_radical->Radical_Adduct + Substrate Substrate (Nucleophile) Substrate (Nucleophile) Substrate (Nucleophile)->Radical_Adduct Product Product Radical_Adduct->Product + Cu(I) -> - Cu(II)

Caption: Radical pathway of Togni Reagent I.[6]

Performance Data: Electrophilic Trifluoromethylation of β-Ketoesters [2]

ReagentSubstrateYield (%)
Togni Reagent I2-Methyl-1-indanone-2-carboxylate>95
Umemoto ReagentEthyl 2-oxocyclohexanecarboxylate>95

Experimental Protocol: C-H Trifluoromethylation of Indole with Togni Reagent II [2]

  • In a glovebox, add indole (1.0 equiv), Togni Reagent II (1.5 equiv), and a copper catalyst (e.g., Cu(MeCN)4PF6, 10 mol%) to a vial.

  • Add anhydrous solvent (e.g., DCE) and stir the mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Radical Trifluoromethylation: The Langlois Reagent

Radical trifluoromethylation is a powerful method for functionalizing arenes and heteroarenes under mild conditions.[2] The Langlois reagent (CF3SO2Na) is a key player in this area, serving as a source of the trifluoromethyl radical (•CF3).

Mechanism of Action: The Langlois reagent generates the •CF3 radical, often with the aid of an oxidant (e.g., tBuOOH) and sometimes a metal catalyst.[7] This electrophilic radical then reacts with electron-rich substrates.[8]

Performance Data: Trifluoromethylation of 4-tert-butylpyridine [2]

ReagentConditionsYield (%)
Langlois ReagenttBuOOH, CH2Cl2/H2O75
Togni Reagent Iphotoredox catalysisLow to no yield
Umemoto Reagentphotoredox catalysisLow to no yield

Experimental Protocol: C-H Trifluoromethylation of an Arene with Langlois Reagent [2]

  • To a biphasic mixture of the arene (e.g., 4-tert-butylpyridine, 1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).

  • Add tert-Butyl hydroperoxide (tBuOOH, 2.0 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by GC-MS.

  • Upon completion, separate the layers and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with water, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Part 3: Difluoromethylation (-CF2H): A Bioisostere Powerhouse

The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, enhancing membrane permeability and metabolic stability.[4] Methodologies for its introduction are categorized into electrophilic, nucleophilic, and radical-based transformations.[4]

Radical C-H Difluoromethylation of Heterocycles

Direct C-H difluoromethylation of heteroarenes is a highly sought-after transformation in medicinal chemistry.[9] Photoredox catalysis using a phosphonium salt as a CF2H radical precursor offers a mild and broadly applicable method.[5]

Performance Data: Difluoromethylation of Heterocycles [9]

SubstrateReagent for Radical C-H Difluoromethylation
PyrimidinesSuitable
PyrazolesSuitable
IndolesSuitable

Experimental Protocol: Photoredox-Catalyzed Difluoromethylation of Heterocycles [5]

  • To an oven-dried Schlenk tube, add the heterocyclic substrate (0.2 mmol, 1.0 equiv.), difluoromethyltriphenylphosphonium bromide (0.4 mmol, 2.0 equiv.), a photocatalyst (e.g., Ru(bpy)3Cl2, 1-2 mol%), and a base (e.g., K2CO3, 0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed solvent (e.g., DMF or MeCN, 2 mL).

  • Stir the reaction mixture under visible light irradiation (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Part 4: Monofluoromethylation (-CH2F): A Versatile Functional Group Mimic

The monofluoromethyl group can act as a bioisosteric replacement for various functional groups, improving metabolic stability and biological activity.[10] Nucleophilic monofluoromethylation is a prominent approach for its introduction.[11]

Nucleophilic Monofluoromethylation with Fluorobis(phenylsulfonyl)methane (FBSM)

FBSM is a robust nucleophilic monofluoromethylating agent.[12] Its acidity allows for easy deprotonation even with mild bases, forming a nucleophile that reacts with a variety of electrophiles.[11]

Mechanism of Action: In reactions with α,β-unsaturated compounds, a phosphine catalyst can initiate the reaction by forming a β-phosphonio enolate, which then deprotonates FBSM. The resulting FBSM anion attacks the electrophile.[11]

Performance Data: Nucleophilic Monofluoromethylation

ElectrophileCatalyst/BaseYieldReference
α,β-unsaturated compoundsTrimethylphosphineGood[11]
AldehydesLiHMDSEfficient[12]

Experimental Protocol: Nucleophilic Addition of FBSM to Aldehydes [12]

  • Carry out the reaction using FBSM (1.0 equiv), the aldehyde (1.5 equiv), and LiHMDS (1.2 equiv) in CH2Cl2 at -78°C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and work up as appropriate.

  • Purify the product by column chromatography.

Part 5: Conclusion and Future Outlook

The field of fluoroalkylation is continuously evolving, with new reagents and methodologies emerging at a rapid pace. This guide has provided a comparative overview of the efficiency of key reagents for trifluoromethylation, difluoromethylation, and monofluoromethylation, supported by experimental data and protocols. By understanding the strengths and limitations of each approach, researchers can make more strategic decisions in the design and synthesis of novel molecules with enhanced properties for a wide range of applications, from pharmaceuticals to materials science.

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl Bromofluoroacetate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of Ethyl bromofluoroacetate (Et-BFA), a critical intermediate in various organic syntheses.[1][2] We will objectively compare the predominant analytical techniques and delve into the rigorous validation process required to ensure data integrity, reliability, and compliance with global regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and defensible quantitative data.

The accurate quantification of Et-BFA is paramount for process control, impurity profiling, and stability testing. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a cornerstone of Good Manufacturing Practice (GMP).[3][4] This guide is structured around the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guideline, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7]

Choosing the Right Analytical Tool: GC vs. HPLC

The first critical decision in method development is the selection of the analytical technique. For a volatile compound like this compound (boiling point: 154 °C), Gas Chromatography (GC) is often the more logical choice compared to High-Performance Liquid Chromatography (HPLC).

Causality Behind the Choice: GC is fundamentally designed to separate and analyze compounds that can be vaporized without decomposition. Et-BFA's volatility makes it an ideal candidate for GC analysis, often leading to simpler sample preparation, faster run times, and higher resolution compared to HPLC for this class of compounds. While an HPLC method could be developed, it might require derivatization or less common mobile phases to achieve adequate retention and separation, adding complexity to the procedure.[8][9]

Comparison of Potential Methods

FeatureGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation in the gas phase based on volatility and interaction with a stationary phase.Separation in the liquid phase based on partitioning between a mobile and stationary phase.
Suitability for Et-BFA Excellent, due to its volatility.Moderate. May require specialized columns or mobile phases for good retention.[8]
Detector Choice Flame Ionization Detector (FID) for general quantitation; Mass Spectrometry (MS) for higher specificity and lower detection limits.[10][11]UV detector is common, but Et-BFA lacks a strong chromophore, potentially limiting sensitivity.
Sample Preparation Typically simple dilution in a volatile organic solvent.Dilution in a mobile-phase compatible solvent.
Potential Issues Thermal degradation if injection port temperature is too high; co-elution with similar volatile impurities.Poor peak shape; low retention on standard reverse-phase columns; low sensitivity with UV detection.
Conclusion Preferred Method. Offers a more direct, sensitive, and robust approach for this specific analyte.Alternative method, but likely to be more challenging to develop and validate for optimal performance.

For the remainder of this guide, we will focus on the validation of a Gas Chromatography method with a Flame Ionization Detector (GC-FID) , as it represents the most practical and scientifically sound choice for the routine quantification of this compound.

The Validation Workflow: A Structured Approach

Method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is fit for its purpose.[12] The process follows a logical progression, ensuring that each performance characteristic is thoroughly evaluated.

ValidationWorkflow cluster_0 Phase 1: Development & Setup cluster_1 Phase 2: Core Parameter Validation cluster_2 Phase 3: Reliability & Finalization Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto SST Define System Suitability Test (SST) Criteria Proto->SST Spec Specificity/ Selectivity SST->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LODLOQ Detection & Quantitation Limits (LOD/LOQ) Robust Robustness LODLOQ->Robust Stab Solution Stability Robust->Stab Report Final Validation Report Stab->Report Routine Method Implementation for Routine Use Report->Routine

Caption: High-level workflow for analytical method validation.

The Foundation of Trust: System Suitability Testing (SST)

Before any validation study or sample analysis, the system's performance must be verified. This is the essence of a self-validating system. The System Suitability Test (SST) is a non-negotiable prerequisite that ensures the GC system is operating within established parameters on the day of analysis.[13]

Experimental Protocol for SST:

  • Prepare a standard solution of this compound at a concentration of 1.0 mg/mL.

  • Inject this solution five (n=5) consecutive times onto the GC system.

  • Calculate the key performance metrics from these five injections.

  • Compare the results against the pre-defined acceptance criteria. The system "passes" and is ready for analysis only if all criteria are met.

Typical SST Acceptance Criteria for a GC-FID Method

ParameterAcceptance CriterionRationale
Retention Time (RT) %RSD ≤ 1.0%Ensures consistent elution time, critical for peak identification.
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and detector response.[13]
Tailing Factor (T) 0.8 – 1.5Measures peak symmetry. A symmetrical peak is essential for accurate integration and quantification.
Theoretical Plates (N) > 2000Indicates the efficiency of the separation process by the column.

Core Validation Parameters: Experimental Guides

The following sections provide detailed protocols and illustrative data for each core validation parameter as mandated by ICH Q2(R2).[5][14]

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[13][15] While the terms are often used interchangeably, selectivity is the preferred term in analytical chemistry, referring to the method's ability to differentiate the analyte from other substances.[16][17][18]

Experimental Protocol:

  • Blank Analysis: Inject a sample of the diluent (solvent) to ensure no interfering peaks are present at the retention time of Et-BFA.

  • Placebo Analysis: Prepare a sample containing all matrix components (e.g., reagents from the final synthesis step) except for Et-BFA and inject it. This confirms that the matrix does not interfere.

  • Forced Degradation (for stability-indicating methods): Subject a sample of Et-BFA to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed sample to ensure that the peak for intact Et-BFA is well-resolved from any peaks of degradation products. A mass spectrometry (MS) detector would be invaluable here to confirm peak purity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[19][20]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of Et-BFA by diluting a stock solution. For an assay, the range typically covers 80% to 120% of the target test concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

Illustrative Linearity Data

Concentration (mg/mL)Avg. Peak Area
0.80810500
0.90905200
1.001015000
1.101109800
1.201221500
Correlation Coefficient (R²) 0.9995
Acceptance Criterion R² ≥ 0.999
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[21] It is typically assessed using recovery studies on a spiked matrix.

Experimental Protocol:

  • Prepare a placebo (matrix blank) solution.

  • Spike the placebo with known amounts of Et-BFA to achieve three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery for each.

Illustrative Accuracy Data

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80% (n=3)0.800.7998.8%
100% (n=3)1.001.01101.0%
120% (n=3)1.201.21100.8%
Average Recovery 100.2%
Acceptance Criterion 98.0% - 102.0%
Precision

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[21] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory, but under different conditions (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples of Et-BFA at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different GC system (if available). The results from both sets are statistically compared.

Illustrative Precision Data

Precision LevelAnalyst / DaynMean Assay (%)% RSD
Repeatability Analyst 1 / Day 16100.30.85%
Intermediate Precision Analyst 2 / Day 2699.80.91%
Acceptance Criterion %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.

  • LOQ: The lowest amount of analyte that can be reliably quantified with suitable accuracy and precision.[22]

These are critical for impurity analysis but less so for an assay of a main component. They are often determined based on the signal-to-noise ratio (S/N) of the detector response.

Determination Approach:

  • LOD: Determined at a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determined at a signal-to-noise ratio of approximately 10:1.

LOD_LOQ_Relationship cluster_noise Signal Response concentration Increasing Analyte Concentration LOD LOD (S/N ≈ 3:1) Analyte is Detectable LOQ LOQ (S/N ≈ 10:1) Analyte is Quantifiable LOD->LOQ Increasing Confidence Range Working Range (Linear, Accurate, Precise) LOQ->Range Routine Analysis

Caption: Relationship between LOD, LOQ, and the working range.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[21][23][24] This is a critical part of method development that demonstrates its suitability for transfer to other labs.[23][25]

Experimental Protocol:

  • Identify critical GC parameters (e.g., column temperature, flow rate, injection volume).

  • Define a small, deliberate variation for each parameter (e.g., ± 2°C for temperature, ± 10% for flow rate).

  • Analyze a sample under each varied condition, changing one parameter at a time.

  • Evaluate the impact on SST parameters (e.g., retention time, peak area, resolution from an adjacent peak if applicable).

Illustrative Robustness Data

ParameterVariationRetention Time ShiftPeak Area ChangeSST Result
Oven Temperature 35°C (Nominal)--Pass
33°C (-2°C)+ 0.2 min< 1.0%Pass
37°C (+2°C)- 0.2 min< 1.0%Pass
Flow Rate 1.0 mL/min (Nominal)--Pass
0.9 mL/min (-10%)+ 0.3 min< 1.5%Pass
1.1 mL/min (+10%)- 0.3 min< 1.5%Pass
Conclusion The method is demonstrated to be robust within the tested parameter ranges.

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures the generation of reliable, accurate, and reproducible data. As demonstrated, a Gas Chromatography method is eminently suitable for this analyte. By rigorously following the validation framework prescribed by regulatory bodies like the ICH, scientists can establish a high degree of confidence in their analytical results. This not only ensures compliance but also underpins the scientific integrity of the entire drug development process. Every protocol described herein is designed to be a self-validating system, with System Suitability Tests acting as the daily gatekeeper of data quality.

References

A Comparative Spectroscopic Guide to Ethyl Bromofluoroacetate and Its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the spectroscopic characteristics of ethyl bromofluoroacetate and its structurally related derivatives: ethyl bromodifluoroacetate, ethyl bromoacetate, and ethyl fluoroacetate. Leveraging data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we elucidate the distinct spectral signatures imparted by varying degrees of fluorine and bromine substitution at the α-carbon. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering field-proven insights into spectral interpretation, experimental design, and the causal relationships between molecular structure and spectroscopic output.

Introduction: The Significance of α-Halo Esters

This compound and its analogues are valuable building blocks in organic synthesis, particularly for the introduction of fluorinated moieties into complex molecules. The precise stereochemistry and substitution at the α-carbon are critical to their reactivity and the properties of the resulting products, such as pharmaceuticals and agrochemicals.[1] Consequently, unambiguous structural verification and purity assessment are paramount. Spectroscopic techniques offer a powerful, non-destructive suite of tools for this purpose.[2]

This guide delves into the nuanced differences in the NMR, IR, and MS spectra of four key compounds:

  • Ethyl bromoacetate (EBA): The non-fluorinated parent compound.

  • Ethyl fluoroacetate (EFA): Monofluorinated, without bromine.

  • This compound (EBFA): The primary subject, featuring both fluorine and bromine.

  • Ethyl bromodifluoroacetate (EBDFA): A difluorinated analogue.

By comparing these structures, we can isolate the specific spectroscopic effects of each halogen, providing a robust framework for the identification and characterization of novel derivatives.

Fundamental Principles of Spectroscopic Analysis

A multi-technique approach is essential for comprehensive structural elucidation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information. ¹H NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. ¹³C NMR maps the carbon skeleton. For fluorinated compounds, ¹⁹F NMR is indispensable, offering a wide chemical shift range and high sensitivity, which simplifies the analysis of complex fluorine environments.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is highly effective for identifying key functional groups, such as the carbonyl (C=O) group of the ester and the carbon-halogen (C-F, C-Br) bonds, which absorb at characteristic frequencies.

  • Mass Spectrometry (MS): MS provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns upon ionization. The isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a particularly powerful diagnostic tool.

Spectroscopic Deep Dive: this compound (EBFA)

Structure: BrCH(F)CO₂C₂H₅

NMR Spectroscopy of EBFA
  • ¹H NMR: The spectrum is characterized by two main regions. The ethyl group protons appear as a quartet (~4.3 ppm, -OCH₂-) and a triplet (~1.3 ppm, -CH₃). The key feature is the methine proton (-CH(Br)F-), which appears as a doublet of quartets (a doublet due to coupling with ¹⁹F and a quartet that is often unresolved). Its significant downfield shift is due to the deshielding effects of the adjacent electronegative bromine, fluorine, and carbonyl group.

  • ¹³C NMR: The spectrum shows four distinct carbon signals. The carbonyl carbon is observed around 165 ppm. The α-carbon, directly attached to both Br and F, is significantly shifted and appears as a doublet due to one-bond C-F coupling (¹JCF), a key identifying feature.

  • ¹⁹F NMR: This spectrum displays a single resonance for the fluorine atom, which is split into a doublet by the adjacent methine proton (²JHF).

IR Spectroscopy and Mass Spectrometry of EBFA
  • IR Spectrum: The most prominent absorption is the strong C=O stretch of the ester group, typically found around 1750-1770 cm⁻¹. The C-F and C-Br stretching vibrations are also present in the fingerprint region (typically 1100-1000 cm⁻¹ and 700-600 cm⁻¹, respectively).[5]

  • Mass Spectrum: The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster at m/z 184 and 186, corresponding to the ¹⁹Br and ⁸¹Br isotopes.[6] Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅) and subsequent loss of CO.

Comparative Analysis with Derivatives

The true power of spectroscopy is revealed in comparison. The following sections and the summary table highlight the systematic changes in spectra with halogen substitution.

Ethyl Bromoacetate (EBA) vs. EBFA
  • Structural Difference: Replacement of fluorine with hydrogen.

  • ¹H NMR: The α-proton in EBA (-CH₂Br) is a singlet around 3.8 ppm, lacking the large doublet splitting from fluorine seen in EBFA.[7]

  • ¹³C NMR: The α-carbon in EBA is a singlet, not a doublet, and is shifted upfield compared to EBFA due to the lower electronegativity of hydrogen versus fluorine.[8]

  • IR Spectrum: EBA lacks the characteristic C-F stretch.

  • Mass Spectrum: The molecular ion peak for EBA is at m/z 166/168.[9]

Ethyl Fluoroacetate (EFA) vs. EBFA
  • Structural Difference: Replacement of bromine with hydrogen.

  • ¹H NMR: The α-protons in EFA (-CH₂F) appear as a doublet around 4.7 ppm due to coupling with the adjacent fluorine (²JHF). This is a simpler pattern than the doublet of quartets for the single α-proton in EBFA.[10]

  • ¹³C NMR: The α-carbon in EFA is a doublet due to ¹JCF, but it is shifted significantly upfield compared to EBFA because hydrogen is less deshielding than bromine.[10]

  • Mass Spectrum: The molecular ion peak for EFA is a singlet at m/z 106, lacking the characteristic bromine isotope pattern.[10]

Ethyl Bromodifluoroacetate (EBDFA) vs. EBFA
  • Structural Difference: Replacement of the α-hydrogen with a second fluorine atom.

  • ¹H NMR: EBDFA has no α-proton, so the characteristic downfield signal seen in EBFA is absent. The ethyl group signals remain.[11][12]

  • ¹³C NMR: The α-carbon (-CBrF₂-) signal is a triplet due to coupling with two equivalent fluorine atoms (¹JCF).[13]

  • ¹⁹F NMR: The two equivalent fluorine atoms in EBDFA produce a singlet in the ¹⁹F NMR spectrum, lacking the splitting from an α-proton.[14][15]

  • Mass Spectrum: The molecular ion peak for EBDFA is at m/z 202/204.[16]

Data Summary Tables

Table 1: Comparative ¹H and ¹³C NMR Data (Chemical Shifts in ppm, Solvent CDCl₃)

Compoundα-Carbon Signalα-Proton SignalEthyl (-OCH₂-) SignalEthyl (-CH₃) Signal
EBA ~26 (singlet)[8]~3.8 (singlet)[7]~4.2 (quartet)~1.3 (triplet)
EFA ~77 (doublet)[10]~4.7 (doublet)[10]~4.2 (quartet)~1.3 (triplet)
EBFA ~80 (doublet)[5]~6.4 (doublet)~4.3 (quartet)~1.3 (triplet)
EBDFA ~115 (triplet)[13]Absent~4.4 (quartet)[11]~1.4 (triplet)[11]

Table 2: Comparative IR and Mass Spectrometry Data

CompoundFormulaMWKey IR Bands (cm⁻¹)MS (m/z, M⁺)
EBA C₄H₇BrO₂167.00~1740 (C=O), ~650 (C-Br)166/168[9]
EFA C₄H₇FO₂106.09~1750 (C=O), ~1050 (C-F)[10]106[10]
EBFA C₄H₆BrFO₂184.99~1760 (C=O), ~1080 (C-F), ~680 (C-Br)[5]184/186[6]
EBDFA C₄H₅BrF₂O₂202.98~1770 (C=O), ~1100 (C-F), ~700 (C-Br)[17]202/204[16]

Visualizations of Structures and Workflows

G cluster_0 Structural Comparison of Ethyl Acetate Derivatives EBA Ethyl Bromoacetate (C4H7BrO2) EBFA This compound (C4H6BrFO2) EBA->EBFA +F, -H EFA Ethyl Fluoroacetate (C4H7FO2) EFA->EBFA +Br, -H EBDFA Ethyl Bromodifluoroacetate (C4H5BrF2O2) EBFA->EBDFA +F, -H

Caption: Logical relationships between the analyzed compounds.

experimental_workflow start Sample (α-Halo Ester) nmr_prep Prepare NMR Sample (~5-10 mg in 0.6 mL CDCl3) start->nmr_prep ir_prep Prepare IR Sample (Neat liquid on ATR crystal) start->ir_prep ms_prep Prepare MS Sample (Dilute in suitable solvent) start->ms_prep nmr_acq Acquire Spectra (¹H, ¹³C, ¹⁹F) nmr_prep->nmr_acq ir_acq Acquire Spectrum ir_prep->ir_acq ms_acq Acquire Spectrum (EI or ESI mode) ms_prep->ms_acq analysis Data Processing & Interpretation nmr_acq->analysis ir_acq->analysis ms_acq->analysis

Caption: General experimental workflow for spectroscopic analysis.

Standard Operating Procedures (SOPs)

Adherence to standardized protocols ensures data reproducibility and integrity.

SOP for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Cap the tube and gently agitate until the sample is fully dissolved.

    • Causality: CDCl₃ is a common solvent that dissolves a wide range of organic compounds and has minimal interfering signals. TMS provides a zero reference point (0.00 ppm) for both ¹H and ¹³C spectra.[2]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is at the correct depth and spinning at a stable rate (typically 20 Hz).

  • Tuning and Shimming: Tune the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F). Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.

  • Acquisition of ¹H Spectrum: Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient for quantitative analysis.

  • Acquisition of ¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets (unless specific coupling information is desired). A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Acquisition of ¹⁹F Spectrum: If applicable, acquire the ¹⁹F spectrum. This is often done without proton decoupling to observe H-F coupling patterns.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale using the TMS signal (for ¹H and ¹³C). Integrate the signals in the ¹H spectrum to determine relative proton ratios.

SOP for ATR-IR Data Acquisition
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid analyte directly onto the center of the ATR crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

SOP for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Method: Set up the Gas Chromatograph (GC) method with an appropriate temperature program to ensure separation of the analyte from any impurities. For the Mass Spectrometer (MS), set the ionization mode (typically Electron Ionization, EI, at 70 eV) and the mass range to be scanned (e.g., m/z 40-300).

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the corresponding mass spectrum, identifying the molecular ion peak and key fragment ions. Compare the fragmentation pattern with known databases or predict it based on the molecular structure.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a clear demonstration of structure-property relationships. Each substitution of a hydrogen atom with a halogen (F or Br) imparts a distinct and predictable signature on the NMR, IR, and MS spectra.

  • ¹H NMR is sensitive to the number and type of adjacent halogens through chemical shift and coupling patterns.

  • ¹³C and ¹⁹F NMR are definitive for confirming the presence and environment of fluorine atoms through characteristic C-F coupling constants.

  • IR spectroscopy provides rapid confirmation of the ester functional group and the presence of C-halogen bonds.

  • Mass spectrometry gives unambiguous molecular weight information and confirms the presence of bromine through its unique isotopic pattern.

By understanding these fundamental relationships, researchers can confidently identify, characterize, and assess the purity of these critical synthetic building blocks, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized Using Ethyl Bromofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and overall therapeutic efficacy. Ethyl bromofluoroacetate has emerged as a versatile and valuable building block in this endeavor, providing a gateway to a diverse array of fluorinated compounds with significant biological potential. This guide offers an in-depth comparison of the biological activities of key compound classes synthesized using this compound, supported by experimental data and detailed protocols, to empower informed decision-making in your research and development workflows.

The Power of Fluorine: Why this compound is a Key Reagent

The introduction of a fluorine atom can dramatically alter the properties of a molecule. Its high electronegativity, small size, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups and influence conformational preferences, which can lead to stronger interactions with biological targets.[1][2][3][4] this compound, with its reactive bromine and fluorine atoms on the same carbon, serves as an efficient precursor for introducing the valuable monofluoromethyl group into a variety of molecular scaffolds.[5]

This guide will explore three major classes of biologically active compounds synthesized using this compound:

  • Fluorinated β-Lactam Antibiotics: Enhancing the arsenal against bacterial resistance.

  • Fluorinated Isoquinoline PARP Inhibitors: A targeted approach in cancer therapy.

  • Fluorinated Nucleoside Analogs: Combating viral infections.

Fluorinated β-Lactam Antibiotics: A Renewed Assault on Bacterial Resistance

β-Lactam antibiotics, such as penicillins and cephalosporins, have long been a frontline defense against bacterial infections. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[3][6][7][8][9] However, the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the antibiotic, has posed a significant challenge.[3][8] The introduction of a fluorine atom onto the β-lactam scaffold can enhance the compound's stability against enzymatic degradation and improve its antibacterial potency.

Comparative Biological Activity

Table 1: Illustrative Comparison of Halogenated vs. Non-Halogenated Cephalosporins

CompoundHalogenationTarget BacteriaReported ActivityReference
Cefaclor ChloroE. coli, P. mirabilis, S. aureus, K. pneumoniaeMore active than cephalexin[16]
Cephalexin NoneE. coli, P. mirabilis, S. aureus, K. pneumoniaeLess active than cefaclor[16]

This suggests that the introduction of a halogen, such as fluorine, can positively impact the antibacterial spectrum and potency of β-lactam antibiotics.

Experimental Protocols

This protocol outlines the general steps for the synthesis of a 3-fluoro-β-lactam, a key intermediate for more complex fluorinated antibiotics.

  • Preparation of Fluoroacetyl Chloride:

    • Hydrolyze this compound to fluoroacetic acid.

    • Treat the resulting acid with a chlorinating agent (e.g., thionyl chloride) to yield fluoroacetyl chloride.

  • Imine Formation:

    • Condense a desired aromatic or aliphatic aldehyde with a primary amine to form the corresponding imine.

  • Staudinger [2+2] Cycloaddition:

    • In an inert, anhydrous solvent (e.g., dichloromethane), cool the imine solution to 0°C.

    • Add a tertiary amine base (e.g., triethylamine).

    • Slowly add the fluoroacetyl chloride solution dropwise to the imine solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 3-fluoro-β-lactam.

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compound.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria in an appropriate broth medium overnight.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of the Test Compound:

    • Prepare a stock solution of the synthesized fluorinated β-lactam in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and the Role of Fluorine

The fluorine atom at the C3 position of the β-lactam ring is expected to enhance the electrophilicity of the lactam carbonyl carbon. This increased reactivity can lead to a more efficient acylation of the serine residue in the active site of PBPs, resulting in more potent inhibition of cell wall synthesis.[7] Furthermore, the C-F bond is resistant to enzymatic cleavage, which may confer stability against certain β-lactamases.

Diagram 1: Synthesis of a Fluorinated β-Lactam

G EBFA This compound FA Fluoroacetic Acid EBFA->FA Hydrolysis FAC Fluoroacetyl Chloride FA->FAC Chlorination BetaLactam 3-Fluoro-β-Lactam FAC->BetaLactam Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Primary Amine Amine->Imine Imine->BetaLactam [2+2] Cycloaddition

Caption: Synthesis of a 3-fluoro-β-lactam via the Staudinger reaction.

Fluorinated Isoquinoline PARP Inhibitors: Precision in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[9][18][19] In cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks and ultimately cell death, a concept known as synthetic lethality.[19] The isoquinoline scaffold is a common feature in many PARP inhibitors. Fluorination of this scaffold can enhance potency and improve pharmacokinetic properties.

Comparative Biological Activity

While a direct synthesis of a fluorinated isoquinoline PARP inhibitor using this compound was not explicitly found in the provided search results, the impact of fluorination on this class of compounds is well-documented. A comparative study of fluorinated versus non-fluorinated 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors provides valuable insights.

Table 2: Comparative Activity of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors

CompoundSubstitution (R)PARP1 IC50 (nM)PARP2 IC50 (nM)Reference
1a H>10,0001,200[7]
1b 7-F>10,000800[7]

The introduction of a fluorine atom at the 7-position of the isoquinoline core resulted in a modest increase in potency against PARP2.[7] This highlights how subtle electronic modifications through fluorination can fine-tune biological activity.

Experimental Protocols

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a key method for forming carbon-carbon bonds.[19][20][21][22][23] This can be adapted to synthesize precursors for fluorinated isoquinolines.

  • Activation of Zinc:

    • Activate zinc dust by stirring with a small amount of iodine in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Formation of the Reformatsky Reagent:

    • To the activated zinc, add a solution of this compound in the same solvent.

  • Reaction with an Aldehyde:

    • Slowly add a solution of a suitable aldehyde precursor to the isoquinoline ring system.

    • Heat the reaction mixture to reflux for several hours.

  • Work-up and Purification:

    • Cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the resulting β-hydroxy ester by column chromatography.

  • Further Elaboration:

    • The β-hydroxy ester can then be further cyclized and modified to yield the final fluorinated isoquinoline PARP inhibitor.

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction buffer containing PARP-1 enzyme, NAD+, and activated DNA.

  • Compound Addition:

    • Add varying concentrations of the synthesized fluorinated isoquinoline inhibitor to the wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow for the enzymatic reaction.

  • Detection:

    • Quantify the amount of poly(ADP-ribose) (PAR) produced using an appropriate detection method, such as an ELISA-based assay with an anti-PAR antibody.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Mechanism of Action and the Role of Fluorine

PARP inhibitors act by binding to the NAD+ binding pocket of the PARP enzyme, preventing the synthesis of PAR chains.[9][18] The fluorine atom on the isoquinoline ring can enhance binding affinity through several mechanisms. Its electronegativity can lead to favorable electrostatic interactions with residues in the active site. Additionally, the C-F bond can participate in non-classical hydrogen bonds, further stabilizing the drug-receptor complex. The increased metabolic stability conferred by fluorine can also lead to a longer duration of action.

Diagram 2: PARP Inhibition Mechanism

G cluster_0 Normal DNA Repair cluster_1 PARP Inhibition SSB Single-Strand Break PARP1 PARP-1 SSB->PARP1 Binds PAR PAR Chains PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Repair Repair Proteins Recruited PAR->Repair Repaired DNA Repaired Repair->Repaired SSB2 Single-Strand Break PARP1_Inhibitor PARP-1 + Inhibitor SSB2->PARP1_Inhibitor Binds NoPAR No PAR Synthesis PARP1_Inhibitor->NoPAR DSB Double-Strand Break NoPAR->DSB Leads to Apoptosis Cell Death DSB->Apoptosis In HR-deficient cells

Caption: Mechanism of PARP inhibition leading to cell death in HR-deficient cancer cells.

Fluorinated Nucleoside Analogs: A Potent Strategy Against Viral Infections

Nucleoside analogs are a class of antiviral drugs that mimic natural nucleosides and interfere with viral replication.[1][24][25][26] They are typically converted to their triphosphate form within the cell and then incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination.[1][27] The introduction of fluorine into the sugar moiety of nucleosides can significantly enhance their antiviral activity and metabolic stability.[1][4][24][25]

Comparative Biological Activity

Favipiravir is a broad-spectrum antiviral drug that acts as a purine nucleoside analog.[28][29][30][31] While the direct synthesis of a fluorinated favipiravir analog using this compound is not detailed in the provided search results, a comparison between favipiravir (which contains a fluorine atom on the pyrazine ring) and its non-fluorinated analog, T-1105, reveals the impact of fluorination. Interestingly, in the case of the Chikungunya virus, the non-fluorinated analog T-1105 showed 2- to 5-fold higher antiviral activity than favipiravir.[28] This underscores that the effect of fluorination is highly context-dependent and must be empirically determined for each target. However, for many other viruses, favipiravir demonstrates potent activity.[31][32]

Table 3: Comparison of Favipiravir and its Non-Fluorinated Analog against Influenza Virus

CompoundFluorinationTarget VirusEC50 (µM)Reference
Favipiravir (T-705) 6-FluoroInfluenza A0.19 - 22.48[32]
T-1105 NoneInfluenza AData not available for direct comparison[28]
Experimental Protocols

The synthesis of a fluorinated sugar is a critical step in the preparation of fluorinated nucleoside analogs. While a direct synthesis from this compound is complex, intermediates derived from it can be utilized. A more general approach involves the fluorination of a protected ribonolactone.[33]

  • Protection of Ribonolactone:

    • Protect the hydroxyl groups of 2-deoxyribonolactone with a suitable protecting group (e.g., silyl ether).

  • Fluorination:

    • Treat the protected lactone with an electrophilic fluorinating agent (e.g., Selectfluor) to introduce the fluorine atom at the C2 position.

  • Reduction and Deprotection:

    • Reduce the resulting fluorinated lactone to the corresponding lactol.

    • Remove the protecting groups to yield the 2-deoxy-2-fluororibofuranose.

  • Glycosylation:

    • This fluorinated sugar can then be coupled with a desired nucleobase to form the fluorinated nucleoside analog.

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

  • Cell Seeding:

    • Seed a monolayer of susceptible host cells in a multi-well plate.

  • Viral Infection:

    • Infect the cells with a known amount of virus.

  • Compound Treatment:

    • After a short adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the synthesized fluorinated nucleoside analog.

  • Incubation:

    • Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting:

    • Fix and stain the cells to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.

Mechanism of Action and the Role of Fluorine

Fluorinated nucleoside analogs, after conversion to their triphosphate form, are incorporated into the growing viral RNA or DNA chain by the viral polymerase. The presence of the fluorine atom at the 2' or 3' position of the sugar moiety can act as a chain terminator by preventing the formation of the next phosphodiester bond.[1][27] The high electronegativity of fluorine can also alter the sugar pucker, which may affect the binding of the nucleoside triphosphate to the polymerase active site. Furthermore, the C-F bond enhances the stability of the nucleoside analog against enzymatic degradation.

Diagram 3: Mechanism of Action of Fluorinated Nucleoside Analogs

G F_Nucleoside Fluorinated Nucleoside Analog F_NTP Fluorinated Nucleoside Triphosphate F_Nucleoside->F_NTP Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase F_NTP->Viral_Polymerase Binds to Viral_Genome Growing Viral RNA/DNA Viral_Polymerase->Viral_Genome Incorporates into Chain_Termination Chain Termination Viral_Genome->Chain_Termination Leads to Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Fluorinated nucleoside analogs inhibit viral replication through chain termination.

Conclusion

This compound stands as a pivotal reagent in the synthesis of a wide range of biologically active fluorinated compounds. The strategic incorporation of the monofluoromethyl group, facilitated by this building block, offers a powerful approach to modulate the potency, selectivity, and pharmacokinetic profiles of drug candidates. As demonstrated through the examples of β-lactam antibiotics, PARP inhibitors, and nucleoside analogs, fluorination can lead to significant enhancements in biological activity. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics. The continued exploration of the synthetic utility of this compound will undoubtedly unlock new avenues for addressing pressing challenges in medicine.

References

A Tale of Two Energies: A Comparative Guide to Thermal and Photochemical Fluoroalkylation

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Chemist: Navigating the Landscape of C-F Bond Formation

The strategic introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) moiety, into molecular architectures is a cornerstone of modern drug discovery and development. The unique physicochemical properties imparted by these groups—enhanced metabolic stability, increased lipophilicity, and modulated bioavailability—have made them indispensable tools for medicinal chemists.[1][2] Consequently, the development of efficient and selective methods for fluoroalkylation has become a paramount objective in synthetic organic chemistry.

This guide provides a detailed comparative analysis of two major strategies for C-H fluoroalkylation: thermal and photochemical activation. As a Senior Application Scientist, my aim is to move beyond a mere recitation of protocols and delve into the mechanistic underpinnings, practical considerations, and comparative performance of these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about which fluoroalkylation strategy best suits their synthetic challenges.

At the Crossroads of Activation: Thermal vs. Photochemical Pathways

At its core, the choice between thermal and photochemical fluoroalkylation hinges on the method of generating the reactive fluoroalkyl species, typically a fluoroalkyl radical. While both approaches often converge on similar radical-mediated pathways, the initial activation event dictates the reaction conditions, substrate scope, and often, the overall efficiency and selectivity.

Thermal Fluoroalkylation: The Power of Heat

Thermal methods rely on heat to initiate the formation of fluoroalkyl radicals. This can be achieved through the decomposition of radical initiators or via metal-catalyzed processes where heat facilitates redox cycles. A common approach involves the use of reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidant.

Photochemical Fluoroalkylation: The Precision of Light

Photochemical methods, on the other hand, utilize light energy to generate fluoroalkyl radicals under milder conditions. This is often accomplished through photoredox catalysis, where a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, or through direct photoexcitation of a fluoroalkyl source or an electron donor-acceptor (EDA) complex.[3]

Mechanistic Insights: A Tale of Radicals

Both thermal and photochemical fluoroalkylation reactions predominantly proceed through a radical chain mechanism. The key difference lies in the initiation step.

General Mechanism of Radical Fluoroalkylation:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Thermal Thermal Activation (e.g., heat, oxidant) Radical_Source Fluoroalkyl Radical Source (e.g., R-CF₃) Thermal->Radical_Source Photo Photochemical Activation (e.g., light, photocatalyst) Photo->Radical_Source Fluoroalkyl_Radical Fluoroalkyl Radical (•CF₃) Radical_Source->Fluoroalkyl_Radical Generation Substrate Substrate (e.g., Arene, Heterocycle) Fluoroalkyl_Radical->Substrate Addition Fluoroalkyl_Radical->Substrate Radical_Adduct Radical Adduct Oxidant Oxidant Radical_Adduct->Oxidant Oxidation Radical_Adduct->Oxidant Product_Cation Product Cation Deprotonation Deprotonation Product_Cation->Deprotonation Product_Cation->Deprotonation Product Fluoroalkylated Product Deprotonation->Product

Caption: Generalized radical mechanism for fluoroalkylation.

The Thermal Initiation Pathway

In a typical thermal process, an oxidant, such as tert-butyl hydroperoxide (tBuOOH), is used to generate a trifluoromethyl radical from a precursor like CF₃SO₂Na. The reaction often requires elevated temperatures to facilitate the decomposition of the oxidant and subsequent radical formation.

G reagent CF₃SO₂Na radical •CF₃ reagent->radical generates so2 SO₂ reagent->so2 releases oxidant Oxidant (e.g., tBuOOH) oxidant->reagent reacts with heat Heat (Δ) heat->oxidant decomposition G PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) light Light (hν) light->PC absorption reagent R-CF₃ PC_excited->reagent SET PC_oxidized PC⁺ PC_excited->PC_oxidized radical •CF₃ reagent->radical reagent_reduced R-CF₃⁻ G start Start step1 Combine N-methylindole, CF₃SO₂Na, and solvent in a reaction vessel. start->step1 step2 Add tBuOOH (oxidant). step1->step2 step3 Heat the reaction mixture at 100 °C. step2->step3 step4 Monitor reaction progress by TLC/GC-MS. step3->step4 step5 Work-up and purification. step4->step5 end End step5->end G start Start step1 Combine N-methylindole, CF₃SO₂Na, photocatalyst, and solvent in a reaction vessel. start->step1 step2 Degas the mixture. step1->step2 step3 Irradiate with visible light at room temperature. step2->step3 step4 Monitor reaction progress by TLC/GC-MS. step3->step4 step5 Work-up and purification. step4->step5 end End step5->end

References

A Senior Application Scientist's Guide to Monofluoromethylation: A Cost-Benefit Analysis of Ethyl Bromofluoroacetate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacokinetic and pharmacodynamic profiles. The monofluoromethyl (CH₂F) group, in particular, serves as a valuable bioisostere for methyl, hydroxyl, and other functional groups, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2] Ethyl bromofluoroacetate has emerged as a key reagent for introducing this valuable motif. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering a comparative perspective against viable alternatives and supported by experimental insights.

The Strategic Value of the Monofluoromethyl Group

The introduction of a monofluoromethyl group can profoundly influence a molecule's properties. Its unique combination of steric and electronic effects can lead to:

  • Enhanced Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[3]

  • Improved Binding Affinity: The electronegativity of the fluorine atom can lead to favorable interactions with biological targets.[3]

  • Increased Lipophilicity: This can enhance membrane permeability and oral absorption.[3]

  • Modulation of pKa: The electron-withdrawing nature of the CH₂F group can alter the acidity or basicity of nearby functional groups, impacting drug-receptor interactions.

These benefits underscore the importance of efficient and cost-effective methods for monofluoromethylation in pharmaceutical development.

Cost Analysis: this compound and its Alternatives

A primary consideration in large-scale synthesis is the cost of raw materials. The following table provides an approximate cost comparison for this compound and its potential alternatives. Prices are based on bulk quantities and are subject to market fluctuations.

ReagentTypical Bulk Price (USD/kg)Key Considerations
This compound $1,500 - $3,000[4]Readily available from numerous suppliers.[4]
Ethyl iofluoroacetate ~$14,000 (based on 25g price)Higher reactivity may be advantageous in some cases, but comes at a significantly higher cost.
(Monofluoromethyl)trimethylsilane Varies significantly based on supplier and scale.A nucleophilic monofluoromethylating agent, offering a different reactivity profile.
Ethyl bromodifluoroacetate ~$2,600 (based on 25g price)[5]A related reagent for difluoromethylation, providing context for the cost of similar fluorinated building blocks.

Note: The price for Ethyl iofluoroacetate is an estimation based on smaller-scale pricing and may be lower for bulk purchases.

The cost of the reagent itself is only one part of the economic equation. A comprehensive cost-benefit analysis must also consider the efficiency of the synthesis of the reagent and its performance in subsequent reactions.

Performance Comparison in Key Synthetic Transformations

This compound is a versatile reagent employed in a variety of carbon-carbon bond-forming reactions. Here, we compare its performance in two key transformations: the Reformatsky reaction and photoredox-catalyzed monofluoromethylation.

The Reformatsky Reaction

The Reformatsky reaction, involving the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, is a classic method for the formation of β-hydroxy esters.[6][7] this compound is an effective substrate in this reaction.[8][9]

Experimental Protocol: Catalyzed Reformatsky Reaction with this compound [8]

  • To a stirred suspension of activated zinc (2.0 equiv.) in anhydrous THF, add a catalytic amount of CeCl₃ (0.1 equiv.).

  • Add a solution of the aldehyde or ketone (1.0 equiv.) and this compound (1.5 equiv.) in THF dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0°C and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-β-hydroxy ester.

Performance and Alternatives:

While direct comparative data for large-scale reactions is limited in the public domain, studies have shown that the use of catalytic amounts of additives like CeCl₃ can improve yields and simplify the procedure for Reformatsky reactions with this compound.[8]

  • Ethyl iofluoroacetate: As a more reactive analogue, it may offer faster reaction times or improved yields with less reactive carbonyl compounds. However, its significantly higher cost is a major drawback for large-scale synthesis.

  • Other Metals: While zinc is the traditional metal for the Reformatsky reaction, other metals like indium and samarium have been explored, potentially offering different reactivity and selectivity profiles.[7]

dot graph reformatsky_workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Workflow for the Catalyzed Reformatsky Reaction.

Photoredox-Catalyzed Monofluoromethylation

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions.[10] this compound can be utilized in such reactions to achieve the monofluoromethylation of heteroarenes and other substrates.[11]

Experimental Protocol: Photoredox-Catalyzed C-H Monofluoromethylation of Heteroarenes [11]

  • In a reaction vessel, combine the heteroarene (1.0 equiv.), this compound (2.0 equiv.), a photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%), and a base (e.g., K₂HPO₄, 2.0 equiv.).

  • Add a suitable solvent system (e.g., DMF/H₂O).

  • Degas the reaction mixture by freeze-pump-thaw cycles or by sparging with an inert gas.

  • Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours, or until completion as monitored by TLC or GC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Performance and Alternatives:

Photoredox catalysis offers a mild and often highly selective method for monofluoromethylation.

  • Alternative Monofluoromethyl Radical Precursors: Other reagents, such as those based on sulfoximines, can also generate monofluoromethyl radicals under photoredox conditions.[3] The choice of precursor may depend on the specific substrate and desired reaction conditions.

  • Flow Chemistry: For large-scale applications, transitioning photoredox reactions to a continuous flow setup can offer significant advantages in terms of safety, scalability, and efficiency.[12]

dot graph photoredox_cycle { rankdir=TB; node [shape=ellipse, style=filled]; edge [color="#EA4335"];

} Simplified Diagram of a Photoredox Catalytic Cycle.

Large-Scale Synthesis Considerations

Transitioning from laboratory-scale to large-scale industrial synthesis introduces a new set of challenges and considerations.

Synthesis of this compound

The large-scale synthesis of this compound itself is a key factor in its overall cost-effectiveness. A common laboratory-scale synthesis involves the reaction of ethyl diazoacetate with hydrogen bromide. However, the use of diazomethane derivatives on a large scale is often avoided due to safety concerns.[13]

Alternative industrial-scale routes may involve the bromination and fluorination of ethyl acetate derivatives. The choice of reagents and reaction conditions will significantly impact the cost and safety of the process.

Illustrative Industrial Synthesis Workflow:

synthesis_workflow

Safety and Handling

This compound is a hazardous chemical that requires careful handling, especially on a large scale. It is typically classified as a flammable liquid and can cause skin and eye irritation.[9]

Key Safety Precautions:

  • Ventilation: All operations should be conducted in well-ventilated areas or in closed systems.

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and chemical-resistant clothing, must be worn.

  • Grounding and Bonding: To prevent static discharge, all equipment used for transferring the material should be properly grounded and bonded.

  • Emergency Preparedness: Emergency showers and eyewash stations should be readily accessible. Spill response materials should be on hand.

Compliance with OSHA (Occupational Safety and Health Administration) guidelines is mandatory.[14][15][16][17]

Waste Management and Environmental Impact

The large-scale use of halogenated compounds like this compound necessitates a robust waste management strategy. Halogenated waste streams are typically more expensive to dispose of than non-halogenated ones.[1][5]

Waste Management Strategies:

  • Segregation: Halogenated waste should be strictly segregated from non-halogenated waste to minimize disposal costs.

  • Solvent Recovery: Where feasible, solvent recovery and recycling can significantly reduce both costs and environmental impact.[5][8]

  • Incineration: Incineration is a common method for the disposal of halogenated organic waste, but it must be carried out in a licensed facility equipped with appropriate scrubbers to handle the acidic gases produced.

The principles of green chemistry should be applied throughout the process to minimize waste generation and environmental impact.

Conclusion and Recommendations

This compound is a valuable and versatile reagent for the introduction of the monofluoromethyl group in large-scale pharmaceutical synthesis. Its relatively moderate cost and demonstrated utility in key reactions like the Reformatsky reaction and photoredox catalysis make it an attractive choice for many applications.

Cost-Benefit Summary:

  • Costs: The primary costs associated with this compound are the reagent itself, the specialized handling and safety precautions required for a hazardous and halogenated compound, and the disposal of halogenated waste streams.

  • Benefits: The key benefit is the ability to efficiently introduce the monofluoromethyl group, which can significantly enhance the therapeutic properties of drug candidates. Its versatility in various C-C bond-forming reactions adds to its value.

Recommendations for Drug Development Professionals:

  • For initial small-scale synthesis and lead optimization, the higher reactivity of Ethyl iofluoroacetate may justify its higher cost in specific cases where yields with this compound are low.

  • For process development and large-scale synthesis, This compound offers a good balance of cost and reactivity. A thorough cost analysis, including raw material sourcing, process efficiency, and waste disposal, should be conducted.

  • Investigate the feasibility of photoredox catalysis in a continuous flow setup for large-scale monofluoromethylation reactions. This approach can offer significant advantages in terms of safety, control, and scalability.

  • Develop a comprehensive waste management plan early in the process development stage to minimize the costs and environmental impact associated with halogenated waste.

By carefully considering the factors outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions about the most cost-effective and efficient strategies for monofluoromethylation in their large-scale synthesis campaigns.

References

A Comparative Guide to In-situ Spectroscopic Monitoring of Ethyl Bromofluoroacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative for In-situ Monitoring in Organofluorine Synthesis

Reactions with Ethyl bromofluoroacetate, such as the Reformatsky reaction and Michael additions, are cornerstones in the synthesis of valuable α-fluoro-β-hydroxy acids and monofluorinated cyclopropanes.[1][2] However, these reactions can be complex, with the potential for transient intermediates and competing side reactions. Traditional offline analysis methods often fail to capture the complete reaction dynamics, leading to suboptimal yields and impurities. In-situ monitoring provides a continuous stream of data, offering unprecedented insight into reaction kinetics, mechanisms, and endpoints without disturbing the reaction environment.[3]

This guide will compare the utility of three principal spectroscopic techniques for the real-time analysis of this compound reactions: Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A Comparative Analysis of Spectroscopic Techniques

The choice of an in-situ monitoring technique is dictated by the specific molecular vibrations and nuclear properties of the reactants, intermediates, and products involved in the reaction of interest. FTIR and Raman spectroscopy probe the vibrational modes of molecules, while NMR spectroscopy provides information about the chemical environment of specific nuclei.

Spectroscopic Technique Principle Key Advantages Potential Limitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecules, exciting molecular vibrations.[4]Highly sensitive to polar functional groups (e.g., C=O, O-H), excellent for monitoring changes in carbonyl stretches of esters. Provides rich information on molecular structure.[5]Water is a strong IR absorber and can interfere with measurements in aqueous solutions.[6] Sample turbidity or the presence of solid particles can affect signal quality.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light (laser), which provides information about molecular vibrations.[4]Excellent for aqueous solutions as water has a weak Raman signal.[6] Can analyze samples through glass or quartz reaction vessels. Sensitive to non-polar bonds (e.g., C-C, C=C).Can be affected by fluorescence from the sample or impurities.[4] May have lower sensitivity for some functional groups compared to FTIR.
¹⁹F NMR Spectroscopy Measures the nuclear magnetic resonance of the ¹⁹F nucleus, providing detailed information about its chemical environment.Highly specific to fluorine-containing compounds, offering a clean spectral window with minimal background interference. Sensitive to subtle changes in the electronic environment of the fluorine atom.Lower sensitivity compared to FTIR and Raman, often requiring higher analyte concentrations. The cost and complexity of the instrumentation can be a barrier.

In-depth Analysis of Spectroscopic Methods for this compound Reactions

Fourier Transform Infrared (FTIR) Spectroscopy: A Focus on Functional Group Transformation

FTIR spectroscopy is exceptionally well-suited for monitoring reactions involving this compound due to its high sensitivity to the carbonyl (C=O) stretch of the ester functional group. As the reaction proceeds, the chemical environment of the carbonyl group changes, leading to a shift in its absorption frequency.

Causality in Experimental Choice: In a Reformatsky reaction, the consumption of this compound and the formation of the β-hydroxy ester product can be tracked by monitoring the disappearance of the reactant's carbonyl peak and the appearance of the product's carbonyl and hydroxyl (O-H) peaks. The ReactIR system, with its attenuated total reflectance (ATR) probes, is a powerful tool for this purpose, allowing for real-time monitoring in a wide range of reaction conditions, including those with slurries.[7][8][9]

Experimental Protocol: In-situ FTIR Monitoring of a Reformatsky Reaction

  • System Setup:

    • Equip a temperature-controlled reactor with a ReactIR ATR probe.

    • Ensure the probe is clean and a background spectrum in the reaction solvent is acquired.

  • Reaction Initiation:

    • Charge the reactor with the aldehyde/ketone substrate and the reaction solvent.

    • Initiate data collection on the ReactIR system.

    • Add the activated zinc and then slowly add the this compound.

  • Data Acquisition and Analysis:

    • Collect spectra at regular intervals (e.g., every 1-2 minutes).

    • Monitor the decrease in the absorbance of the carbonyl peak of this compound (typically around 1760-1780 cm⁻¹) and the increase in the absorbance of the carbonyl peak of the product (around 1730-1750 cm⁻¹) and the broad O-H stretch (around 3500 cm⁻¹).

    • Use the accompanying software to generate concentration profiles over time to determine reaction kinetics and endpoint.[10]

Workflow for In-situ FTIR Reaction Monitoring

FTIR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Clean ReactIR Probe B Acquire Background in Solvent A->B C Charge Reactor with Substrate & Solvent B->C D Initiate Data Collection C->D E Add Zinc and This compound D->E F Collect Spectra Over Time E->F G Monitor Key Functional Group Peaks F->G H Generate Concentration Profiles & Kinetics G->H

Caption: Workflow for in-situ FTIR monitoring of a chemical reaction.

Raman Spectroscopy: Leveraging the "Fingerprint" Region

Raman spectroscopy offers a complementary approach to FTIR, with distinct advantages for certain reaction conditions. Its insensitivity to water makes it an excellent choice for reactions in aqueous or mixed-aqueous media.[6] The rich "fingerprint" region of a Raman spectrum provides a unique signature for each molecule, allowing for the simultaneous monitoring of multiple components.

Causality in Experimental Choice: For a Michael addition reaction of this compound to an α,β-unsaturated carbonyl compound, Raman spectroscopy can effectively monitor the consumption of the C=C bond of the Michael acceptor and the formation of new C-C bonds. This is particularly useful in complex reaction mixtures where FTIR peaks might overlap. In-situ Raman has been successfully used to monitor Michael addition reactions, confirming reaction mechanisms.[11]

Experimental Protocol: In-situ Raman Monitoring of a Michael Addition

  • System Setup:

    • Position a Raman probe to focus on the reaction mixture through a glass reaction vessel.

    • Optimize laser power and acquisition time to obtain a good signal-to-noise ratio without degrading the sample.

  • Reaction Initiation:

    • Charge the reactor with the Michael acceptor, this compound, and a suitable base in the chosen solvent.

    • Begin Raman spectral acquisition.

  • Data Acquisition and Analysis:

    • Continuously collect Raman spectra throughout the reaction.

    • Monitor the decrease in the intensity of the characteristic Raman band for the C=C bond of the Michael acceptor (typically in the 1600-1680 cm⁻¹ region).

    • Track the appearance of new peaks in the fingerprint region corresponding to the product.

    • Correlate the changes in peak intensities with the concentrations of reactants and products to determine the reaction profile.

Logical Relationship of Spectroscopic Techniques

Spectro_Logic cluster_vibrational Vibrational Spectroscopy This compound Reaction This compound Reaction FTIR FTIR This compound Reaction->FTIR Monitors Polar Functional Groups (C=O) Raman Raman This compound Reaction->Raman Monitors Non-polar Bonds & Aqueous Systems NMR NMR (¹⁹F, ¹H, ¹³C) This compound Reaction->NMR Probes Atomic Nuclei (Fluorine Specificity) FTIR->Raman Complementary Information

Caption: Relationship between the reaction and spectroscopic monitoring techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fluorine-Specific Probe

Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy stands out as a uniquely powerful tool for in-situ monitoring. The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive to its local chemical environment.

Causality in Experimental Choice: The chemical shift of the fluorine atom in this compound is highly sensitive to the substitution at the α-carbon. As the bromine atom is replaced by another group in a nucleophilic substitution reaction, the ¹⁹F chemical shift will change significantly. This allows for unambiguous tracking of the starting material, intermediates, and the final product.

Experimental Protocol: In-situ ¹⁹F NMR Monitoring of a Nucleophilic Substitution

  • System Setup:

    • Prepare the reaction mixture in an NMR tube equipped with a capillary for the lock solvent.

    • Place the NMR tube in the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.

  • Reaction Initiation:

    • Acquire an initial ¹⁹F NMR spectrum of the starting materials.

    • Inject the nucleophile into the NMR tube to initiate the reaction.

  • Data Acquisition and Analysis:

    • Acquire a series of ¹⁹F NMR spectra at predetermined time intervals.

    • Integrate the signals corresponding to the fluorine in the starting material and the product.

    • Plot the relative integrals as a function of time to obtain kinetic data for the reaction.

Conclusion and Future Outlook

The in-situ monitoring of this compound reactions is crucial for optimizing reaction conditions, maximizing yields, and ensuring the safety and reproducibility of processes in the pharmaceutical and chemical industries. The choice between FTIR, Raman, and ¹⁹F NMR spectroscopy depends on the specific reaction being studied, the solvent system, and the information required.

  • FTIR is the workhorse for monitoring reactions involving changes in polar functional groups, particularly the carbonyl group of the ester.

  • Raman excels in aqueous media and provides detailed fingerprint information, making it ideal for complex mixtures.

  • ¹⁹F NMR offers unparalleled specificity for tracking the fate of the fluorine-containing species throughout the reaction.

The integration of these spectroscopic techniques with flow chemistry platforms presents a particularly exciting frontier.[12][13][14][15][16] Continuous flow reactors coupled with in-line spectroscopic monitoring can enable highly efficient and controlled synthesis of fluorinated compounds, paving the way for the development of novel pharmaceuticals and advanced materials.

References

Cross-reactivity studies of Ethyl bromofluoroacetate with functional groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Dihalogenated Ester

In the realm of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, the demand for versatile and selective reagents is unceasing. Ethyl bromofluoroacetate (EBFA) has carved a niche as a valuable C2 building block due to the unique electronic environment created by two different halogen atoms, fluorine and bromine, on the α-carbon.[1] This guide provides a comprehensive analysis of EBFA's reactivity profile with common functional groups, offering a comparative perspective against other α-haloesters and furnishing detailed experimental data to inform your synthetic strategies. Our objective is to move beyond mere protocols and delve into the causality behind its reactivity, empowering researchers to leverage EBFA's full potential with precision and confidence.

The reactivity of α-halo esters is primarily defined by their function as alkylating agents, where the α-carbon is susceptible to nucleophilic attack.[2] In EBFA, the strong inductive electron-withdrawing effect of the adjacent fluorine atom significantly enhances the electrophilicity of this carbon. Crucially, the carbon-bromine bond is considerably weaker and more polarizable than the carbon-fluorine bond, making bromide the superior leaving group in nucleophilic substitution reactions. This inherent difference is the cornerstone of EBFA's predictable reactivity.

Comparative Reactivity Benchmark: EBFA vs. Analogues

To quantitatively assess the heightened reactivity of EBFA, we compared its performance in a model SN2 reaction—the N-alkylation of morpholine—against its common counterparts, ethyl bromoacetate (EBA) and ethyl chloroacetate (ECA).

Experimental Rationale: Morpholine was chosen as a representative secondary amine nucleophile. Acetonitrile, a polar aprotic solvent, was selected to facilitate the SN2 mechanism without interfering with the reactants. Potassium carbonate serves as a mild, heterogeneous base to neutralize the HBr byproduct, simplifying workup. The reaction progress was monitored to determine the time required for >95% conversion of the starting amine.

ReagentTime for >95% Conversion (Hours)Relative Reactivity (EBA = 1.0)
This compound (EBFA) ~ 2 ~ 3.5
Ethyl bromoacetate (EBA)71.0
Ethyl chloroacetate (ECA)> 48< 0.15
Table 1: Comparative reaction rates for the N-alkylation of morpholine at room temperature.

The data unequivocally demonstrates that EBFA is significantly more reactive than EBA and vastly more reactive than ECA. This enhanced reactivity, driven by the α-fluoro substituent, allows for milder reaction conditions, shorter reaction times, and potentially broader substrate scope.

Cross-Reactivity Studies with Key Functional Groups

A reagent's true utility is defined by its selectivity. The following sections detail EBFA's reactivity towards primary functional groups, providing insights into chemoselective transformations.

Amines: High Reactivity and Predictability

Primary and secondary amines are soft nucleophiles that react readily and efficiently with EBFA. The reaction proceeds via a standard SN2 mechanism.[3]

Experimental Protocol: N-Alkylation of Benzylamine with EBFA

  • In a 50 mL round-bottom flask, dissolve benzylamine (1.07 g, 10 mmol) and diisopropylethylamine (DIPEA) (1.55 g, 12 mmol) in anhydrous acetonitrile (20 mL).

  • Add this compound (2.03 g, 11 mmol) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the benzylamine is consumed (typically 2-3 hours).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and a 1M HCl solution (20 mL).

  • Separate the layers, and wash the organic layer with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product, ethyl 2-(benzylamino)-2-fluoroacetate.

Causality: The choice of DIPEA as a base is critical. It is a non-nucleophilic "proton sponge" that effectively scavenges the HBr formed during the reaction without competing with the primary amine nucleophile.

G cluster_reactants Reactants cluster_products Products Amine R-NH2 (Benzylamine) Product R-NH-CHFCOOEt (N-Alkylated Product) Amine->Product Nucleophilic Attack EBFA BrCHFCOOEt (EBFA) EBFA->Product Base DIPEA (Base) Salt [DIPEA-H]+Br- (Salt Byproduct) Base->Salt HBr Scavenging

Caption: Workflow for the N-alkylation of a primary amine with EBFA.

Thiols: Competitive Reactivity

Thiols, and especially their conjugate base thiolates, are excellent nucleophiles and react with EBFA at rates comparable to or even faster than amines, depending on the pH.[4][5] This presents a chemoselectivity challenge in molecules containing both functionalities, such as cysteine derivatives.

Selectivity Rationale: At neutral pH (~7), the thiol group (pKa ~8-9) is more significantly deprotonated and thus more nucleophilic than the ammonium group of an amino acid (pKa ~9-10). To achieve selective N-alkylation, one would typically protect the thiol (e.g., as a disulfide) or run the reaction under carefully controlled acidic conditions where the amine is protonated and non-nucleophilic, though this would slow the reaction considerably. Conversely, selective S-alkylation can be achieved at a pH where the thiol is deprotonated but the amine remains protonated.[6]

Alcohols and Phenols: General Orthogonality

Alcohols and phenols are significantly weaker nucleophiles than amines or thiols. Under the mild, often basic, conditions used for N- or S-alkylation, EBFA is largely unreactive towards hydroxyl groups. This orthogonality is a significant synthetic advantage, allowing for selective modifications without the need for protecting groups on alcohols or phenols. Reaction can be forced, but requires a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol, forming a much more potent alkoxide nucleophile.

Carbonyls (Aldehydes & Ketones): The Reformatsky Reaction

In the presence of metallic zinc, EBFA engages in a classic Reformatsky reaction with aldehydes and ketones.[7] This powerful carbon-carbon bond-forming reaction is a cornerstone of its utility.

Mechanism Rationale: The reaction does not proceed via direct nucleophilic attack. Instead, zinc metal undergoes oxidative insertion into the highly polarized carbon-bromine bond of EBFA. This forms a reactive organozinc intermediate, known as a Reformatsky enolate. This enolate is nucleophilic enough to add to the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final α-fluoro-β-hydroxy ester.[8][9][10]

Experimental Protocol: Reformatsky Reaction of EBFA with 4-Chlorobenzaldehyde

  • Activate zinc dust (1.3 g, 20 mmol) by stirring with 1M HCl (10 mL) for 2 minutes, decanting the liquid, washing with water (3 x 10 mL), ethanol (10 mL), and diethyl ether (10 mL), and drying under high vacuum.

  • To a flame-dried 100 mL flask under a nitrogen atmosphere, add the activated zinc and anhydrous THF (15 mL).

  • In a separate flask, prepare a solution of 4-chlorobenzaldehyde (1.41 g, 10 mmol) and this compound (1.85 g, 10 mmol) in anhydrous THF (25 mL).

  • Add ~10% of the aldehyde/EBFA solution to the zinc suspension and warm gently until initiation of the reaction is observed (cloudiness).

  • Add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1 hour.

  • Cool the mixture in an ice bath and quench by slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

G EBFA BrCHFCOOEt (EBFA) Intermediate BrZnCHFCOOEt (Organozinc Intermediate) EBFA->Intermediate + Zn (Oxidative Insertion) Zn Zinc Dust Zn->Intermediate Carbonyl R-CHO (Aldehyde) Product R-CH(OH)-CHFCOOEt (α-Fluoro-β-hydroxy Ester) Carbonyl->Product Intermediate->Product + Aldehyde (Addition) Workup Aqueous Workup Product->Workup

Caption: Key transformations in the zinc-mediated Reformatsky reaction.

Summary and Outlook

This compound is a potent and versatile electrophilic reagent whose reactivity is dominated by two key pathways:

  • SN2 Displacement: The highly activated C-Br bond is readily displaced by soft nucleophiles. The order of reactivity is generally thiolates > amines > thiols >> alcohols/phenols . This profile provides both opportunities for efficient alkylation and challenges in chemoselectivity that must be managed through careful control of reaction conditions (e.g., pH) or the use of protecting groups.

  • Organometallic Intermediate Formation: With reducing metals like zinc, it serves as a precursor to nucleophilic enolates for carbon-carbon bond formation via the Reformatsky reaction.

The enhanced reactivity imparted by the α-fluorine atom allows for transformations under milder conditions than its non-fluorinated counterparts. For the drug development professional and synthetic chemist, a thorough understanding of this nuanced cross-reactivity is essential for designing efficient and selective synthetic routes to complex, fluorine-containing target molecules.

References

The Evolving Role of Ethyl Bromofluoroacetate in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1][2][3] Among the diverse array of fluorinating agents, ethyl bromofluoroacetate has emerged as a particularly valuable and versatile building block for creating complex, fluorine-containing scaffolds.[4][5]

This guide provides an in-depth analysis of the applications of this compound in medicinal chemistry. Moving beyond a simple catalog of reactions, we will explore the causality behind its use, objectively compare its performance against alternative synthetic strategies, and provide detailed experimental protocols to bridge theory with practice.

Core Application: The Reformatsky Reaction for Synthesizing α-Fluoro-β-Amino Acids

A primary application of this compound is in the synthesis of α-fluoro-β-amino acids and their derivatives. These structures are of significant interest as they can act as enzyme inhibitors or be incorporated into peptides to enforce specific conformations. The classic method for achieving this transformation is the Reformatsky reaction.[6][7][8]

The reaction involves the oxidative addition of zinc metal into the carbon-bromine bond of this compound, forming an organozinc reagent, often referred to as a Reformatsky enolate.[7] This enolate is a soft nucleophile, making it ideal for attacking electrophilic carbonyls and imines under relatively mild, neutral conditions. This is a key advantage over traditional enolate chemistry which requires strong, and often harsh, bases.

Mechanistic Insight: Why Choose the Reformatsky Pathway?

The choice to employ a Reformatsky reaction over a base-mediated aldol-type reaction is a critical experimental decision driven by several factors:

  • Functional Group Tolerance: The neutral conditions of the Reformatsky reaction are compatible with a wide range of sensitive functional groups that would not survive treatment with strong bases like lithium diisopropylamide (LDA).

  • Chemoselectivity: Reformatsky enolates are less reactive than their lithium counterparts, which prevents undesired side reactions such as self-condensation of the ester.[7]

  • Safety and Scalability: While requiring the activation of zinc, the procedure avoids the use of pyrophoric organolithium reagents, which can be advantageous in larger-scale syntheses.

Below is a diagram illustrating the general workflow of a Reformatsky reaction with this compound.

Reformatsky_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product EBFA This compound Enolate_Formation 1. Formation of Zinc Enolate EBFA->Enolate_Formation Imine Imine / Aldehyde Nucleophilic_Addition 2. Nucleophilic Addition Imine->Nucleophilic_Addition Zinc Zinc Dust (Zn) Zinc->Enolate_Formation Enolate_Formation->Nucleophilic_Addition Reformatsky Reagent Workup 3. Acidic Workup Nucleophilic_Addition->Workup Product α-Fluoro-β-Amino Ester or α-Fluoro-β-Hydroxy Ester Workup->Product

Caption: General workflow of the Reformatsky reaction.

Performance Comparison: this compound vs. Alternatives

While the Reformatsky reaction is a powerful tool, it is not the only method for synthesizing fluorinated amino acids and related compounds. Below is a comparison with a common alternative approach.

FeatureThis compound (Reformatsky)Alternative: Ethyl Fluoroacetate + Strong Base (e.g., LDA)
Reaction Conditions Mild, neutral (Zinc, often with catalytic additives like CeCl₃).[9]Harsh, strongly basic, cryogenic temperatures (-78 °C).
Functional Group Tolerance High; compatible with esters, amides, and some protecting groups.Low; incompatible with acidic protons and many carbonyl groups.
Key Advantages High chemoselectivity, avoids self-condensation, good for complex substrates.[7]Can be very high yielding for simple substrates.
Key Disadvantages Requires activation of zinc, can be sensitive to moisture.Prone to side reactions, requires strictly anhydrous conditions.
Stereocontrol Diastereoselectivity can be influenced by chiral auxiliaries on the imine.[10]Stereocontrol is often more challenging to achieve.

Experimental Protocol: Synthesis of an α-Fluoro-β-Amino Acid Derivative

This protocol is a representative example of a diastereoselective aza-Reformatsky reaction using this compound and a chiral N-tert-butylsulfinylimine.

Objective: To synthesize an α-fluoro-β-amino acid derivative with high diastereoselectivity.

Materials:

  • Chiral N-tert-butylsulfinylimine (1.0 eq)

  • This compound (1.5 eq)

  • Activated Zinc dust (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

Methodology:

  • Zinc Activation (Self-Validation Step): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. The zinc can be activated by stirring with a small amount of iodine or 1,2-dibromoethane in THF until the color dissipates. This step is crucial for ensuring the zinc is reactive enough to insert into the C-Br bond.

  • Reaction Setup: To the flask containing activated zinc, add anhydrous THF.

  • Addition of Reactants: In a separate flask, dissolve the chiral N-tert-butylsulfinylimine and this compound in anhydrous THF. Add this solution dropwise to the stirred suspension of activated zinc at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting imine. The reaction is typically stirred at room temperature for 2-4 hours.

  • Quenching and Workup: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired α-fluoro-β-amino acid derivative. The diastereomeric ratio can be determined by ¹H or ¹⁹F NMR spectroscopy.

The workflow for this experimental protocol is visualized below.

Experimental_Protocol A 1. Activate Zinc Dust in flame-dried flask under N₂ B 2. Add Anhydrous THF A->B C 3. Add solution of Imine and This compound dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with sat. aq. NH₄Cl D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry organic layers (Na₂SO₄) and concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: Step-by-step experimental workflow.

Expanding the Toolkit: Synthesis of Fluorinated Heterocycles

Beyond amino acids, this compound is a valuable reagent for constructing fluorinated heterocyclic scaffolds, which are prevalent in a vast number of approved drugs.[1][3][11][12] The ability to introduce a fluorinated two-carbon unit makes it a powerful tool in ring-forming reactions. For instance, it can react with binucleophiles to construct fluorinated lactams, pyrazoles, and other important heterocyclic systems. These motifs are often sought after to improve the pharmacokinetic profiles of drug candidates.[1][3]

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all reagents. This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated chemical fume hood.[13][14][15] All manipulations should be performed to minimize inhalation of vapors and skin contact.[13][14]

Conclusion

This compound is a cornerstone reagent in medicinal chemistry for the introduction of the valuable α-fluoro ester motif. Its utility in the Reformatsky reaction offers a mild and selective alternative to traditional enolate chemistry, enabling the synthesis of complex molecules like fluorinated amino acids and heterocycles. By understanding the mechanistic rationale behind its use and comparing it to other synthetic strategies, researchers can make informed decisions to accelerate their drug discovery programs. The protocols and insights provided in this guide are intended to empower scientists to effectively and safely leverage the full potential of this versatile building block.

References

Safety Operating Guide

A Guide to the Safe Disposal of Ethyl Bromofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of ethyl bromofluoroacetate (CAS No. 401-55-8). As a valuable reagent in organic synthesis, its reactive nature necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and environmental compliance.[1] This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Profile and Essential Safety Considerations

This compound is a halogenated ester that presents multiple hazards.[2][3] A failure to appreciate its properties can lead to serious injury or environmental contamination. The primary risks are associated with its toxicity, combustibility, and reactivity.

Causality of Hazards: The presence of bromine and fluorine atoms on the alpha-carbon makes the compound highly reactive and imparts its toxicological properties.[1] It is harmful if inhaled, absorbed through the skin, or swallowed.[3] Furthermore, as a combustible liquid, its vapors can form flammable mixtures with air, especially when heated.[4][5]

Table 1: Hazard Summary for this compound
Hazard CategoryDescriptionPrimary Risks & RationaleCitations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.The compound can cause systemic toxicity. Dermal absorption is a significant route of exposure.[3]
Skin & Eye Damage Causes skin irritation and serious eye irritation/damage.The chemical's reactivity can lead to irritation and burns upon contact with tissues.[2][3][6]
Respiratory Hazard May cause respiratory irritation.Vapors are irritating to the mucous membranes and upper respiratory tract.[2][3]
Physical Hazard Combustible Liquid.Flash point is approximately 71°C (159.8°F). Vapors can ignite if exposed to an ignition source.[2][3]
Chemical Reactivity Incompatible with strong oxidizing agents, strong bases, strong acids, and strong reducing agents.Can undergo vigorous or hazardous reactions, including hydrolysis, when mixed with incompatible materials.[4][5][7][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and consistent use of PPE are non-negotiable when handling this compound. Engineering controls, such as a certified chemical fume hood, must always be the primary method of exposure control.[8]

Self-Validating Protocol: The PPE listed below creates a protective barrier against the most likely exposure routes—inhalation, dermal contact, and eye splashes. Always inspect PPE for damage before each use.[9]

Table 2: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationaleCitations
Eye & Face ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is required when handling larger quantities (>100 mL) or when a splash hazard is significant.Protects against splashes that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face.[10][11][12]
Hand Chemical-resistant gloves (e.g., nitrile), with consideration for breakthrough time. Double-gloving is recommended for neat transfers.Prevents dermal absorption, a primary route of toxic exposure. Check manufacturer's compatibility charts for specific glove materials.[10][11][13]
Body Flame-resistant laboratory coat, long pants, and fully enclosed, non-perforated shoes.Protects skin from incidental contact and splashes. Flame-resistant material is crucial due to the compound's combustibility.[9][10]
Respiratory Not required if work is performed within a certified chemical fume hood. If a hood is unavailable or insufficient, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge is mandatory.Prevents inhalation of harmful and irritating vapors. Respirator use requires a formal program, including fit-testing.[2][9][11]

Waste Characterization and Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance. Mixing incompatible waste streams can result in dangerous chemical reactions, and improper classification leads to disposal violations.

This compound is a halogenated organic compound due to the presence of bromine and fluorine.[14] It must never be mixed with non-halogenated organic waste. The disposal cost for halogenated waste is significantly higher due to the specialized incineration processes required to safely destroy it without releasing toxic byproducts like hydrogen halides.[15]

Diagram 1: Hazardous Waste Segregation Workflow

This diagram outlines the decision-making process for correctly segregating laboratory chemical waste.

WasteSegregation start Waste Generated is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain halogens (F, Cl, Br, I)? is_organic->has_halogen  Yes aqueous_waste Aqueous Waste (Acids, Bases, Salts) is_organic->aqueous_waste No   halogenated_waste Halogenated Organic Waste Container has_halogen->halogenated_waste  Yes non_halogenated_waste Non-Halogenated Organic Waste Container has_halogen->non_halogenated_waste No  

Caption: Decision workflow for proper chemical waste segregation in the laboratory.

Standard Operating Procedure (SOP) for Disposal

This protocol covers the routine disposal of small quantities of this compound and contaminated materials (e.g., pipette tips, wipes).

Experimental Protocol: Waste Collection and Storage
  • Container Preparation:

    • Obtain a designated hazardous waste container compatible with halogenated organic liquids (e.g., HDPE or glass).[16]

    • The container must be clean, in good condition, and have a secure, tight-fitting screw cap.[17]

    • Affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Waste" and list the full chemical name: "this compound." Do not use abbreviations.[17]

  • Waste Transfer:

    • Conduct all waste transfers inside a certified chemical fume hood.

    • Wear all required PPE as specified in Table 2.

    • Carefully pour the waste this compound into the designated container using a funnel to prevent spills.

    • If disposing of contaminated solids (e.g., absorbent pads, gloves), place them directly into a designated solid halogenated waste container.

  • Container Management and Storage:

    • Securely close the waste container immediately after adding waste. Never leave a waste container open.[15][16]

    • Wipe the exterior of the container clean of any drips or residue.

    • Store the sealed container in a designated satellite accumulation area. This area should be in a cool, well-ventilated location, away from ignition sources and incompatible materials.[5][18] The container must be within secondary containment to control potential leaks.

    • Once the container is full, or after a designated accumulation time limit (per your institution's policy), arrange for pickup by your institution's Environmental Health & Safety (EHS) department for final disposal at a licensed facility.[4][8]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared with a clear, validated emergency plan is critical.

Protocol 1: Minor Spill Cleanup (<100 mL)

A minor spill is one that you can safely manage without respiratory protection and without assistance from emergency responders.[13]

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone. Remove all ignition sources.[4][8]

  • Contain: Working from the outside in, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[4][8] This prevents the spill from spreading.[19]

  • Collect: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to carefully collect the material.[8]

  • Package for Disposal: Place the absorbed material and any contaminated items (including gloves) into a heavy-duty plastic bag or a sealable container. Label it clearly as "Halogenated Hazardous Waste: this compound spill debris."

  • Decontaminate: Clean the spill surface area with soap and water.[13]

  • Dispose: Dispose of the cleanup materials as hazardous waste following the SOP in Section 4.

  • Report: Notify your laboratory supervisor or EHS department of the incident.

For large spills, immediately evacuate the area, close the doors, and contact your institution's emergency response team.[17]

Protocol 2: Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[8][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. [8] Rinse the mouth with water. Seek immediate medical attention.[3]

Conclusion

The responsible disposal of this compound is a cornerstone of a safe and compliant research environment. By understanding its hazards, utilizing appropriate PPE, strictly adhering to waste segregation protocols, and being prepared for emergencies, you can mitigate the risks associated with this versatile chemical. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet (SDS) before use.

References

A Researcher's Comprehensive Guide to the Safe Handling of Ethyl Bromofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived familiarity, with a rigorous and well-defined safety protocol. Ethyl bromofluoroacetate, a valuable reagent in organic synthesis, is no exception.[1] Its utility in the introduction of the bromofluoroacetyl group into molecules demands a thorough understanding of its properties to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of proactive safety.

Understanding the Hazard: A Proactive Stance on Safety

This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[2] It is classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation.[2] The primary hazards associated with this compound are its toxicity and corrosivity.[3][4]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed
Acute Toxicity, Dermal4Harmful in contact with skin
Acute Toxicity, Inhalation4Harmful if inhaled
Skin Corrosion/Irritation2Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure3May cause respiratory irritation[2]
Flammable Liquids4Combustible liquid[2]

Source: Compiled from multiple Safety Data Sheets.[2][3]

The causality behind these classifications lies in the chemical's reactivity. As a halogenated ester, it can react with strong oxidizing agents, acids, and bases.[3] Upon decomposition, it can release hazardous substances such as carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[3] Understanding this reactivity profile is the first step in establishing a self-validating safety system in your laboratory.

Operational Plan: A Step-by-Step Guide to Safe Handling

A robust operational plan is the cornerstone of laboratory safety. The following procedural guidance is designed to mitigate the risks associated with this compound from procurement to disposal.

Engineering Controls: The First Line of Defense

Your primary defense against exposure is not personal protective equipment, but rather robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of harmful vapors.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][5] In the event of accidental exposure, immediate irrigation is crucial.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, a comprehensive PPE strategy is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6] For procedures with a higher risk of splashing, such as transfers of larger quantities, a face shield worn over safety goggles is essential.[7][8]

  • Hand Protection: Disposable nitrile gloves are suitable for incidental contact.[6] However, for prolonged handling or immersion, it is critical to consult a glove compatibility chart. Butyl or Viton™ gloves often provide better resistance to halogenated organic compounds.[9] Always double-glove when handling this chemical and change gloves immediately upon contamination.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[7] Long pants and closed-toe shoes are mandatory to protect the skin from potential splashes.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][7] A full respiratory protection program, including fit testing and training, must be in place.[3][10]

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Task Identify Task (e.g., Weighing, Reaction) Quantity Assess Quantity (Small vs. Large Volume) Task->Quantity Body Body Protection Task->Body Resp Respiratory Protection Task->Resp Inadequate Ventilation Splash Evaluate Splash Potential Quantity->Splash Eyes Eye/Face Protection Splash->Eyes High Splash Risk Gloves Hand Protection Splash->Gloves Direct Contact Risk Goggles Chemical Splash Goggles Eyes->Goggles Minimum FaceShield Face Shield over Goggles Eyes->FaceShield Splash Hazard Nitrile Nitrile Gloves (Double) Gloves->Nitrile Incidental Contact ButylViton Butyl or Viton™ Gloves Gloves->ButylViton Prolonged Contact LabCoat Flame-Resistant Lab Coat Body->LabCoat Standard Respirator NIOSH-Approved Respirator Resp->Respirator Required

A workflow for selecting appropriate PPE based on task-specific risk assessment.

Emergency Procedures: Planning for the Unexpected

A critical component of a self-validating safety system is a clear and practiced emergency response plan.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[4][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.

  • Spill Response:

    • Evacuate all non-essential personnel from the area.[12]

    • If the spill is large or you are unsure how to proceed, contact your institution's emergency response team.

    • For small spills, and only if you are trained and have the appropriate PPE, proceed with cleanup.[13]

    • Eliminate all ignition sources.[12]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][14]

    • Work from the outside of the spill inward to prevent spreading.[14]

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[13][14]

    • Decontaminate the spill area with a mild detergent and water.[15]

    • Ventilate the area.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is not only a regulatory requirement but also an ethical responsibility.

  • Waste Segregation: All waste containing this compound must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[16][17] Do not mix with non-halogenated waste streams.[17]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[16]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[18]

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste pickup and disposal through a licensed environmental services company.

Diagram 2: Chemical Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_disposal Disposal Protocol Liquid Liquid Waste (this compound) Segregate Segregate as Halogenated Waste Liquid->Segregate Solid Contaminated Solids (Gloves, Absorbents) Solid->Segregate Container Use Designated Labeled Container Segregate->Container Seal Seal Container Container->Seal Store Store in Satellite Accumulation Area Seal->Store Pickup Arrange for Professional Waste Pickup Store->Pickup

A procedural workflow for the proper disposal of this compound waste.

By integrating these detailed operational and disposal plans into your daily laboratory practices, you are not merely complying with regulations; you are fostering a culture of safety and scientific excellence. This proactive approach to chemical handling will build deep trust in your laboratory's ability to conduct cutting-edge research responsibly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.